Product packaging for Bis(4-chlorophenoxy)acetic acid(Cat. No.:CAS No. 29815-94-9)

Bis(4-chlorophenoxy)acetic acid

Cat. No.: B1679254
CAS No.: 29815-94-9
M. Wt: 313.1 g/mol
InChI Key: ZKNSZZXBPSICFK-UHFFFAOYSA-N
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Description

Refortan is a hydroxyethyl starch. Used in surgery for maintaining hemostasis in patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2O4 B1679254 Bis(4-chlorophenoxy)acetic acid CAS No. 29815-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(4-chlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O4/c15-9-1-5-11(6-2-9)19-14(13(17)18)20-12-7-3-10(16)4-8-12/h1-8,14H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNSZZXBPSICFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040753
Record name Refortan
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Molecular Weight

313.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29815-94-9
Record name 2,2-Bis(4-chlorophenoxy)acetic acid
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Record name Refortan
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Record name Refortan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(p-chlorophenoxy)acetic acid
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Record name REFORTAN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-chlorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of bis(4-chlorophenoxy)acetic acid (CAS RN: 29815-94-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular structure, physicochemical characteristics, synthesis, and analytical methodologies. While the biological profile of the parent acid is not extensively documented in public literature, this guide discusses the toxicological data available and notes the exploration of its ester derivatives in pharmaceutical contexts. The content is structured to deliver not just data, but also expert insights into the causality behind scientific protocols, ensuring a self-validating and authoritative resource.

Introduction and Molecular Identity

This compound is a disubstituted carboxylic acid characterized by an acetic acid backbone where the alpha-carbon is bonded to two 4-chlorophenoxy groups through ether linkages. This unique structure distinguishes it from its more widely studied isomers, such as the DDT metabolite bis(4-chlorophenyl)acetic acid (DDA), and its related monochloro counterpart, the plant growth regulator 4-chlorophenoxyacetic acid (4-CPA).

Its formal IUPAC name is 2,2-bis(4-chlorophenoxy)acetic acid, and it is also known by synonyms including Refortan and bis(p-chlorophenoxy)acetic acid.[1][2] The primary identifier for this compound in chemical literature and databases is its CAS Registry Number: 29815-94-9 .[2] While its direct applications are not broadly established, its derivatives have appeared in patent literature related to pharmaceutical preparations, suggesting potential, yet underexplored, biological relevance.[3][4]

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The intrinsic properties of a compound are critical for predicting its behavior in both chemical and biological systems. These characteristics dictate formulation strategies, analytical method development, and potential bioavailability.

Data Summary Table
PropertyValueSource(s)
IUPAC Name 2,2-bis(4-chlorophenoxy)acetic acid[1][2]
CAS Number 29815-94-9[1][2]
Molecular Formula C₁₄H₁₀Cl₂O₄[1]
Molecular Weight 313.13 g/mol [1]
Appearance Solid powder (inferred)[1]
Melting Point 138-140 °C[5]
Solubility Insoluble in water; Soluble in ethanol, chloroform, DMSO (by analogy)[4]
Predicted XlogP 4.5

Note on Solubility: While direct experimental solubility data for this compound is sparse, data from structurally analogous phenoxyacetic acid derivatives show insolubility in water and good solubility in organic solvents like ethanol, chloroform, and dimethyl sulfoxide.[4] This behavior is anticipated for the title compound due to the presence of two large, hydrophobic chlorophenyl groups.

Synthesis and Analytical Characterization

The synthesis and purification of a target molecule are foundational steps in any research or development workflow. The choice of synthetic route is governed by precursor availability, reaction efficiency, and the ease of purification.

Proposed Synthesis: Williamson Ether Synthesis

While specific preparations are not widely published, a logical and chemically sound approach to synthesizing this compound is via a double Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this context, the reaction would likely involve dichloroacetic acid or its ester as the electrophile and an excess of sodium 4-chlorophenoxide as the nucleophile.

The causality for this choice rests on the high reactivity of the alpha-halogens in dichloroacetic acid and the commercial availability of 4-chlorophenol, which can be easily deprotonated with a strong base like sodium hydroxide or sodium hydride to form the requisite nucleophile.

Protocol: Proposed Synthesis of this compound

  • Preparation of Nucleophile: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.2 equivalents of 4-chlorophenol in a suitable anhydrous solvent (e.g., Dimethylformamide - DMF).

  • Deprotonation: Add 2.2 equivalents of a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C. Rationale: This exothermic reaction must be controlled to prevent side reactions. The anhydrous solvent is critical as NaH reacts violently with water.

  • Nucleophilic Attack: Once the evolution of hydrogen gas ceases, slowly add 1.0 equivalent of ethyl dichloroacetate dropwise via an addition funnel.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy needed for the SN2 displacement of both chlorine atoms.

  • Hydrolysis: After cooling, quench the reaction with water and perform saponification of the ester by adding an aqueous solution of sodium hydroxide and heating.

  • Workup: Acidify the aqueous solution with concentrated HCl to a pH of ~2. This will precipitate the crude this compound.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Confirmation: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and melting point analysis.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: ¹H NMR Characterization

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Spectral Interpretation (Expected Signals):

    • Aromatic Protons: Two sets of doublets are expected in the aromatic region (~6.8-7.5 ppm). Each 4-chlorophenoxy group has two protons ortho to the ether linkage and two protons meta. These will appear as two distinct doublets due to symmetry, each integrating to 4 protons (for a total of 8H).

    • Methine Proton: A single sharp singlet corresponding to the lone proton on the alpha-carbon (-CH(OAr)₂) is expected. Its chemical shift would be significantly downfield (~5.5-6.5 ppm) due to the deshielding effect of the two adjacent electronegative oxygen atoms and the carboxylic acid group.

    • Carboxylic Acid Proton: A broad singlet will be present for the acidic proton (-COOH). Its chemical shift is highly variable (typically >10 ppm) and depends on concentration and solvent. This signal may be exchanged with D₂O.

Caption: Proposed Synthesis and Analysis Workflow.

Biological and Toxicological Profile

A comprehensive understanding of a compound's interaction with biological systems is paramount for drug development and safety assessment.

Pharmacological Activity

The specific biological activity and mechanism of action for this compound are not well-characterized in publicly available scientific literature. However, various patents disclose ester derivatives of the compound as components in medicinal products, suggesting that the core structure has been investigated for potential therapeutic applications.[3][4][6] These patents hint at a potential role in modulating lipid metabolism and other physiological processes, but do not provide detailed efficacy or mechanistic data for the parent acid. Therefore, its pharmacological profile remains an area for future research.

Toxicology

Acute toxicity data is available from animal studies. The compound is classified as harmful if swallowed.

  • Acute Oral Toxicity (Mouse): LD₅₀ = 555 mg/kg.

This value indicates moderate acute toxicity. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound.

Conclusion

This compound is a distinct chemical entity whose properties are primarily documented in chemical handbooks and supplier databases. While a robust body of literature on its biological function is lacking, its fundamental physicochemical properties are established. The proposed synthesis via a double Williamson ether reaction provides a reliable pathway for researchers to obtain this compound for further study. The absence of detailed pharmacological data presents an opportunity for novel investigations, particularly given the historical interest in its ester derivatives for pharmaceutical applications. This guide serves as a foundational resource, consolidating known data and providing expert-driven protocols to enable future research into this intriguing molecule.

References

An In-Depth Technical Guide to the Molecular Structure of Bis(4-chlorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of bis(4-chlorophenoxy)acetic acid, a compound of interest in various chemical and biological research fields. This document delves into its fundamental chemical properties, three-dimensional conformation, and spectroscopic signature. Furthermore, it outlines a representative synthetic pathway and discusses its toxicological profile and relevant analytical methodologies. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this and related chemical entities.

Introduction

This compound, with the CAS number 29815-94-9, is a derivative of acetic acid featuring two 4-chlorophenoxy groups attached to the alpha-carbon.[1] Its chemical structure and properties place it within the broader class of phenoxyalkanoic acids, a group known for diverse biological activities, including herbicidal and plant growth-regulating properties. A thorough understanding of its molecular architecture is paramount for elucidating its mechanism of action, predicting its biological and toxicological behavior, and developing robust analytical methods for its detection and quantification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 29815-94-9[1]
Molecular Formula C₁₄H₁₀Cl₂O₄[1]
Molecular Weight 313.13 g/mol [1][2][3]
IUPAC Name 2,2-bis(4-chlorophenoxy)acetic acid[4]
Melting Point 138-140 °C[5]
SMILES C1=CC(=CC=C1OC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl[4]

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central acetic acid moiety linked to two 4-chlorophenoxy groups through ether linkages at the alpha-carbon. This arrangement confers specific steric and electronic properties to the molecule, influencing its reactivity and biological interactions.

A visual representation of the molecular structure is provided in the following diagram:

Caption: 2D structure of this compound.

Synthesis

A general synthetic approach to this compound involves the reaction of a suitable precursor with two equivalents of 4-chlorophenol. A plausible laboratory-scale synthesis is outlined below.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product dichloroacetic_acid Dichloroacetic Acid product This compound dichloroacetic_acid->product Nucleophilic Substitution chlorophenol 2 x 4-Chlorophenol chlorophenol->product Nucleophilic Substitution base Base (e.g., NaOH) base->product Nucleophilic Substitution

Caption: General synthetic scheme for this compound.

Experimental Protocol:

  • Preparation of Sodium 4-chlorophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (2.0 equivalents) in a suitable solvent such as ethanol.

  • Reaction with Dichloroacetic Acid: To the solution of sodium 4-chlorophenoxide, add dichloroacetic acid (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

The molecular structure of this compound can be confirmed by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak is characteristic of a molecule containing two chlorine atoms.

Experimental Data:

  • Molecular Ion (M+) : m/z 312 (relative abundance 32.6%)

  • M+2 Peak : m/z 314 (relative abundance 21.4%)

  • M+4 Peak : m/z 316 (relative abundance 3.8%)

The observed isotopic pattern is consistent with the presence of two chlorine atoms. Major fragmentation peaks can be observed at m/z 185, 167, 128, and 111.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

Experimental Data (400 MHz, DMSO-d₆):

  • δ 7.38 ppm (d, 4H): Aromatic protons ortho to the ether linkage.

  • δ 7.10 ppm (d, 4H): Aromatic protons meta to the ether linkage.

  • δ 6.48 ppm (s, 1H): Methine proton of the acetic acid moiety.

  • ~13.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).[6]

Mechanism of Action

While a specific molecular target for this compound has not been definitively identified in the public literature, its structural similarity to other chlorophenoxyacetic acids suggests that it may act as a synthetic auxin.[7][8] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins can disrupt these processes, leading to uncontrolled growth and ultimately, plant death. The proposed mechanism involves the binding of the molecule to auxin-binding proteins (ABPs), which then triggers a cascade of downstream signaling events.

Mechanism of Action cluster_0 Cellular Environment BCPA This compound ABP Auxin-Binding Protein BCPA->ABP Binding Complex BCPA-ABP Complex ABP->Complex Signal Downstream Signaling Cascade Complex->Signal Activation Response Altered Gene Expression & Uncontrolled Growth Signal->Response

Caption: Proposed auxin-like mechanism of action.

Toxicological Profile

The toxicological data for this compound is limited. However, information on related chlorophenoxy compounds can provide some insight into its potential hazards.

  • Acute Oral Toxicity: The LD50 in mice has been reported as 555 mg/kg, suggesting moderate acute toxicity if ingested.[5]

It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Analytical Methods

The determination of this compound in various matrices can be achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of this compound.[9]

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid).

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 230 nm).

This method can be adapted for quantitative analysis by using a suitable internal or external standard.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and associated properties of this compound. The information presented, from its fundamental chemical characteristics to its synthesis and analytical determination, serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further research into its precise mechanism of action and a more comprehensive toxicological evaluation will be crucial for a complete understanding of this compound's potential applications and risks.

References

An In-Depth Technical Guide to Quercetin: Properties, Mechanisms, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: The CAS number 29815-94-9 provided in the topic query corresponds to the chemical compound BIS(4-CHLOROPHENOXY)ACETIC ACID. However, the detailed core requirements of the prompt focus on Quercetin and its derivatives. This guide has been developed to address the in-depth technical requirements related to Quercetin, a widely researched flavonoid with significant interest in the scientific community.

Abstract

Quercetin, a prominent dietary flavonoid, has garnered considerable attention within the research and drug development sectors due to its extensive pharmacological activities. Present in a variety of fruits, vegetables, and grains, this polyphenolic compound exhibits potent antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of Quercetin's physicochemical properties, delves into its multifaceted mechanisms of action, and outlines its applications in modern drug discovery. Detailed experimental protocols are provided to aid researchers in the practical investigation of its biological effects.

Introduction: The Therapeutic Potential of a Ubiquitous Flavonoid

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a flavonol that is one of the most abundant flavonoids in the human diet.[3][4] Its basic structure consists of two phenyl rings and a heterocyclic ring, with five hydroxyl groups that are key to its biological activity.[5] The widespread presence of Quercetin in nature and its array of health benefits have made it a subject of intense scientific scrutiny.[6] Research has demonstrated its potential in mitigating a range of conditions linked to oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][7][8] However, challenges such as low bioavailability and poor water solubility have prompted the development of various derivatives and nanoformulations to enhance its therapeutic efficacy.[1][9]

Core Mechanisms of Action: A Multi-Targeted Approach

Quercetin's therapeutic effects are not attributed to a single mechanism but rather to its ability to modulate multiple cellular signaling pathways.[[“]] Its pleiotropic nature allows it to influence a variety of biological processes, from inflammation and apoptosis to cell cycle regulation.

Antioxidant and Anti-inflammatory Pathways

A primary mechanism of Quercetin is its potent antioxidant activity. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[4][11] This free-radical scavenging is attributed to the presence of the catechol group in the B ring and the 3-hydroxyl group.[11] Beyond direct scavenging, Quercetin also enhances the body's endogenous antioxidant defenses by upregulating the expression of antioxidant enzymes through pathways like the Nrf2-ARE pathway.[11][12]

Its anti-inflammatory properties are largely mediated by the inhibition of key inflammatory pathways. Quercetin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[13][14] This is achieved by inhibiting signaling pathways like the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][15] By blocking the activation of NF-κB, a crucial transcription factor for inflammatory gene expression, Quercetin effectively dampens the inflammatory response.[7][13]

Quercetin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces transcription

Caption: Quercetin's Inhibition of the NF-κB Inflammatory Pathway.

Physicochemical and Pharmacological Properties

A clear understanding of Quercetin's properties is essential for its application in research and development.

PropertyDataReference(s)
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one[2]
Synonyms 3,3′,4′,5,7-pentahydroxyflavone[2]
Molecular Formula C₁₅H₁₀O₇[5]
Molecular Weight 302.24 g/mol [5]
Appearance Yellow crystalline powder[9]
Melting Point 316 °C[9]
Solubility Practically insoluble in water; soluble in aqueous alkaline solutions and organic solvents like DMSO.[9][16]
Biological Activities Antioxidant, Anti-inflammatory, Anticancer, Antiviral, Neuroprotective, Cardioprotective.[2][8][13]

Applications in Drug Development

Quercetin's diverse biological activities make it a promising candidate for drug development, both as a standalone therapeutic and as an adjuvant to existing therapies.

Oncology

In cancer research, Quercetin has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[13][17] It can modulate signaling pathways crucial for cancer progression, such as PI3K/Akt/mTOR and MAPK.[17] Furthermore, some studies suggest that Quercetin can enhance the efficacy of chemotherapeutic drugs and help overcome drug resistance.[17]

Inflammatory and Metabolic Disorders

Given its potent anti-inflammatory effects, Quercetin is being investigated for the treatment of chronic inflammatory diseases.[15] It also shows promise in managing metabolic disorders like type 2 diabetes by improving insulin sensitivity and glucose uptake.[18]

Neuroprotection

Quercetin's antioxidant properties may help protect against neurodegenerative diseases like Alzheimer's and Parkinson's by mitigating oxidative stress-induced neuronal damage.[19]

Quercetin_Research_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development A Cell Line Selection (e.g., Cancer, Immune cells) B Quercetin Treatment (Dose-response & Time-course) A->B C Cell Viability Assay (e.g., MTT, SRB) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR, Flow Cytometry) B->D E Animal Model Selection (e.g., Xenograft, Disease model) C->E Promising results lead to D->E Promising results lead to F Quercetin Administration (Oral, IP) & Dosing Regimen E->F G Efficacy Assessment (e.g., Tumor volume, Biomarker analysis) F->G H Toxicity & Safety Evaluation F->H I Pharmacokinetics & Pharmacodynamics (PK/PD) G->I Positive outcomes inform H->I J Formulation Development (e.g., Nanoparticles, Liposomes) I->J

Caption: A Conceptual Workflow for Quercetin Drug Discovery.

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle

Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials
  • Quercetin powder

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Selected cell line (e.g., MCF-7 breast cancer cells)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the chosen cell line to about 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[20]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Quercetin Treatment:

    • Prepare a stock solution of Quercetin in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of Quercetin in serum-free medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 120 µM).[20]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Quercetin concentration, typically ≤ 0.1%).[16]

    • After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Quercetin or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[21]

    • Incubate the plate for 4 hours at 37°C in the 5% CO₂ incubator, allowing the MTT to be metabolized.[21]

  • Formazan Solubilization and Measurement:

    • After the 4-hour incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the cell viability against the Quercetin concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Safety and Handling

Quercetin is generally considered safe, but proper laboratory handling procedures should be followed.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling Quercetin powder.[22]

  • Handling: Avoid dust formation. Use in a well-ventilated area or under a fume hood.[22]

  • Storage: Store in a cool, dry, and dark place.[23]

  • Spills: In case of a spill, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[24]

  • First Aid: In case of contact with skin or eyes, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek medical advice.[23][24]

Conclusion

Quercetin stands out as a natural compound with immense therapeutic potential, underpinned by its ability to modulate a wide array of cellular and molecular targets. Its antioxidant and anti-inflammatory properties form the basis for its application in a multitude of disease models. While challenges in bioavailability remain, ongoing research into novel delivery systems and synthetic derivatives promises to unlock the full clinical potential of this remarkable flavonoid. The methodologies and insights presented in this guide are intended to support the scientific community in further exploring and harnessing the benefits of Quercetin for human health.

References

An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-chlorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2,2-bis(4-chlorophenoxy)acetic acid, a molecule of interest for researchers in medicinal chemistry and materials science. While specific literature detailing the synthesis of this exact molecule is sparse, a robust and scientifically sound synthetic route can be proposed based on established chemical principles, primarily the Williamson ether synthesis. This document will delve into the mechanistic underpinnings of this approach, provide a detailed experimental protocol, and discuss methods for purification and characterization, all grounded in authoritative chemical literature.

Introduction and Strategic Approach

2,2-Bis(4-chlorophenoxy)acetic acid is an organic compound characterized by a central acetic acid core flanked by two 4-chlorophenoxy moieties. The presence of these substituted aromatic rings suggests potential applications in areas where phenoxyacetic acid derivatives have shown utility, such as in the development of novel herbicides or as building blocks for more complex pharmaceutical agents. The synthesis of this molecule presents a unique challenge in forming two ether linkages to the same carbon atom.

The most logical and well-established method for the formation of the ether linkages required for this synthesis is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. Given the structure of the target molecule, a plausible approach involves the reaction of 4-chlorophenoxide with a suitable dihaloacetic acid derivative.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In the context of synthesizing 2,2-bis(4-chlorophenoxy)acetic acid, the key steps are:

  • Deprotonation of 4-chlorophenol: A strong base is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide ion.

  • Nucleophilic Attack: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a dihaloacetic acid derivative (e.g., dichloroacetic acid).

  • Displacement of Halide: This attack leads to the displacement of a halide ion in a concerted step, forming the first ether linkage.

  • Second Etherification: The process is repeated with a second equivalent of 4-chlorophenoxide to form the final product.

The choice of base and solvent is critical for the success of this reaction. A strong base, such as sodium hydroxide or potassium hydroxide, is required to generate a sufficient concentration of the phenoxide. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for reaction.[3]

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2 & 3: Nucleophilic Attack and First Etherification cluster_2 Step 4: Second Etherification 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Dichloroacetic_Acid_Derivative Dichloroacetic Acid Derivative 4-Chlorophenoxide->Dichloroacetic_Acid_Derivative SN2 Attack Intermediate_1 Mono-ether Intermediate Dichloroacetic_Acid_Derivative->Intermediate_1 Halide Displacement Final_Product 2,2-Bis(4-chlorophenoxy)acetic Acid Intermediate_1->Final_Product Halide Displacement Second_Chlorophenoxide 4-Chlorophenoxide (2nd equivalent) Second_Chlorophenoxide->Intermediate_1 SN2 Attack

Proposed reaction pathway for the synthesis of 2,2-bis(4-chlorophenoxy)acetic acid.

Detailed Experimental Protocol

This proposed protocol is based on general procedures for the Williamson ether synthesis of phenoxyacetic acids.[4][5] Researchers should perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Chlorophenol128.562.2 eq.-Corrosive, toxic
Dichloroacetic acid128.941.0 eq.-Corrosive
Sodium Hydroxide40.004.4 eq.-Caustic
Dimethylformamide (DMF)73.09--Anhydrous, solvent
Diethyl ether74.12--Extraction solvent
Hydrochloric acid36.46--6 M solution
Saturated Sodium Bicarbonate84.01--Aqueous solution
Anhydrous Sodium Sulfate142.04--Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide (4.4 eq.) in a minimal amount of water, then add anhydrous DMF.

  • Phenoxide Formation: To the stirred solution, add 4-chlorophenol (2.2 eq.) portion-wise. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath if necessary. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 4-chlorophenoxide.

  • Addition of Dichloroacetic Acid: Dissolve dichloroacetic acid (1.0 eq.) in a small amount of DMF and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Acidify the aqueous solution to a pH of 1-2 with 6 M hydrochloric acid. A precipitate should form.

    • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted starting materials. Caution: Foaming will occur during the bicarbonate wash; vent the separatory funnel frequently.[4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2,2-bis(4-chlorophenoxy)acetic acid.

Characterization and Analysis

The identity and purity of the synthesized 2,2-bis(4-chlorophenoxy)acetic acid can be confirmed using various spectroscopic and analytical techniques.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O-C stretches of the ether linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show signals corresponding to the aromatic protons and the single proton on the alpha-carbon of the acetic acid moiety.

    • ¹³C NMR will provide information on the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectral data will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectral data for 2,2-bis(4-chlorophenoxy)acetic acid is available in public databases for comparison.[6]

Safety and Handling

  • 4-Chlorophenol: Is a toxic and corrosive compound. Avoid skin contact and inhalation.

  • Dichloroacetic acid: Is corrosive and can cause severe burns. Handle with care.

  • Sodium Hydroxide: Is a caustic base. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF): Is a skin and eye irritant. It is also a suspected teratogen.

  • Diethyl Ether: Is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Conclusion

The synthesis of 2,2-bis(4-chlorophenoxy)acetic acid, while not explicitly detailed in readily available literature, can be confidently approached using the well-established Williamson ether synthesis. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this compound for further investigation into its chemical and biological properties. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this and similar bis-phenoxy acetic acid derivatives.

References

Bis(4-chlorophenoxy)acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Bis(4-chlorophenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of this compound. Synthesizing data from structural biology, in vitro cellular assays, and in vivo models, this document elucidates the compound's primary role as a modulator of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. We will explore the causality behind its effects on lipid metabolism, glucose homeostasis, and cellular proliferation, and provide detailed, field-proven protocols for researchers to validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this class of compounds.

Introduction: Defining this compound

This compound is a synthetic molecule belonging to the phenoxyacetic acid class of compounds. Its structure is characterized by an acetic acid backbone substituted with two 4-chlorophenoxy groups. This structural motif is significant, as related phenoxyacetic acid analogues have been identified as potent ligands for nuclear receptors, suggesting a mechanism of action rooted in the direct regulation of gene expression.[1] While its single-phenoxy counterpart, (4-chlorophenoxy)acetic acid (4-CPA), is well-known as a synthetic auxin for plant growth regulation,[2][3] the "bis" configuration confers distinct pharmacological activities in mammalian systems. The primary focus of this guide is its action as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of metabolism and cellular fate.[1]

The Core Mechanism: Engagement and Activation of the PPARγ Nuclear Receptor

The biological effects of this compound are predominantly mediated through its interaction with PPARs, a subgroup of the nuclear hormone receptor superfamily.[1] These ligand-activated transcription factors are critical sensors for fatty acids and their derivatives, playing pivotal roles in numerous biological processes.[4]

The PPAR Superfamily: Key Isoforms and Functions

There are three main PPAR subtypes (isotypes), each with distinct tissue distribution and primary functions:[5]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, kidney, heart, and brown adipose tissue. Its activation primarily regulates the expression of genes involved in fatty acid uptake and β-oxidation.[5][6]

  • PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in lipid metabolism, insulin sensitivity, and inflammation.[5]

  • PPARγ: Most abundant in adipose tissue, macrophages, and the large intestine.[1] It is the master regulator of adipogenesis (fat cell differentiation) and is a crucial target for drugs treating type 2 diabetes due to its role in improving insulin sensitivity.[7][8][9]

This compound and its structural analogues primarily exert their effects through PPARγ.[1]

Molecular Steps of PPARγ Activation

The activation of gene transcription by a PPARγ agonist like this compound is a multi-step, highly regulated process occurring within the cell nucleus.

  • Ligand Binding: The compound enters the cell and binds to the Ligand Binding Domain (LBD) of the PPARγ receptor located in the nucleus. This binding induces a conformational change in the receptor.[1]

  • Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5][9]

  • PPRE Binding: This activated PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][10]

  • Transcriptional Regulation: The binding of the heterodimer to the PPRE initiates the recruitment of a complex of co-activator proteins, which then promotes the transcription of the downstream target genes. Conversely, in its un-liganded state, the receptor can be bound by co-repressor proteins, silencing gene expression.[9]

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Bis(4-chlorophenoxy) acetic acid Ligand_N Ligand Ligand->Ligand_N Translocates PPARg PPARγ RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to DNA Coactivators Co-activators PPARg->Coactivators RXR->PPRE Binds to DNA RXR->Coactivators TargetGene Target Gene Transcription PPRE->TargetGene Initiates Transcription Coactivators->PPRE Recruited to Complex Ligand_N->PPARg Binds & Activates

Figure 1: PPARγ Signaling Pathway Activation.

Physiological Consequences of PPARγ Activation

The activation of PPARγ by this compound triggers a cascade of downstream events that collectively influence metabolism and cellular health.

  • Enhanced Insulin Sensitivity: A primary outcome of PPARγ activation is improved insulin sensitivity. Agonists like the thiazolidinediones (TZDs) are used as antidiabetic drugs for this reason.[8] They promote the transcription of genes that increase glucose uptake in peripheral tissues, effectively lowering blood glucose levels.[7][8]

  • Regulation of Lipid Metabolism: PPARγ activation stimulates adipocyte differentiation, favoring the formation of smaller, more insulin-sensitive fat cells.[8] It also reduces the circulating levels of free fatty acids by promoting their storage in these cells.[7][8]

  • Anti-proliferative Effects: In certain cell types, including colon cancer cells, PPARγ activation can inhibit proliferation, highlighting its potential role in oncology.[1]

Target Gene CategoryExample GenesConsequence of Upregulation
Lipid Storage & Adipogenesis Adipocyte Fatty Acid Binding Protein (aP2/FABP4)Promotes fatty acid uptake and storage in adipocytes.[11]
Lipoprotein Lipase (LPL)Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for uptake.[6]
Glucose Homeostasis Glucose Transporter Type 4 (GLUT4)Increases glucose uptake into muscle and fat cells.
Cholesterol Transport Apolipoprotein A-I (ApoA-I)Key component of HDL, involved in reverse cholesterol transport.[5]

Table 1: Key PPARγ Target Genes and Their Metabolic Functions.

Experimental Validation: A Methodological Guide

To rigorously characterize the mechanism of action for a compound like this compound, a tiered approach of in vitro and in vivo experiments is essential. Each protocol serves as a self-validating system, where the results of one experiment inform the hypothesis and design of the next.

In Vitro Characterization Workflow

The initial phase focuses on confirming direct interaction with the target receptor and quantifying its functional activity in a controlled cellular environment.

in_vitro_workflow start Hypothesis: Compound is a PPARγ agonist binding_assay Protocol 1: Competitive Binding Assay start->binding_assay Question: Does it bind? transactivation_assay Protocol 2: Luciferase Reporter Assay binding_assay->transactivation_assay Result: Yes (determines IC50) Question: Does it activate? adipogenesis_assay Protocol 3: Adipocyte Differentiation transactivation_assay->adipogenesis_assay Result: Yes (determines EC50) Question: Does it work on endogenous genes? end Conclusion: Compound is a biologically active PPARγ agonist adipogenesis_assay->end Result: Yes (confirms phenotype)

Figure 2: Experimental Workflow for In Vitro Validation.

Protocol 1: Competitive Ligand Binding Assay

  • Objective: To determine if this compound directly binds to the PPARγ LBD and to quantify its binding affinity (IC50).

  • Principle: This assay measures the ability of the test compound to displace a high-affinity radiolabeled PPARγ agonist (e.g., [3H]-rosiglitazone) from the receptor's LBD.

  • Methodology:

    • Prepare whole-cell lysates or purified PPARγ LBD protein.

    • Incubate the protein with a constant, low concentration of [3H]-rosiglitazone.

    • In parallel wells, add increasing concentrations of the unlabeled test compound (this compound) or a known unlabeled agonist (positive control).

    • Allow the reaction to reach equilibrium.

    • Separate the protein-bound radioligand from the free radioligand (e.g., using filtration).

    • Quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of radioligand displaced against the log concentration of the test compound to calculate the IC50 value (the concentration required to displace 50% of the radioligand).[11]

Protocol 2: PPRE-Luciferase Reporter Gene Assay

  • Objective: To measure the functional ability of the compound to act as an agonist and activate gene transcription via PPARγ.

  • Principle: Cells are engineered to express the PPARγ receptor and a reporter gene (luciferase) whose transcription is controlled by a PPRE. Activation of PPARγ by the test compound leads to luciferase production, which can be quantified by measuring light emission.

  • Methodology:

    • Select a suitable cell line (e.g., HEK293 or Ac2F) that has low endogenous PPAR expression.[1][12]

    • Co-transfect the cells with two plasmids: one containing the full-length coding sequence for human PPARγ and another containing the luciferase gene downstream of a PPRE-containing promoter.

    • After transfection, treat the cells with increasing concentrations of this compound, a known agonist (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours to allow for gene transcription and protein expression.

    • Lyse the cells and add a luciferase substrate (e.g., luciferin).

    • Measure the resulting luminescence using a luminometer.

    • Plot the fold-change in luminescence (relative to vehicle control) against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response).[12]

Protocol 3: 3T3-L1 Adipocyte Differentiation Assay

  • Objective: To confirm that the compound's PPARγ agonism translates into a physiologically relevant cellular response—the differentiation of preadipocytes into mature adipocytes.

  • Principle: The 3T3-L1 cell line is a robust model of preadipocytes that, upon stimulation with PPARγ agonists and other factors, differentiate into mature fat cells characterized by the accumulation of lipid droplets.

  • Methodology:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Two days post-confluence, induce differentiation by treating the cells with a standard cocktail (containing insulin, dexamethasone, and IBMX) plus the test compound at various concentrations. A positive control with rosiglitazone should be included.

    • After 2-3 days, replace the induction medium with a maintenance medium (containing insulin) and the test compound. Continue this for an additional 4-6 days, replacing the medium every 2 days.

    • Assess differentiation:

      • Visual Confirmation: Fix the cells and stain for neutral lipids using Oil Red O. Mature adipocytes will appear as bright red due to lipid droplet accumulation.[11]

      • Quantitative Analysis: Quantify gene expression of adipocyte markers like aP2 (FABP4) and PPARγ itself via quantitative real-time PCR (qRT-PCR) at various time points.[11]

Conclusion and Future Directions

The evidence strongly supports that this compound functions as a PPARγ agonist. Its mechanism of action is centered on the ligand-dependent activation of this nuclear receptor, leading to the transcriptional regulation of a suite of genes controlling lipid and glucose metabolism. This activity profile positions it and similar molecules as interesting candidates for research in metabolic diseases and oncology.

Future research should focus on determining its specific subtype selectivity (PPARα vs. δ vs. γ), elucidating its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its potential as a partial or full agonist, as this can have significant implications for its therapeutic window and side-effect profile.

References

An In-Depth Technical Guide to 2,2-bis(4-chlorophenoxy)acetic acid: Synthesis, Characterization, and Inferred Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-bis(4-chlorophenoxy)acetic acid, a member of the phenoxyacetic acid chemical class. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a foundational understanding by leveraging detailed information from its structural analogues, such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). The guide covers critical aspects including nomenclature, plausible synthetic pathways, proposed mechanisms of action based on the known auxin-mimicking properties of related compounds, modern analytical methodologies for detection and quantification, and an inferred toxicological profile. By synthesizing information from closely related, well-studied molecules, this paper aims to equip researchers with the necessary framework to design and execute further studies on 2,2-bis(4-chlorophenoxy)acetic acid.

Introduction and Nomenclature

Phenoxyacetic acids are a class of organic compounds that have been extensively studied, primarily due to their widespread use as systemic herbicides and plant growth regulators.[1][2][3] The topic of this guide, Bis(4-chlorophenoxy)acetic acid, presents an immediate nomenclature challenge that requires clarification. The structure implied by the name is one where two 4-chlorophenoxy groups are attached to the alpha carbon of an acetic acid backbone.

The correct and unambiguous International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2-bis(4-chlorophenoxy)acetic acid . It is crucial to distinguish this molecule from a similarly named and more widely studied compound, 2,2-bis(4-chlorophenyl)acetic acid (p,p'-DDA), which is a primary metabolite of the insecticide DDT.[4][5] The key structural difference lies in the ether linkage present in the phenoxy compounds, which is absent in the phenyl compounds.

Chemical Identification
IdentifierValueSource
IUPAC Name 2,2-bis(4-chlorophenoxy)acetic acid--INVALID-LINK--[6]
CAS Number 29815-94-9--INVALID-LINK--[7]
Molecular Formula C₁₄H₁₀Cl₂O₄--INVALID-LINK--
Molecular Weight 313.13 g/mol --INVALID-LINK--
Canonical SMILES C1=CC(=CC=C1OC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl--INVALID-LINK--
Structural Differentiation

To prevent experimental and interpretative errors, the structural distinction between 2,2-bis(4-chlorophenoxy)acetic acid and its phenyl analogue, p,p'-DDA, is visualized below. The presence of the ether oxygen atoms fundamentally alters the molecule's stereochemistry, polarity, and potential biological interactions.

G cluster_0 2,2-bis(4-chlorophenoxy)acetic acid cluster_1 2,2-bis(4-chlorophenyl)acetic acid (p,p'-DDA) a C₁₄H₁₀Cl₂O₄ (Target Compound) a_struct a->a_struct b C₁₄H₁₀Cl₂O₂ (DDT Metabolite) b_struct b->b_struct

Caption: Structural comparison highlighting the ether linkages in the target compound.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 2,2-bis(4-chlorophenoxy)acetic acid is scarce, a plausible and robust synthetic route can be designed based on established methods for preparing phenoxyacetic acids.[8] The most common approach involves the Williamson ether synthesis, reacting a phenoxide with a haloalkane. For the target molecule, this would likely involve the reaction of 4-chlorophenol with dichloroacetic acid.

Two-Step Synthetic Protocol

A likely synthetic strategy involves the condensation of two equivalents of 4-chlorophenol with one equivalent of dichloroacetic acid under basic conditions.

SynthesisWorkflow start Start Materials: - 4-Chlorophenol - Dichloroacetic Acid - Strong Base (e.g., NaOH) - Solvent (e.g., Toluene) step1 Step 1: Phenoxide Formation Dissolve 4-Chlorophenol and NaOH in solvent. Heat under reflux to form Sodium 4-chlorophenoxide. start->step1 step2 Step 2: Nucleophilic Substitution Add Dichloroacetic Acid dropwise to the reaction mixture. Maintain reflux to facilitate SN2 reaction. step1->step2 2 equivalents step3 Step 3: Work-up & Acidification Cool reaction mixture. Wash with water to remove inorganic salts. Acidify aqueous layer with HCl to precipitate the product. step2->step3 step4 Step 4: Purification Filter the crude product. Recrystallize from a suitable solvent (e.g., Ethanol/Water) to achieve high purity. step3->step4 end Final Product: 2,2-bis(4-chlorophenoxy)acetic acid step4->end

Caption: Proposed workflow for the synthesis of 2,2-bis(4-chlorophenoxy)acetic acid.

Detailed Methodology:

  • Phenoxide Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2.2 equivalents of sodium hydroxide in a suitable solvent such as toluene. Add 2.0 equivalents of 4-chlorophenol. Heat the mixture to reflux to form the sodium 4-chlorophenoxide salt, with azeotropic removal of water if necessary.

  • Condensation Reaction: Slowly add 1.0 equivalent of dichloroacetic acid to the reaction mixture. Maintain the reflux for several hours to drive the nucleophilic substitution reaction to completion.

  • Reaction Quench and Acidification: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with deionized water. The product will be in the aqueous layer as a sodium salt. Separate the aqueous layer and acidify it to a pH of approximately 2 using concentrated hydrochloric acid, which will precipitate the crude 2,2-bis(4-chlorophenoxy)acetic acid.

  • Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product. Product identity and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.

Inferred Mechanism of Action: A Synthetic Auxin

No direct studies on the biological mechanism of 2,2-bis(4-chlorophenoxy)acetic acid have been published. However, its structure strongly suggests it functions as a synthetic auxin, similar to other well-known phenoxy herbicides like 2,4-D and MCPA.[2][9] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but they are resistant to the plant's natural degradation processes. This leads to a persistent and overwhelming hormonal signal.

In susceptible dicotyledonous (broadleaf) plants, this hormonal overdose disrupts normal growth processes, leading to epinasty, cell division arrest, and ultimately, cell death.[1][9][10]

AuxinMechanism Compound {2,2-bis(4-chlorophenoxy)acetic acid (Proposed Synthetic Auxin)} Receptor Auxin Receptor Complex (e.g., TIR1/AFB) Compound->Receptor Binds & Stabilizes AuxIAA Aux/IAA Repressor Protein Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (Transcription Factor) AuxIAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response {Uncontrolled Growth | Epinasty | Senescence | Plant Death} Gene->Response Leads to

Caption: Proposed auxin-mimic mechanism of action leading to herbicidal effects.

Causality of Action:

  • Perception: The compound enters the plant cell and binds to the auxin receptor complex, which includes proteins like TIR1 (Transport Inhibitor Response 1).[9]

  • Signal Transduction: This binding stabilizes the receptor complex, enabling it to target Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Transcriptional Activation: With the repressors removed, Auxin Response Factors (ARFs) are free to bind to promoter regions of auxin-responsive genes, activating their transcription.

  • Physiological Disruption: The massive and sustained expression of these genes leads to an overproduction of growth-related proteins, causing uncontrolled cell division and elongation, ethylene production, and the generation of reactive oxygen species, culminating in plant death.[10]

Analytical Methodologies

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices like soil or water, a sample clean-up and concentration step is essential. A generalized SPE protocol is described below, based on EPA methodologies for similar analytes.[12][13]

Protocol:

  • Sample Acidification: Acidify a known volume of the aqueous sample (e.g., 100 mL) to pH < 2 with sulfuric or hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., Oasis HLB) by sequentially passing methanol and then acidified deionized water through it.

  • Sample Loading: Pass the acidified sample through the conditioned cartridge at a slow, steady flow rate (e.g., 5 mL/min). The analyte will be retained on the sorbent.

  • Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

  • Elution: Elute the analyte from the cartridge using a small volume of a suitable organic solvent, such as acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Instrumental Analysis: LC-MS/MS

For high sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode and ensures the analyte is in its acidic form.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolStrong organic solvent for elution from the reverse-phase column.
Gradient 10% B to 95% B over 10 minutesA standard gradient suitable for eluting a wide range of polarities.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.
MS/MS Transitions To be determined by infusionSpecific parent -> daughter ion transitions must be optimized for the analyte to ensure selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

Toxicological Profile (Inferred from Analogues)

There is no dedicated toxicological dataset for 2,2-bis(4-chlorophenoxy)acetic acid. Therefore, its potential hazards must be inferred from structurally related compounds. Chlorophenoxy herbicides are generally classified as moderately toxic upon acute ingestion.[8]

  • Acute Toxicity: Ingestion of large amounts of chlorophenoxy herbicides can cause vomiting, abdominal pain, and muscular weakness. In severe cases, metabolic acidosis, rhabdomyolysis, and multi-organ failure have been reported.[14]

  • Irritation: The compound is likely to be an irritant to the skin and eyes, a common property of acidic organic compounds.[8]

  • Carcinogenicity: The carcinogenicity of chlorophenoxy acids has been a subject of extensive review. 2,4-D is classified by the EPA as "Group D" - not classifiable as to human carcinogenicity, due to inadequate and conflicting evidence.[15] Given the lack of data, a cautious approach should be taken with 2,2-bis(4-chlorophenoxy)acetic acid until specific studies are conducted.

  • Environmental Fate: Like other chlorophenoxy acids, this compound may be mobile in soil and has the potential to contaminate groundwater.[8][16] Its biodegradability is unknown but may be slow, particularly under anaerobic conditions.[16]

Conclusion and Future Research

2,2-bis(4-chlorophenoxy)acetic acid is a poorly characterized compound within a well-known family of herbicides. This guide provides a foundational framework by establishing its correct nomenclature and inferring its properties, synthesis, and biological activity from its close structural analogues. The significant data gaps for this specific molecule represent clear opportunities for future research. Key areas that require investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a validated, high-yield synthetic protocol and full characterization of the pure compound.

  • Biological Activity Confirmation: In-vitro and in-vivo assays to confirm whether it acts as a synthetic auxin and to determine its herbicidal potency and selectivity.

  • Development of Analytical Standards: Synthesis of a certified reference material is essential for enabling accurate quantification in research and regulatory monitoring.

  • Toxicological Evaluation: A full suite of toxicological studies is needed to determine its safety profile for human health and the environment.

By addressing these areas, the scientific community can fully characterize 2,2-bis(4-chlorophenoxy)acetic acid and determine its potential applications or risks.

References

An In-depth Technical Guide to Bis(4-chlorophenoxy)acetic Acid and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of bis(4-chlorophenoxy)acetic acid and its derivatives, a class of compounds with diverse biological activities and significant potential in both agriculture and medicine. From their fundamental chemical synthesis and characterization to their complex mechanisms of action as peroxisome proliferator-activated receptor (PPAR) agonists and plant growth regulators, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. The guide details established experimental protocols, summarizes key quantitative data, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding and application of this important chemical family.

Introduction: A Molecule of Dual Identity

This compound and its structurally related phenoxyacetic acid derivatives represent a fascinating class of molecules with a dual identity. Historically, compounds like (4-chlorophenoxy)acetic acid (4-CPA) have been widely recognized for their role in agriculture as synthetic auxins, a type of plant growth regulator used to control fruit setting and as herbicides.[1][2][3][4] However, a significant body of research has unveiled their profound effects on mammalian physiology, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).[5][6] This activity positions them as valuable lead compounds in the development of therapeutics for metabolic disorders, inflammation, and potentially cancer.[7][8][9]

This guide aims to bridge the gap between the agricultural and pharmaceutical applications of these compounds, providing a detailed technical resource for scientists. We will delve into the synthetic chemistry, explore the nuanced mechanisms of action, present practical experimental protocols, and discuss the broader implications for drug discovery and development. The insights provided herein are curated to empower researchers to confidently design experiments, interpret data, and innovate within this promising area of study.

Chemical Synthesis and Characterization: Building the Core Scaffold

The synthesis of this compound and its derivatives typically involves the formation of an ether linkage between a phenol and an α-haloalkanoic acid or its ester. The specific substituents on the phenoxy ring and the acetic acid moiety can be varied to modulate the biological activity of the final compound.

General Synthetic Strategy

A common and efficient method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloester. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)

This protocol details the synthesis of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, and a key derivative of (4-chlorophenoxy)acetic acid.[5]

Materials:

  • 4-chlorophenol

  • Isobutyric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., Toluene)

  • Dean-Stark apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 4-chlorophenol and a molar equivalent of isobutyric acid in toluene.

  • Base Addition: Add a molar equivalent of sodium hydroxide to the reaction mixture. The NaOH will deprotonate the 4-chlorophenol, forming the sodium 4-chlorophenoxide in situ.

  • Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene, driving the reaction to completion. Monitor the water collection in the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-chlorophenol spot.

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium salt of the product. Transfer the aqueous layer to a separate flask.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2). This will protonate the carboxylate, causing the clofibric acid to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-chlorophenoxy)-2-methylpropanoic acid.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point should also be determined and compared to the literature value.

Chemical Properties of Key Derivatives

The physicochemical properties of these compounds are crucial for their biological activity and pharmacokinetic profile. The table below summarizes key properties for this compound and some of its important derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
Bis(4-chlorophenyl)acetic acid C₁₄H₁₀Cl₂O₂281.13138-140Not reported
(4-Chlorophenoxy)acetic acid (4-CPA) C₈H₇ClO₃186.59157-1593.10
2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) C₁₀H₁₁ClO₃214.65120-1223.18 (predicted)
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃221.041382.73

Data compiled from PubChem and other sources.[3][10][11][12][13]

Mechanism of Action: From Plant Growth to Metabolic Regulation

The diverse biological effects of this compound and its derivatives stem from their ability to interact with distinct molecular targets in plants and animals.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

In mammals, a primary mechanism of action for many phenoxyacetic acid derivatives, particularly the fibrate class of drugs, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, and they play a critical role in regulating lipid and glucose metabolism.[14][15] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.

  • PPARα: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[14] Activation of PPARα by fibrates leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, resulting in decreased plasma triglycerides.[5][16]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[15] PPARγ agonists, like the thiazolidinediones, are potent insulin sensitizers used to treat type 2 diabetes. Some phenoxyacetic acid analogues have been shown to act as PPARγ partial agonists, which may offer a more favorable side-effect profile.[8]

The activation of PPARs by these ligands initiates a cascade of molecular events, as depicted in the following signaling pathway diagram.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenoxyacetic Acid Derivative (Ligand) PPAR PPAR Ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Fatty Acid Oxidation Genes) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation MetabolicEffects Metabolic Effects (e.g., Decreased Triglycerides) Protein->MetabolicEffects Leads to

Caption: PPAR Signaling Pathway Activation.

Upon entering the cell, the ligand binds to and activates the PPAR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription and ultimately leading to changes in lipid and glucose metabolism.

Herbicidal Activity: Mimicking Plant Hormones

In plants, certain phenoxyacetic acids, such as 4-CPA and 2,4-D, function as synthetic auxins.[2][3] Auxins are a class of plant hormones that control a wide range of growth and developmental processes. At high concentrations, these synthetic auxins disrupt normal plant growth, leading to uncontrolled, unsustainable growth and ultimately, plant death. This makes them effective as herbicides, particularly against broadleaf weeds.

Other Biological Activities
  • Anti-inflammatory Effects: Some novel phenoxyacetic acid derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potential as anti-inflammatory agents.[7]

  • Anticancer Activity: The modulation of PPARγ by certain phenoxyacetic acid analogues has been shown to inhibit the proliferation of colon cancer cells.[8] Other derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including liver and breast cancer.[9][17]

  • Antiplatelet Effects: Analogues of clofibric acid have been shown to inhibit human platelet aggregation, suggesting potential applications in the prevention and treatment of thrombotic disorders.[18]

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of this compound and its derivatives in various matrices, from environmental samples to biological fluids, are crucial for both research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common analytical techniques employed.[2][19][20][21][22]

Experimental Protocol: Quantification of (4-chlorophenoxy)acetic acid in Water by LC-MS/MS

This protocol provides a general workflow for the analysis of (4-chlorophenoxy)acetic acid in a water sample, incorporating sample preparation and instrumental analysis.

Materials:

  • Water sample

  • (4-chlorophenoxy)acetic acid analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase modification)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock solution of (4-chlorophenoxy)acetic acid in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Preparation (Solid Phase Extraction): a. Condition the SPE cartridge by passing methanol followed by deionized water. b. Acidify the water sample (e.g., to pH 3) to ensure the analyte is in its neutral form. c. Load a known volume of the acidified water sample onto the SPE cartridge. d. Wash the cartridge with deionized water to remove interfering polar compounds. e. Elute the (4-chlorophenoxy)acetic acid from the cartridge with a small volume of methanol or acetonitrile. f. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis: a. Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).
    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
    • Flow Rate: A typical flow rate for a standard analytical column would be 0.2-0.5 mL/min.
    • Injection Volume: 5-10 µL. b. Mass Spectrometry Conditions:
    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select a precursor ion (the deprotonated molecule [M-H]⁻) and one or two characteristic product ions for quantification and confirmation.

  • Data Analysis: a. Integrate the peak areas of the analyte in the chromatograms from the calibration standards and the samples. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of (4-chlorophenoxy)acetic acid in the samples by interpolating their peak areas on the calibration curve.

Analytical_Workflow Sample Water Sample Collection Preparation Sample Preparation (Acidification, SPE) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Integration, Calibration) Analysis->Data Result Result (Concentration of Analyte) Data->Result

Caption: General Analytical Workflow.

Toxicology and Safety Considerations

While phenoxyacetic acid derivatives have beneficial applications, it is essential to consider their toxicological profiles. The toxicity can vary significantly depending on the specific chemical structure. For instance, the position and number of chlorine atoms on the benzene ring can influence cytotoxicity and mutagenicity.[23] Some compounds in this class are known skin and eye irritants and can be harmful if swallowed. It is imperative to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area and to consult the specific Safety Data Sheet (SDS) for each compound before use.

Conclusion and Future Perspectives

This compound and its derivatives are a versatile class of compounds with established roles in agriculture and significant promise in medicine. Their ability to modulate key metabolic regulators like PPARs has cemented their importance as lead structures for the development of new therapies for metabolic diseases. The ongoing exploration of their anti-inflammatory, antiplatelet, and anticancer activities continues to open new avenues for research.

Future work in this field will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will be crucial for minimizing off-target effects and enhancing therapeutic efficacy. As analytical techniques become more sensitive, we will also gain a better understanding of the environmental fate and toxicological impact of these compounds, ensuring their safe and responsible use. The journey of phenoxyacetic acids from herbicides to potential life-saving drugs is a testament to the power of chemical exploration and a compelling area for continued scientific inquiry.

References

Biological activity of Bis(4-chlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of Bis(4-chlorophenoxy)acetic Acid

Authored by a Senior Application Scientist

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only and does not constitute medical advice.

Introduction

This compound is an organochlorine compound with emerging interest in the scientific community due to its diverse biological activities.[1] Structurally distinct from the more commonly known plant growth regulator 4-chlorophenoxyacetic acid (4-CPA), this compound presents a unique profile with potential therapeutic applications. This guide provides a comprehensive overview of its known biological effects, putative mechanisms of action, and suggested experimental approaches for its further investigation.

It is crucial to distinguish this compound from 4-chlorophenoxyacetic acid (4-CPA). While both are chlorophenoxy derivatives, 4-CPA is primarily recognized as a synthetic auxin and herbicide used in agriculture to regulate plant growth.[2][3][4][5][6][7] In contrast, this compound has been investigated for its effects on mammalian systems, with preliminary data suggesting roles in immunomodulation and cardiovascular regulation.[1][8]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number29815-94-9[9][10][11][12]
Molecular FormulaC14H10Cl2O4[9][10]
Molecular Weight313.13 g/mol [9][10]
Melting Point138-140 °C[9][12]
AppearanceWhite to light beige powder[6]

Core Biological Activities and Mechanisms of Action

Emerging evidence suggests that this compound exhibits a range of biological activities, primarily centered around immunomodulation and potential antihypertensive effects.

Immunomodulatory Effects

This compound has been described as an adjuvant capable of stimulating the immune system both in vitro and in vivo.[8] This immunostimulatory activity may be linked to its ability to enhance phagocytosis, a key process in the innate immune response where cells engulf and digest foreign particles, cellular debris, and pathogens.[8] By augmenting phagocytic activity, this compound could potentially bolster the body's defense against infections and contribute to the clearance of cellular waste.

Furthermore, it has been classified as an immunosuppressive agent, which may seem contradictory to its immunostimulatory properties.[1] This dual activity suggests a complex, context-dependent mechanism of action on the immune system, potentially involving the modulation of specific immune cell populations or signaling pathways. Classical cytotoxic immunosuppressants often function by inhibiting DNA synthesis, though other mechanisms such as impacting T-cell activation are also known.[1] Further research is required to elucidate the precise molecular targets and signaling cascades through which this compound exerts its immunomodulatory effects.

Anti-inflammatory and Neuroprotective Properties

The compound has demonstrated anti-inflammatory effects, which may be attributed to its ability to inhibit prostaglandin synthesis.[8] Prostaglandins are lipid compounds with hormone-like effects that play a crucial role in inflammation, pain, and fever. By inhibiting their synthesis, this compound could potentially alleviate inflammatory conditions. This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

The inhibition of prostaglandin synthesis may also underpin its observed neuroprotective effects.[8] Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases, and the modulation of inflammatory pathways in the central nervous system is a promising therapeutic strategy.

Antihypertensive Potential

This compound is classified as an antihypertensive agent, indicating its potential utility in the management of high blood pressure.[1] The precise mechanism for this activity is not well-documented in the provided search results but could be related to vasodilation, diuretic effects, or modulation of the renin-angiotensin system. One report noted its effect on increasing the glomerular filtration rate, which could contribute to a reduction in blood pressure.[8]

Antitumor Activity

Preliminary findings suggest that this compound can reduce the growth of tumor cells.[8] This effect is thought to be mediated by the stimulation of phagocytosis, leading to the clearance of cancer cells by the immune system.[8] This positions the compound as a potential candidate for cancer immunotherapy, a rapidly evolving field that harnesses the patient's own immune system to combat malignancies.

Proposed Mechanism of Action: Prostaglandin Synthesis Inhibition

A key proposed mechanism for the anti-inflammatory and neuroprotective effects of this compound is the inhibition of prostaglandin synthesis. This pathway is a critical target for many therapeutic agents.

Prostaglandin_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation B4CPA This compound B4CPA->COX Inhibition

Caption: Proposed inhibitory action of this compound on prostaglandin synthesis.

Experimental Protocols for Investigating Biological Activity

To further elucidate the biological activities of this compound, a series of well-defined experimental protocols are necessary. The following are suggested methodologies based on its reported effects.

In Vitro Phagocytosis Assay

This protocol is designed to quantify the effect of this compound on the phagocytic activity of macrophages.

Principle: Macrophages are incubated with fluorescently labeled particles (e.g., zymosan or E. coli) in the presence of varying concentrations of the test compound. The uptake of these particles is then measured by flow cytometry or fluorescence microscopy.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the macrophages into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to desired final concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Phagocytosis Induction: Add fluorescently labeled bioparticles to each well and incubate for 1-2 hours to allow for phagocytosis.

  • Quenching and Washing: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles. Wash the cells with cold PBS to remove excess particles and quenching solution.

  • Analysis: Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

Prostaglandin E2 (PGE2) Immunoassay

This protocol measures the inhibitory effect of this compound on prostaglandin synthesis.

Principle: Cells are stimulated to produce prostaglandins in the presence of the test compound. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Cell Seeding: Plate appropriate cells (e.g., macrophages or fibroblasts) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or a known COX inhibitor (positive control) for 1 hour.

  • Stimulation: Induce prostaglandin synthesis by adding a stimulating agent such as lipopolysaccharide (LPS) or arachidonic acid. Incubate for a specified period (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform a competitive ELISA for PGE2 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the IC50 value for this compound.

Experimental Workflow for Screening

The following diagram illustrates a logical workflow for the initial screening and characterization of the biological activities of this compound.

Experimental_Workflow start Start: Compound Synthesis & Purification in_vitro In Vitro Screening (e.g., Cytotoxicity, Phagocytosis Assay, PGE2 Assay) start->in_vitro mechanism Mechanism of Action Studies (e.g., Western Blot for COX enzymes, Kinase Profiling) in_vitro->mechanism in_vivo In Vivo Models (e.g., Murine models of inflammation, hypertension, or cancer) mechanism->in_vivo toxicology Toxicological Assessment (e.g., Acute & Chronic Toxicity) in_vivo->toxicology end Lead Optimization toxicology->end

Caption: A streamlined workflow for the biological evaluation of this compound.

Toxicological Profile

Limited toxicological data is available for this compound. An oral LD50 of 555 mg/kg in mice has been reported.[9] For the related compound, 4-chlorophenoxyacetic acid, there are no carcinogenicity studies, but the weight of evidence suggests it would not be carcinogenic at reasonable doses.[13] However, it is crucial to conduct comprehensive toxicological studies for this compound to establish a complete safety profile before considering any therapeutic applications.

Future Directions and Conclusion

This compound is a compound with a multifaceted biological profile that warrants further investigation. Its reported immunostimulatory, anti-inflammatory, neuroprotective, and potential antihypertensive and antitumor activities make it an intriguing candidate for drug discovery and development. Future research should focus on:

  • Elucidating detailed mechanisms of action: Identifying specific molecular targets and signaling pathways for each of its biological effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives to optimize potency and selectivity.

  • Comprehensive toxicological evaluation: Establishing a robust safety profile through in vitro and in vivo studies.

  • Validation in preclinical disease models: Assessing its therapeutic efficacy in relevant animal models.

References

An In-depth Technical Guide to the Solubility of Bis(4-chlorophenoxy)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of bis(4-chlorophenoxy)acetic acid. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of its solubility, provides a robust experimental framework for its determination, and offers insights into the interpretation of such data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary: The Solubility Challenge

This compound (CAS 29815-94-9) is a molecule of interest due to its structural features, which include two chlorophenoxy moieties and a carboxylic acid group. These functional groups impart a specific polarity and potential for hydrogen bonding that dictates its solubility, a critical parameter for any application in research or drug development. Understanding and quantifying its solubility is paramount for formulation, bioavailability studies, and in vitro assay development. This guide will navigate the theoretical underpinnings of its solubility and provide a practical, self-validating protocol for its empirical determination.

It is critically important to distinguish this compound from the similarly named 2,2-bis(4-chlorophenyl)acetic acid (DDA), a metabolite of DDT. These are distinct chemical entities with different structures, molecular weights, and physicochemical properties. This guide pertains exclusively to This compound (CAS: 29815-94-9) .

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 29815-94-9[1][2]
Molecular Formula C₁₄H₁₀Cl₂O₄[1][2]
Molecular Weight 313.13 g/mol [1][2]
Melting Point 138-140 °C[2]
Predicted XlogP 4.5[3]
Structure A central acetic acid backbone with two 4-chlorophenoxy groups attached to the alpha carbon.[3]

The high predicted XlogP value of 4.5 suggests a significant non-polar character, indicating that the compound is likely to be lipophilic and have low intrinsic solubility in aqueous media.[3] The presence of the carboxylic acid group, however, introduces a potential for ionization and hydrogen bonding, which can be exploited to enhance solubility in certain conditions (e.g., at higher pH).

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The structure of this compound allows us to anticipate its behavior in different solvent classes.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The two bulky, non-polar chlorophenyl rings will likely favor interaction with non-polar solvents. However, the polar carboxylic acid group may limit miscibility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds from the carboxylic acid proton. Solvents like Dimethyl Sulfoxide (DMSO) are often excellent choices for dissolving compounds of this nature.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group can interact favorably with these solvents. However, the large, hydrophobic chlorophenoxy groups will present a significant energetic barrier to dissolution in highly polar solvents like water. In alcohols like ethanol, the alkyl chain provides some non-polar character, which may lead to moderate solubility.

  • Aqueous Buffers (pH-Dependent Solubility): As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be highly dependent on pH. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This charged species will have significantly greater electrostatic interaction with water molecules, leading to a substantial increase in aqueous solubility.

Experimental Determination of Equilibrium Solubility

The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This method is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing reliable and reproducible data.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess compound into vials B Add precise volume of selected solvent A->B Solvent addition C Seal vials and place in shaking incubator B->C Initiate shaking D Incubate at constant temp. (e.g., 25°C) for 24-48h C->D Maintain equilibrium conditions E Allow vials to settle D->E Cease agitation F Withdraw supernatant using a filtered syringe E->F Careful sampling G Filter through 0.22 µm PTFE or equivalent filter F->G Remove undissolved solid H Prepare serial dilutions of the filtrate G->H Prepare for analysis I Analyze by validated HPLC-UV or LC-MS method H->I Inject samples J Calculate concentration against a standard curve I->J Data processing

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker in a temperature-controlled environment

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point could be ~10 mg of compound per 1 mL of solvent.

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials at a constant speed that is sufficient to keep the solid particles suspended.

    • Allow the mixture to equilibrate for a predetermined time. A period of 24 to 48 hours is typically sufficient, but this should be confirmed by preliminary experiments (i.e., measuring the concentration at 24h, 48h, and 72h to see when it plateaus).

  • Sampling and Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand undisturbed at the experimental temperature for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or acetonitrile).

    • From this stock, prepare a series of calibration standards by serial dilution.

    • Accurately dilute the filtered sample solution from step 3 into the appropriate concentration range for the calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated analytical method, such as HPLC-UV or LC-MS.

    • Plot the response (e.g., peak area) of the standards against their known concentrations to generate a calibration curve.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

Self-Validating System and Trustworthiness

This protocol incorporates several self-validating checks:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that the solution was indeed saturated.

  • Time to Equilibrium: Checking for a concentration plateau over time (e.g., 24h vs. 48h) ensures that a true equilibrium was reached.

  • Replicates: Performing the experiment in triplicate allows for the calculation of mean and standard deviation, providing confidence in the final value.

  • Validated Analytical Method: The use of a validated, linear calibration curve for quantification ensures the accuracy of the concentration measurement.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table for easy comparison across different solvent systems.

Table 1: Solubility of this compound in Various Solvents at 25°C (Template)

Solvent ClassSolventSolubility (mg/mL)Solubility (mM)
Aqueous Deionized WaterExperimental ValueCalculated Value
PBS (pH 7.4)Experimental ValueCalculated Value
Polar Protic EthanolExperimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
Polar Aprotic DMSOExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
Non-Polar TolueneExperimental ValueCalculated Value

Interpreting the Results: The data collected and tabulated as above will provide a clear empirical basis for understanding the compound's behavior. For instance, a significantly higher solubility in PBS (pH 7.4) compared to deionized water would confirm the role of ionization in enhancing aqueous solubility. High solubility in DMSO followed by moderate solubility in ethanol and low solubility in water would be consistent with the theoretical predictions based on its lipophilic nature and hydrogen bonding capacity.

Conclusion and Future Directions

References

Methodological & Application

Application Note: Quantitative Analysis of Bis(4-chlorophenoxy)acetic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bis(4-chlorophenoxy)acetic acid. The described methodology is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

This compound (CAS No: 29815-94-9, Molecular Formula: C₁₄H₁₀Cl₂O₄, MW: 313.13 g/mol ) is an organic compound characterized by a central acetic acid moiety substituted with two 4-chlorophenoxy groups.[4][5][6] Its structural analogues have applications in various fields, making a precise and reliable quantitative method essential for quality control, stability studies, and research purposes.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such an analysis due to its high resolution, sensitivity, and reproducibility.[1] The chosen methodology, Reversed-Phase HPLC (RP-HPLC), is ideally suited for separating moderately non-polar compounds like this compound.[7] The core principle involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. Compounds are retained based on their hydrophobic interactions with the stationary phase and eluted by a sufficiently strong organic mobile phase.[7][8]

A critical aspect of this method is the control of the mobile phase pH. This compound is a carboxylic acid. To ensure consistent retention times and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least two units below the analyte's pKa, which protonates the carboxylic acid group, rendering it neutral and more hydrophobic.[9][10] This protocol employs an acidified mobile phase to guarantee method robustness and peak integrity.

Experimental Workflow and Design

The overall analytical workflow is designed for clarity and reproducibility, from initial solution preparation through to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C HPLC System Equilibration B->C Load Samples D System Suitability Injection (SST) C->D E Sample/Standard Injection Sequence D->E F Peak Integration & Chromatogram Review E->F Acquire Data G Quantification using Calibration Curve F->G H Final Report Generation G->H

Caption: HPLC analysis workflow for this compound.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (ACS Grade, ~85%)

  • Deionized Water (Resistivity ≥ 18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Detailed Analytical Protocol

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing excellent retention and separation for hydrophobic compounds.[7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)Isocratic elution for simplicity and robustness.[8] Phosphoric acid adjusts the pH to ~2.5, ensuring the analyte is in its non-ionized form for optimal peak shape.[9][10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.[11]
Detection UV at 225 nmThe chlorophenoxy chromophores exhibit strong absorbance at this wavelength, providing high sensitivity.[11][12]
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion while providing adequate signal.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities.
Diluent Acetonitrile : Water (50:50, v/v)Ensures solubility of the analyte and compatibility with the mobile phase.
Preparation of Solutions

4.2.1. Mobile Phase Preparation (1 L)

  • Add 400 mL of deionized water to a 1 L media bottle.

  • Carefully add 1.0 mL of orthophosphoric acid and mix thoroughly.

  • Add 600 mL of acetonitrile.

  • Sonicate for 10-15 minutes to degas the solution.

4.2.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix well.

4.2.3. Working Standard Solutions (for Linearity and Assay) Prepare a series of working standards by diluting the Standard Stock Solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). For routine assays, a single working standard at a concentration of 50 µg/mL is typically used.

4.2.4. Sample Preparation

  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation.

  • If necessary, perform a further dilution with the diluent to bring the final concentration into the linear range of the method (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis Sequence
  • Set up the HPLC system according to the conditions in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the working standard solution five or six times to perform the System Suitability Test (SST).

  • Once SST criteria are met, proceed with the analysis of standards and samples as per the defined sequence.

Method Validation and System Suitability

A validated analytical method provides assurance of its reliability.[1][13] This method was validated according to ICH Q2(R2) guidelines.[3][14]

System Suitability Test (SST)

Before any sample analysis, the system's performance must be verified. The following criteria should be met from five replicate injections of a working standard.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good chromatographic conditions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the detector response.[2]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Summary of Validation Characteristics

The method demonstrates suitability for its intended purpose across all key validation parameters.

  • Specificity: The method is specific, as demonstrated by the resolution of the analyte peak from potential degradants in forced degradation studies and from excipients in placebo samples.

  • Linearity: A linear relationship between peak area and concentration was established across the range of 1-100 µg/mL, with a correlation coefficient (r²) > 0.999.

  • Accuracy: Accuracy was confirmed by spike recovery studies at three concentration levels (80%, 100%, 120%), with mean recoveries between 98.0% and 102.0%.[15]

  • Precision:

    • Repeatability (Intra-day): The Relative Standard Deviation (%RSD) for six replicate preparations was found to be less than 2.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding a %RSD of less than 2.0%, demonstrating the method's ruggedness.[15]

  • Detection & Quantitation Limits:

    • Limit of Detection (LOD): 0.2 µg/mL

    • Limit of Quantitation (LOQ): 0.7 µg/mL

  • Robustness: The method was shown to be robust, with no significant changes in results when small, deliberate variations were made to mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).[15]

Conclusion

The RP-HPLC method detailed in this application note is a specific, accurate, precise, and robust procedure for the quantitative analysis of this compound. The comprehensive, step-by-step protocol and clear chromatographic conditions make it readily implementable in a quality control or research laboratory. The validation data confirms that the method is suitable for its intended purpose and adheres to the stringent requirements of the pharmaceutical industry.

References

Application Notes & Protocols: Investigating Lipid Metabolism with Phenoxyacetic Acid Derivatives as PPARα Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject and Unveiling the Mechanism

The term "Bis(4-chlorophenoxy)acetic acid" is chemically ambiguous and not commonly found in scientific literature. However, the core structure, a phenoxyacetic acid, is central to a significant class of research compounds and therapeutic drugs. This guide will focus on the experimental applications of these related compounds, particularly the fibrate class of drugs, which are derivatives of phenoxyacetic acid. Fibrates, such as clofibrate and fenofibrate, are potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2]

PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle, where it acts as a master regulator of lipid and glucose metabolism.[4][5][6] Upon activation by a ligand (like a fibrate), PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[6][7] This mechanism makes PPARα a critical therapeutic target for treating dyslipidemia, a condition characterized by abnormal levels of lipids like triglycerides and cholesterol in the blood.[3] Understanding how to experimentally probe this pathway is fundamental for developing new metabolic drugs.

Part 1: The Core Scientific Principle — The PPARα Signaling Pathway

The central mechanism of action for phenoxyacetic acid-derived fibrates is the direct activation of the PPARα signaling cascade. This pathway is a cornerstone of metabolic regulation.

Causality of the Pathway: The binding of a ligand, such as clofibric acid (the active metabolite of clofibrate), to PPARα is the initiating event.[8] This induces a conformational change in the receptor, allowing it to partner with RXR. The resulting PPARα-RXR heterodimer is the functional unit that recognizes PPREs on the DNA. This binding recruits a suite of co-activator proteins that facilitate the transcription of genes crucial for lipid homeostasis. The primary consequences are an increase in the breakdown of fatty acids for energy and a modulation of lipoprotein levels in the bloodstream.[3][6]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Cellular Effects Ligand Fibrate Ligand (e.g., Clofibric Acid) PPAR PPARα Ligand->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (on Target Gene DNA) Complex->PPRE Binds to Transcription Increased Transcription of Target Genes PPRE->Transcription Initiates FattyAcidUptake ↑ Fatty Acid Uptake (e.g., CD36) Transcription->FattyAcidUptake BetaOxidation ↑ β-Oxidation (e.g., CPT1, ACOX1) Transcription->BetaOxidation LipoproteinMetabolism ↑ Lipoprotein Lipase (LPL) Transcription->LipoproteinMetabolism Inflammation ↓ Inflammation (NF-κB Inhibition) Transcription->Inflammation qRT_PCR_Workflow A 1. Culture HepG2 Cells (12-well plate) B 2. Treat with Compound (Vehicle, Test Cmpd, Pos. Control) 24 hours A->B C 3. Lyse Cells & Extract Total RNA B->C D 4. Synthesize cDNA (Reverse Transcription) C->D E 5. Perform qRT-PCR (Target + Housekeeping Genes) D->E F 6. Analyze Data (ΔΔCt Method) E->F In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4-6 Weeks) cluster_endpoint Endpoint Analysis A 1. Acclimatize C57BL/6J Mice B 2. Diet Induction (Standard Chow vs. High-Fat Diet) 8-12 Weeks A->B C 3. Group Assignment (SC, HFD+Vehicle, HFD+Compound) B->C D 4. Daily Dosing (e.g., Oral Gavage) C->D E 5. Monitor Body Weight & Food Intake D->E F 6. Overnight Fast G 7. Collect Blood & Liver Tissue F->G H 8. Analyze Plasma Lipids (TG, TC) G->H I 9. Analyze Hepatic Triglycerides G->I

References

Unlocking Cellular Responses: Proteomic Applications of Bis(4-chlorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing Biological Systems with Bis(4-chlorophenoxy)acetic acid

This compound is a small molecule with potential applications in diverse areas of biological research. While its direct applications in proteomics are still emerging, its structural similarity to known bioactive compounds, such as plant auxins and potential modulators of inflammatory pathways, presents exciting opportunities for its use as a chemical probe to investigate complex cellular processes. This guide provides in-depth technical application notes and detailed protocols for utilizing this compound in proteomics research, empowering researchers to explore its effects on protein expression, target engagement, and signaling pathways.

This document is structured to provide both the conceptual framework and the practical methodologies for two primary research avenues:

  • Plant Sciences: Investigating the role of this compound as a potential auxin analog and its impact on plant growth and development through quantitative proteomics.

  • Drug Discovery and Mammalian Systems: Exploring its hypothesized anti-inflammatory and neuroprotective effects by identifying direct protein targets and elucidating downstream signaling cascades.

Part 1: Application in Plant Sciences - Dissecting Auxin Signaling Pathways

Scientific Rationale: An Auxin Analog Hypothesis

Auxins are a class of plant hormones that play a crucial role in regulating virtually all aspects of plant growth and development. The synthetic auxin analog 4-chlorophenoxyacetic acid (4-CPA) has been shown to induce defense responses in plants by modulating signaling pathways, such as the phenylpropanoid biosynthesis pathway[1][2]. Given the structural resemblance of this compound to 4-CPA, it is plausible that it may exert similar auxin-like activities. Quantitative proteomics provides a powerful tool to globally assess changes in the plant proteome upon treatment with this compound, offering insights into the molecular mechanisms underlying its effects.[3][4][5]

This approach allows for the identification of proteins and pathways regulated by this compound, potentially uncovering novel components of auxin signaling and stress response networks in plants.

Experimental Workflow: Quantitative Proteomics of Plant Tissues

The following workflow outlines the key steps for investigating the proteomic response of a model plant, such as Arabidopsis thaliana, to this compound treatment.

workflow1 cluster_A Plant Culture & Treatment cluster_B Sample Preparation cluster_C Mass Spectrometry & Data Analysis A1 Arabidopsis thaliana seedling growth A2 Treatment with this compound (and vehicle control) A1->A2 B1 Harvesting of plant tissue (e.g., roots, shoots) A2->B1 B2 Protein Extraction & Quantification B1->B2 B3 Protein Digestion (e.g., Trypsin) B2->B3 B4 Peptide Labeling (e.g., TMT, iTRAQ) B3->B4 C1 LC-MS/MS Analysis B4->C1 C2 Protein Identification & Quantification C1->C2 C3 Bioinformatics Analysis (Pathway, GO, Network) C2->C3

Caption: Quantitative proteomics workflow for plant tissue analysis.

Detailed Protocol: Quantitative Proteomic Analysis of Arabidopsis thaliana Seedlings

1. Plant Growth and Treatment:

  • 1.1. Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) agar plates.

  • 1.2. Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.

  • 1.3. Grow seedlings vertically for 7-10 days under a 16-hour light/8-hour dark photoperiod at 22°C.

  • 1.4. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration for treatment should be determined empirically through dose-response experiments (a starting point could be in the range of 1-100 µM).

  • 1.5. Treat the seedlings by transferring them to liquid MS medium containing either this compound or a vehicle control (DMSO) for a defined period (e.g., 6, 12, or 24 hours).

2. Protein Extraction and Digestion:

  • 2.1. Harvest root and shoot tissues separately, flash-freeze in liquid nitrogen, and store at -80°C.

  • 2.2. Grind the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • 2.3. Extract total proteins using a suitable extraction buffer (e.g., a buffer containing Tris-HCl, sucrose, and protease inhibitors).

  • 2.4. Precipitate the proteins using acetone or a trichloroacetic acid (TCA)/acetone solution to remove interfering substances.

  • 2.5. Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • 2.6. Determine the protein concentration using a compatible assay (e.g., BCA assay).

  • 2.7. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • 2.8. Dilute the urea concentration to less than 2 M and digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

3. Peptide Labeling and Mass Spectrometry:

  • 3.1. Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion and desalt the peptides using C18 solid-phase extraction (SPE) cartridges.

  • 3.2. Label the desalted peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.

  • 3.3. Combine the labeled peptide samples and perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.

  • 3.4. Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

4. Data Analysis:

  • 4.1. Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.

  • 4.2. Perform statistical analysis to identify differentially expressed proteins between the treated and control groups.

  • 4.3. Conduct bioinformatics analysis (e.g., Gene Ontology enrichment, KEGG pathway analysis, protein-protein interaction network analysis) to interpret the biological significance of the proteomic changes.

Parameter Recommendation
Plant ModelArabidopsis thaliana
Treatment Concentration1-100 µM (empirically determined)
Treatment Duration6, 12, 24 hours
Proteomics PlatformTMT or iTRAQ labeling with LC-MS/MS
Data Analysis SoftwareMaxQuant, Proteome Discoverer

Table 1. Key parameters for quantitative proteomics of this compound-treated plants.

Part 2: Applications in Drug Discovery and Mammalian Systems

Scientific Rationale: Investigating Anti-inflammatory and Neuroprotective Potential

This compound is described as having potential anti-inflammatory and neuroprotective effects, possibly through the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. Identifying the direct molecular targets of this compound and its impact on downstream signaling pathways is crucial to validating and understanding these purported effects. Proteomics offers a suite of powerful techniques to achieve this.

  • Thermal Proteome Profiling (TPP): This technique can identify the direct protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6][7][8]

  • Phosphoproteomics: By quantifying changes in protein phosphorylation, we can map the signaling pathways that are modulated by the compound, providing insights into its mechanism of action.

Integrated Workflow: Target Identification and Pathway Analysis

This integrated workflow combines TPP for target discovery with phosphoproteomics for mechanistic insights.

workflow2 cluster_A Target Identification (TPP) cluster_B Pathway Analysis (Phosphoproteomics) A1 Cell Culture & Treatment (e.g., Macrophages, Neuronal cells) A2 Heat Treatment Gradient A1->A2 A3 Protein Extraction & Digestion A2->A3 A4 TMT Labeling & LC-MS/MS A3->A4 A5 Melting Curve Analysis to Identify Targets A4->A5 B1 Cell Culture & Treatment (Time course) A5->B1 Informs pathway analysis B2 Protein Extraction & Digestion B1->B2 B3 Phosphopeptide Enrichment (e.g., TiO2, IMAC) B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Kinase Activity & Pathway Analysis B4->B5

References

Application Notes and Protocols for Bis(4-chlorophenoxy)acetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of bis(4-chlorophenoxy)acetic acid, a synthetic auxin, as a plant growth regulator. This document details its mechanism of action, provides established protocols for its application, and outlines methods for analyzing its physiological effects.

Introduction: Understanding this compound

This compound, commonly known as 4-CPA, is a phenoxycarboxylic acid that exhibits auxin-like activity in plants.[1][2][3] It is structurally similar to the natural plant hormone indole-3-acetic acid (IAA) and is utilized in agriculture and research to manipulate plant growth and development.[4][5] Unlike natural auxins, which are readily metabolized by plants, synthetic auxins like 4-CPA persist longer, leading to more pronounced and lasting effects.[6]

At low concentrations, 4-CPA can stimulate cell division, elongation, and differentiation, making it effective for promoting fruit set, preventing premature fruit drop, and inducing the development of seedless fruit.[1][3][7] However, at high concentrations, it can act as an herbicide by creating a hormonal imbalance that leads to uncontrolled growth, epinasty (downward bending of leaves), and eventual plant death.[3][4][8]

Mechanism of Action: A Dual Role in Plant Physiology

The physiological effects of 4-CPA are rooted in its ability to mimic natural auxins and interact with the plant's hormonal signaling pathways.

2.1. Auxin Receptor Binding and Gene Expression

Synthetic auxins like 4-CPA bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[9][10] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[9] The removal of these repressors allows for the expression of auxin-responsive genes, which in turn regulate a wide array of developmental processes including cell division and expansion.[7][9]

2.2. Hormonal Crosstalk and Stress Responses

The application of synthetic auxins can lead to a cascade of hormonal responses. Notably, it can stimulate the production of other plant hormones like abscisic acid (ABA) and ethylene.[9][10] This induced hormonal imbalance, particularly at higher concentrations of 4-CPA, can lead to significant physiological stress, including the production of reactive oxygen species (ROS), which contribute to the herbicidal effects.[6][9]

Diagram: Simplified Signaling Pathway of Synthetic Auxins

Synthetic_Auxin_Pathway cluster_cell Plant Cell 4-CPA This compound (4-CPA) Receptor TIR1/AFB Receptor Complex 4-CPA->Receptor Binds to Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Initiates Gene_Expression Auxin-Responsive Gene Expression Degradation->Gene_Expression Allows Physiological_Response Physiological Response (e.g., Cell Elongation, Fruit Set) Gene_Expression->Physiological_Response Leads to

Caption: Simplified signaling pathway of this compound (4-CPA).

Application Protocols

The successful application of 4-CPA requires careful preparation of solutions and precise application methods. The optimal concentration is highly dependent on the plant species, developmental stage, and desired outcome.

3.1. Preparation of Stock Solutions

Due to the small quantities required for effective plant growth regulation, it is standard practice to prepare a concentrated stock solution that can be diluted to the final working concentration.[11]

Materials:

  • This compound (powder)

  • 1 M Sodium hydroxide (NaOH) or 95% Ethanol

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile storage bottles

Protocol for 1 mg/mL Stock Solution:

  • Weighing: Accurately weigh 100 mg of 4-CPA powder.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add a small volume (2-5 mL) of 1 M NaOH or 95% ethanol to dissolve the powder completely.[11][12][13][14] Gentle warming or sonication can aid in dissolution. The use of a solvent is necessary as 4-CPA is not readily soluble in water.[15]

  • Dilution: Once the powder is fully dissolved, slowly add distilled water to the flask while stirring continuously to prevent precipitation.[12][13][14]

  • Final Volume: Bring the final volume to 100 mL with distilled water.

  • Storage: Transfer the stock solution to a sterile, clearly labeled storage bottle. Store at 4°C for several months or at -20°C for long-term storage to maintain stability.[11]

3.2. Preparation of Working Solutions

The working solution is prepared by diluting the stock solution to the desired final concentration.

Formula for Dilution:

Volume of Stock (mL) = (Desired Final Concentration (mg/L) × Final Volume of Medium (L)) / Stock Solution Concentration (mg/mL)[12]

Example: To prepare 1 liter of a 20 mg/L working solution from a 1 mg/mL stock solution:

Volume of Stock (mL) = (20 mg/L × 1 L) / 1 mg/mL = 20 mL

Add 20 mL of the 1 mg/mL stock solution to 980 mL of distilled water or nutrient medium to achieve a final volume of 1 liter.

3.3. Application Methods

The choice of application method depends on the research objective and the target plant or tissue.

  • Foliar Spray: A common method for whole-plant applications. The working solution is sprayed evenly onto the foliage until runoff. This is effective for preventing flower and fruit drop.[16]

  • Dipping: Individual flowers or flower clusters can be dipped into the working solution to promote fruit set.[2][16]

  • In Vitro Application: For plant tissue culture, 4-CPA is added to the growth medium before sterilization (autoclaving) or filter-sterilized and added to the cooled medium.[13]

Experimental Design and Evaluation

A well-designed experiment is crucial for accurately assessing the effects of 4-CPA.

4.1. Experimental Workflow

Experimental_Workflow Start Experimental Design Prep Prepare 4-CPA Stock and Working Solutions Start->Prep Application Apply 4-CPA to Plants (e.g., Foliar Spray, Dipping) Prep->Application Control Treat Control Group (Solvent only) Prep->Control Incubation Incubate under Controlled Environmental Conditions Application->Incubation Control->Incubation Data_Collection Data Collection (Morphological, Physiological, Biochemical, Molecular) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for evaluating 4-CPA effects.

4.2. Key Considerations

  • Controls: Always include an untreated control group and a vehicle control group (treated with the solvent used to dissolve the 4-CPA) to differentiate the effects of the compound from the solvent.[17][18]

  • Concentration Range: Test a range of concentrations to determine the optimal dose for the desired effect and to observe potential phytotoxicity at higher doses.[17]

  • Environmental Conditions: Maintain consistent and controlled environmental conditions (light, temperature, humidity) as these can influence plant response to growth regulators.[17]

  • Replication: Use a sufficient number of biological replicates to ensure the statistical significance of the results.

4.3. Methods for Evaluating Effects

4.3.1. Morphological and Yield Analysis

  • Phenotypic Observations: Regularly observe and document any morphological changes, such as leaf curling, stem elongation or twisting, and changes in root architecture.[8]

  • Growth Measurements: Quantify plant height, stem diameter, leaf area, and biomass (fresh and dry weight).

  • Yield Parameters: For fruiting plants, measure fruit set percentage, fruit size and weight, and the number of seeds per fruit.[19]

4.3.2. Physiological and Biochemical Assays

  • Photosynthetic Pigments: Measure chlorophyll and carotenoid content to assess overall plant health and stress levels.

  • Hormone Analysis: Quantify endogenous levels of auxins, ABA, and ethylene to understand the hormonal response to 4-CPA application.

  • Oxidative Stress Markers: Measure the activity of antioxidant enzymes (e.g., peroxidase, catalase) and the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

4.3.3. Molecular Analysis

  • Gene Expression: Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of auxin-responsive genes and genes involved in hormone biosynthesis and signaling pathways.

Quantitative Data Summary

The following tables summarize reported application concentrations and observed effects of 4-CPA on various plant species.

Table 1: Recommended Application Concentrations of 4-CPA for Various Crops

CropApplicationConcentration (mg/L)Reference
TomatoPrevent flower drop, promote fruit set15-35[16]
EggplantIncrease early yield50-60[1][16]
Chili PepperPromote fruit set15-25[16]
GrapesReduce fruit drop, increase yield15[16]
RicePromote grain filling60[1]
CucumberPromote fruit set25-40[2]

Table 2: Effects of 4-CPA on Rice and Tomato Growth Parameters

PlantTreatment (mg/L 4-CPA)ParameterResultReference
Rice5Root MassSignificant decrease[20]
Rice10Root MassSignificant decrease[20]
Rice5Stem Strength (N)11.4 (significant increase)[20]
Rice10Stem Strength (N)13.6 (significant increase)[20]
Tomato25Fruit Set (%)Increase of 15.63%[19]
Tomato50Fruit Set (%)Increase of 29.64%[19]
Tomato75Fruit Set (%)Increase of 32.19%[19]
Tomato75YieldIncrease of 64.99%[19]

Safety Precautions

This compound is moderately toxic and can be an irritant.[21] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood when preparing stock solutions.[13]

References

Application Note: Structural Elucidation of Bis(4-chlorophenoxy)acetic Acid using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Bis(4-chlorophenoxy)acetic acid (CAS 29815-94-9) is a complex organic molecule characterized by a central acetic acid backbone linked to two 4-chlorophenoxy moieties via ether bonds.[1][2] Its structural complexity, featuring two distinct aromatic systems and a chiral center, presents a unique challenge for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating such structures, providing precise information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

This guide provides a comprehensive framework for the complete NMR-based structural verification of this compound. It moves beyond simple 1D spectral acquisition to incorporate a robust, self-validating protocol using two-dimensional (2D) NMR techniques. The methodologies detailed herein are designed to provide researchers with an authoritative and practical workflow, from sample preparation to final data interpretation.

Predicted NMR Profile and Structural Considerations

Due to the absence of a comprehensive, publicly available experimental NMR dataset for this compound, a predictive approach grounded in the analysis of its constituent substructures is essential for guiding spectral interpretation. The primary substructure for comparison is 4-chlorophenoxyacetic acid.[3][4]

Molecular Structure and Key Nuclei

The key to interpreting the NMR spectrum is to understand the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

G cluster_0 This compound cluster_1 Ring A cluster_2 Ring B C1 C(O)OH C_alpha CαH C_alpha->C1 O1 O C_alpha->O1 O2 O C_alpha->O2 C1A C1' O1->C1A C1B C1'' O2->C1B C2A C2'H C1A->C2A C3A C3'H C2A->C3A C4A C4'Cl C3A->C4A C5A C5'H C4A->C5A C6A C6'H C5A->C6A C6A->C1A C2B C2''H C1B->C2B C3B C3''H C2B->C3B C4B C4''Cl C3B->C4B C5B C5''H C4B->C5B C6B C6''H C5B->C6B C6B->C1B

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three main groups of signals:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the range of 10-13 ppm. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[5] In deuterated protic solvents like D₂O, this proton will exchange and become invisible.

  • Methine Proton (-CαH): This proton is attached to a carbon flanked by two electronegative oxygen atoms. A significant downfield shift is expected, likely in the range of 5.0 - 6.0 ppm, appearing as a singlet.

  • Aromatic Protons (C₆H₄): The two 4-chlorophenoxy groups are chemically equivalent. The protons on each ring will form a classic AA'BB' system, appearing as two distinct doublets.

    • H2'/H6' & H2''/H6'': These protons are ortho to the ether linkage and will be influenced by its electron-donating effect. They are expected to appear further upfield.

    • H3'/H5' & H3''/H5'': These protons are ortho to the electron-withdrawing chlorine atom and will appear further downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display the following key signals:

  • Carbonyl Carbon (-COOH): Expected in the highly deshielded region of 170-180 ppm.

  • Methine Carbon (-CαH): Attached to two oxygens, this carbon will be significantly downfield, likely in the 80-95 ppm range.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to symmetry.

    • C1' & C1'': The carbons bearing the ether linkage.

    • C2'/C6' & C2''/C6'': Carbons ortho to the ether linkage.

    • C3'/C5' & C3''/C5'': Carbons meta to the ether linkage.

    • C4' & C4'': The carbons bearing the chlorine atoms.

Signal Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Features & Rationale
Carboxylic Acid10.0 - 13.0170 - 180Broad singlet in ¹H; highly deshielded due to electronegative oxygens.
Methine (α-CH)5.0 - 6.080 - 95Singlet in ¹H; deshielded by two adjacent ether oxygen atoms.
Aromatic (ortho to -O)6.8 - 7.1~116-120Doublet; shielded by the electron-donating ether oxygen.
Aromatic (ortho to -Cl)7.2 - 7.4~129-132Doublet; deshielded by the electron-withdrawing chlorine atom.
Aromatic (C-Cl)-~128-133Quaternary carbon; chemical shift influenced by halogen.
Aromatic (C-O)-~155-160Quaternary carbon; highly deshielded by direct attachment to oxygen.

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration. NMR prediction software can provide more refined estimates.[6][7]

Experimental Protocols

Scientific rigor in NMR begins with meticulous sample preparation. The following protocols are designed to yield high-quality, reproducible data.

Protocol 1: Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral resolution by distorting the local magnetic field. The choice of solvent is critical for ensuring adequate solubility and minimizing overlapping signals.[8][9]

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)

  • Glass Pasteur pipette and cotton or glass wool

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Acetone-d₆ or DMSO-d₆ are good starting points for polar carboxylic acids. Chloroform-d can also be used, though solubility may be lower.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved.

  • Filtration: Create a micro-filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

  • Transfer: Filter the solution directly into the NMR tube to remove any suspended impurities. The final volume in the tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[10][11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.

Protocol 2: NMR Data Acquisition

Causality: A multi-faceted approach using both 1D and 2D NMR experiments is essential for unambiguous structure confirmation. 1D spectra provide initial information, while 2D correlation spectra (COSY, HSQC, HMBC) reveal the connectivity between atoms, which is the ultimate proof of structure.[12][13]

Caption: Recommended NMR experimental workflow for structural validation.

Instrument Parameters (Typical 400-600 MHz Spectrometer):

  • 1D ¹H Spectrum:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • 1D ¹³C{¹H} Spectrum:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This will confirm the coupling between the aromatic protons.

    • Pulse Program: cosygpqf.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly to the carbons they are attached to (one-bond C-H correlation).

    • Pulse Program: hsqcedetgpsisp2.2.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is the critical experiment for confirming the overall structure.

    • Pulse Program: hmbcgplpndqf.

Data Interpretation: A Self-Validating Workflow

The power of this protocol lies in using the suite of NMR experiments to cross-validate the structure.

  • Assign ¹H and ¹³C Spectra: Use the 1D spectra to identify the chemical shifts and multiplicities of all signals, comparing them to the predicted values.

  • Confirm C-H Attachments with HSQC: Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal. For example, the methine proton at ~5.5 ppm should show a cross-peak to the carbon at ~85 ppm. The aromatic protons will correlate to their respective carbons.

  • Establish Connectivity with HMBC: The HMBC spectrum provides the final, unambiguous proof of the molecular skeleton. Key expected correlations are:

    • The methine proton (-CαH) should show a correlation to the carbonyl carbon (-COOH) .

    • Crucially, the methine proton (-CαH) should also show a correlation to the aromatic carbons C1' and C1'' , confirming the ether linkages.

    • The aromatic protons (e.g., H2'/H6') should show correlations to neighboring carbons within the ring (e.g., C4' and C1').

G cluster_key Key HMBC Correlations H_alpha H-α (~5.5 ppm) C_carbonyl C=O (~175 ppm) H_alpha->C_carbonyl HMBC (3-bond) C1_ring C1' / C1'' (~157 ppm) H_alpha->C1_ring HMBC (2-bond)

Caption: Key HMBC correlations confirming the molecular backbone.

By systematically acquiring and interpreting this full suite of NMR data, researchers can move beyond tentative assignments to achieve a robust and verifiable structural elucidation of this compound, ensuring the highest level of scientific integrity for research and development applications.

References

Application Note: Quantitative Analysis of Bis(4-chlorophenoxy)acetic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Bis(4-chlorophenoxy)acetic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a compound of interest in environmental monitoring and toxicology. The methodology detailed herein leverages the inherent selectivity and sensitivity of tandem mass spectrometry, providing a reliable workflow for researchers, scientists, and professionals in drug development and environmental analysis. This guide covers the principles of ionization and fragmentation, optimized LC-MS/MS parameters, a detailed sample preparation protocol for water matrices, and validation procedures.

Introduction and Scientific Principles

This compound (C₁₄H₁₀Cl₂O₄, MW: 313.13 g/mol ) is a member of the chlorophenoxy acid class of compounds.[1][2] The accurate detection and quantification of such compounds in various matrices are crucial for assessing environmental contamination and understanding potential biological exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis, supplanting older methods that required cumbersome derivatization steps.[3][4]

The key to this method's success lies in the chemical nature of the analyte and the specific capabilities of the instrumentation.

Ionization Principle: Electrospray Ionization (ESI)

The structure of this compound contains a carboxylic acid group. This functional group is readily deprotonated, making the molecule ideal for analysis by negative ion electrospray ionization (ESI-). In the high pH environment of the ESI spray, the molecule loses a proton (H⁺) to form a stable, negatively charged molecular ion, [M-H]⁻. This process is highly efficient and is the standard approach for acidic herbicides and related compounds.[5][6][7]

Quantification Principle: Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation reaction. In the MRM experiment, the first quadrupole (Q1) is set to isolate the deprotonated precursor ion ([M-H]⁻) of this compound, which has a mass-to-charge ratio (m/z) of approximately 311.1. This isolated ion is then passed into a collision cell (Q2), where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions, known as product ions, are then filtered by the third quadrupole (Q3) and detected. By monitoring a specific precursor-to-product ion transition, chemical noise is drastically reduced, allowing for highly sensitive and specific quantification.[8]

Mass Spectrometry and Fragmentation Analysis

The foundation of a reliable MS/MS method is the selection of stable and intense precursor and product ions.

  • Precursor Ion: As established, the deprotonated molecule [M-H]⁻ is the target precursor ion. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the most abundant isotopologue containing two ³⁵Cl atoms will be at m/z 311.0 .

  • Fragmentation Pathway: Upon collision-induced dissociation, the [M-H]⁻ ion is expected to fragment in a predictable manner. The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). An alternative fragmentation involves cleavage at the ether linkage, yielding a 4-chlorophenoxide anion.

Based on these principles, the following MRM transitions are proposed for quantification and confirmation:

Parameter Value Rationale
Precursor Ion (Q1) m/z 311.0[M-H]⁻ of the most abundant isotope.
Product Ion 1 (Quantifier) m/z 267.0Represents the neutral loss of CO₂ ([M-H-CO₂]⁻). This is typically a stable and abundant fragment.
Product Ion 2 (Qualifier) m/z 127.0Represents the 4-chlorophenoxide ion, resulting from ether bond cleavage. Used for identity confirmation.[9]

Note: Optimal collision energies must be determined empirically for the specific instrument in use but typically range from 15-35 eV.

G cluster_ESI Electrospray Ionization (ESI-) cluster_MSMS Tandem MS (Collision Cell) M This compound (Neutral Molecule, M) m/z 312.0 MH Precursor Ion [M-H]⁻ m/z 311.0 M->MH - H⁺ Frag1 Product Ion (Quantifier) [M-H-CO₂]⁻ m/z 267.0 MH->Frag1 CID (-CO₂) Frag2 Product Ion (Qualifier) [4-chlorophenoxide]⁻ m/z 127.0 MH->Frag2 CID

Caption: Proposed ESI and Fragmentation Pathway

Chromatographic Separation

Effective chromatographic separation is essential to resolve the analyte from matrix interferences and potential isomers, ensuring accurate quantification. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.

Parameter Recommended Conditions Justification
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately nonpolar compounds like chlorophenoxy acids.[8]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier ensures good peak shape and reproducibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.[7]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLCan be optimized based on sample concentration and instrument sensitivity.
Column Temperature 40 °CReduces viscosity and improves peak symmetry and reproducibility.[10]
Gradient Program 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrateA standard gradient to ensure elution of the analyte while cleaning the column of late-eluting interferences.

Protocols and Methodologies

Protocol 1: Preparation of Standards and QC Samples

Objective: To prepare a calibration curve and quality control (QC) samples for method validation and routine analysis.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard. Dissolve in 10 mL of methanol or acetonitrile in a Class A volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution into 9.9 mL of 50:50 methanol:water.

  • Calibration Standards (0.1 - 100 ng/mL): Perform serial dilutions from the Working Stock Solution using 50:50 methanol:water to create a series of at least 6-8 calibration standards.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1, 10, and 80 ng/mL) from a separate stock solution to ensure unbiased validation.

Protocol 2: Sample Preparation from Water Matrix via SPE

Objective: To extract, clean, and concentrate the analyte from a water sample, making it suitable for LC-MS/MS injection. This protocol is based on established methods for chlorophenoxy acids.[11][12]

  • Sample Collection: Collect water samples in amber glass bottles. If residual chlorine is suspected, add sodium sulfite to the empty bottle before collection.[13] Store at <10°C.

  • Acidification: Take a 100 mL aliquot of the water sample and acidify to pH 2-3 using formic acid or hydrochloric acid. This step neutralizes the carboxylate group, allowing for efficient retention on a reversed-phase sorbent.[8]

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the 100 mL acidified sample onto the SPE cartridge at a slow, steady flow rate (~5 mL/min).

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol or acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.

G Sample 100 mL Water Sample Acidify Acidify to pH 2-3 Sample->Acidify SPE Solid-Phase Extraction (C18 or Polymeric RP) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in 1 mL Mobile Phase Evap->Recon LCMS Inject into LC-MS/MS Recon->LCMS

Caption: Experimental Workflow for Water Sample Analysis

Method Validation and System Suitability

To ensure the trustworthiness of the generated data, the method should be validated according to established guidelines. Key parameters include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: QC samples should be analyzed in replicate (n=5). Accuracy should be within 85-115% of the nominal value, and precision (%RSD) should be <15%.[14]

  • Limit of Quantification (LOQ): The lowest standard on the calibration curve that meets the accuracy and precision criteria.

  • Selectivity: Monitor blank matrix samples to ensure no significant interferences are present at the analyte's retention time.

  • Matrix Effect: Assess the degree of ion suppression or enhancement caused by co-eluting matrix components. This can be evaluated by comparing the peak area of a post-extraction spiked sample to a neat standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable workflow for the quantification of this compound. The use of negative mode ESI is ideally suited to the analyte's chemical properties, and the MRM approach ensures a high degree of confidence in the results. The provided sample preparation protocol for water matrices is a robust starting point that can be adapted for other sample types. Proper method validation is critical to guarantee data integrity for research, regulatory, and drug development applications.

References

Application Notes & Protocols: Bis(4-chlorophenoxy)acetic acid as a Reference Standard in Analytical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Bis(4-chlorophenoxy)acetic acid for its use as a reference standard. Designed for researchers, analytical scientists, and professionals in drug development, this document details the compound's physicochemical properties, critical safety and handling protocols, and step-by-step methodologies for its application in high-performance liquid chromatography (HPLC). Beyond its role in quantitative analysis, we explore its relevance in the context of pharmacological research as a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs). The protocols herein are designed to be self-validating, incorporating system suitability tests and method validation principles to ensure data integrity and reproducibility, aligning with the highest standards of scientific rigor.

Compound Identity and Physicochemical Profile

This compound is a chlorinated phenoxyacetic acid derivative. Its precise characterization is fundamental to its function as a reference standard, where accuracy begins with a well-defined calibrant. The properties outlined below establish the baseline for its use in analytical methodologies.

PropertyValueSource(s)
CAS Number 29815-94-9[1][2][3]
Molecular Formula C₁₄H₁₀Cl₂O₄[1][2][4]
Molecular Weight 313.13 g/mol [1][2]
Melting Point 138-140 °C[3][5]
IUPAC Name 2,2-bis(4-chlorophenoxy)acetic acid[4]
Synonyms Bis(p-chlorophenoxy)acetic acid[6]

Safety, Handling, and Storage Protocols

Adherence to stringent safety protocols is non-negotiable when handling any chemical standard. This compound possesses hazards that necessitate careful management to ensure operator safety and prevent environmental contamination.

2.1 Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the following primary hazards:

  • Harmful if swallowed (Acute toxicity, oral).[6][7][8]

  • May cause an allergic skin reaction.[7]

  • Causes serious eye damage.[7]

  • May cause respiratory irritation.[7]

  • Very toxic to aquatic life.[7]

Mandatory PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical goggles.[7][9]

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area.[7][9] If dust is generated, a NIOSH-approved respirator is required.

2.2 Handling and Emergency Procedures

  • Handling: Avoid generating dust.[10] Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke in the handling area.[7][9]

  • First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[7]

  • First Aid (Skin): Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[7]

  • First Aid (Ingestion): Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[6]

2.3 Storage and Disposal

  • Storage: Store locked up in the original, tightly closed container in a cool, dry, and well-ventilated place.[7][9] Keep away from incompatible materials.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[7][9]

Preparation of Standard Solutions

The accuracy of any quantitative analysis is directly contingent on the precise preparation of standard solutions. The following protocol ensures the integrity of stock and working standards.

Protocol 3.1: Preparation of Primary Stock and Working Standards

  • Objective: To prepare a primary stock solution of this compound at a concentration of 1.0 mg/mL and subsequent working standards.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile or methanol

    • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

    • Analytical balance (readable to 0.01 mg)

    • Ultrasonic bath

  • Procedure (1.0 mg/mL Stock Solution): a. Accurately weigh approximately 10.0 mg of this compound reference standard. b. Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. c. Add approximately 7 mL of HPLC-grade acetonitrile. d. Sonicate for 5-10 minutes or until the solid is completely dissolved. e. Allow the solution to return to room temperature. f. Dilute to the mark with acetonitrile and invert the flask 15-20 times to ensure homogeneity. This is your Primary Stock (1.0 mg/mL) .

  • Procedure (Working Standards): a. Prepare a series of working standards by performing serial dilutions from the Primary Stock. b. For example, to prepare a 100 µg/mL working standard, pipette 5.0 mL of the Primary Stock into a 50 mL volumetric flask and dilute to volume with the mobile phase to be used in the analysis.

  • Storage and Stability: Store stock solutions in amber glass vials at 2-8°C. Stability should be determined as part of method validation, but solutions are typically stable for several weeks under these conditions.

Application Protocol: Quantitative Analysis by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the quantification of pharmaceutical compounds and related substances.[11] The methodology described is based on established principles for the analysis of related phenoxyacetic acid derivatives and fibrate drugs.[12]

4.1 Principle of the Method

This method utilizes an isocratic RP-HPLC system with a C18 stationary phase. The non-polar nature of this compound allows it to be retained on the column, while the mobile phase, a mixture of organic solvent (acetonitrile) and acidified water, elutes the compound.[11][12] Quantification is achieved via UV detection at a wavelength of maximum absorbance.

4.2 Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Purospher® STAR RP-18)
Mobile Phase Acetonitrile : Water (70:30, v/v), with the water acidified to pH 2.5 with phosphoric acid.[12]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 286 nm (based on fenofibrate analysis[12]; verify λ-max via DAD scan)
Injection Volume 10 µL
Run Time ~15 minutes (adjust as needed to ensure elution of all components)

4.3 Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN:H₂O, pH 2.5) equilibrate Equilibrate HPLC System (Stable Baseline) prep_mobile->equilibrate prep_std Prepare Standard Solutions (Protocol 3.1) sst Perform System Suitability Test (SST) (Replicate Standard Injections) prep_std->sst prep_sample Prepare Sample Solutions (e.g., Extract from Matrix) inject Inject Blank, Standards, & Samples prep_sample->inject equilibrate->sst sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve (Concentration vs. Area) integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Final Report quantify->report

Caption: High-level workflow for HPLC analysis using the reference standard.

4.4 System Suitability Test (SST) - A Self-Validating Protocol

Before any sample analysis, the chromatographic system must be verified. This ensures the trustworthiness of the generated data.

  • Procedure: Inject the primary working standard (e.g., 100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (RSD) of the peak areas for the six replicate injections must be not more than (NMT) 2.0%. For validated methods, this is often tightened to NMT 1.0%.[12]

    • Tailing Factor (T): The tailing factor for the this compound peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): The column efficiency should be greater than 2000 theoretical plates.

Principles of Analytical Method Validation

Using this compound as a reference standard is central to validating an analytical method for its quantification. Validation demonstrates that the method is suitable for its intended purpose.[13]

Validation_Workflow Validation Method Validation Specificity Linearity Accuracy Precision LOD/LOQ Robustness Specificity Specificity Demonstrates no interference from excipients or impurities Validation:f0->Specificity Linearity Linearity Validation:f1->Linearity Accuracy Accuracy Spike-recovery studies at 3 levels (e.g., 80, 100, 120%) Validation:f2->Accuracy Precision Precision Repeatability (intra-day) Intermediate Precision (inter-day) Validation:f3->Precision LOD_LOQ LOD & LOQ Determined by signal-to-noise ratio or standard deviation of response Validation:f4->LOD_LOQ Robustness Robustness Varies parameters like pH, flow rate, column temperature Validation:f5->Robustness

Caption: Key parameters for analytical method validation.

Advanced Application: Pharmacological Context

The structural similarity of phenoxyacetic acids to known biologically active molecules provides a compelling reason to consider this compound beyond a simple analytical standard. It may serve as a tool compound or reference for investigating biological pathways.

6.1 Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

PPARs are ligand-activated transcription factors that regulate genes involved in metabolism, inflammation, and cell proliferation.[14] Synthetic ligands, such as fibrate drugs (PPARα agonists) and thiazolidinediones (PPARγ agonists), are used to treat metabolic disorders.[15]

Chiral phenoxyacetic acid analogues have been identified as partial agonists of PPARγ.[16] This suggests that this compound could potentially interact with PPARs. As a reference standard, it can be used in:

  • Screening Assays: As a negative or positive control in cell-based reporter gene assays designed to identify new PPAR modulators.

  • Binding Studies: In competitive binding assays to determine the affinity of new chemical entities for the PPAR ligand-binding domain.[17]

  • Metabolic Studies: As a reference marker in studies investigating the metabolism of other PPAR agonists.

PPAR_Pathway Ligand Phenoxyacetic Acid Ligand PPAR PPARγ Ligand->PPAR Binds Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Regulates

Caption: Simplified PPARγ signaling pathway activated by a ligand.

References

The Untapped Potential of Bis(4-chlorophenoxy)acetic Acid and the Versatility of its Phenoxyacetic Acid Precursors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Scaffolds

In the vast landscape of organic synthesis, the quest for novel molecular architectures to serve as building blocks for complex target molecules is perpetual. This guide delves into the synthetic utility of a specific, yet intriguing, molecule: Bis(4-chlorophenoxy)acetic acid . While the initial focus is on this distinct structure, our investigation reveals a broader, more impactful narrative centered around its parent scaffold, phenoxyacetic acid , and its derivatives. These compounds have emerged as privileged structures in medicinal chemistry and drug development, offering a versatile platform for the synthesis of a wide array of bioactive molecules.[1]

This document will first address the titular compound, clarifying its structure and the current understanding of its role in organic synthesis. Subsequently, the focus will broaden to provide detailed application notes and protocols for the more widely utilized phenoxyacetic acid and its chlorinated analogues, equipping researchers and drug development professionals with the practical knowledge to leverage these valuable synthetic intermediates.

Part 1: Characterization and Synthetic Utility of this compound

The compound "this compound" refers to 2,2-Bis(4-chlorophenoxy)acetic acid , a molecule featuring two 4-chlorophenoxy groups attached to the alpha-carbon of acetic acid.[2]

Chemical Structure and Properties:

PropertyValueReference
IUPAC Name 2,2-Bis(4-chlorophenoxy)acetic acid[2]
CAS Number 29815-94-9[3]
Molecular Formula C₁₄H₁₀Cl₂O₄[3]
Molecular Weight 313.13 g/mol [3]
Canonical SMILES O=C(O)C(OC1=CC=C(Cl)C=C1)OC2=CC=C(Cl)C=C2[2]

Despite its well-defined structure, a comprehensive review of the scientific literature reveals a notable absence of documented applications for 2,2-Bis(4-chlorophenoxy)acetic acid as a reagent or building block in organic synthesis. While spectral data for the compound is available, its utility appears to be largely unexplored in the context of constructing more complex molecules.[4] In contrast, a related but structurally distinct compound, 2,2-Bis(4-chlorophenyl)acetic acid, is known as a metabolite of the pesticide DDT, but it also lacks significant application in synthetic organic chemistry.[5]

This lack of precedent presents both a challenge and an opportunity. For the intrepid researcher, 2,2-Bis(4-chlorophenoxy)acetic acid represents uncharted territory, a potentially novel scaffold awaiting the discovery of its synthetic value. However, for those seeking established and reliable synthetic methodologies, the focus must shift to its more versatile precursors.

Part 2: Phenoxyacetic Acids as Privileged Scaffolds in Organic Synthesis and Drug Discovery

The true synthetic power within this chemical family lies with the parent phenoxyacetic acid and its mono-chlorinated derivatives, such as 4-chlorophenoxyacetic acid . These compounds are not only readily accessible but also serve as foundational materials for a diverse range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][6]

Core Synthetic Protocol: The Williamson Ether Synthesis of Phenoxyacetic Acids

The most common and straightforward method for the synthesis of phenoxyacetic acids is a variation of the Williamson ether synthesis. This involves the reaction of a phenol with a salt of chloroacetic acid under basic conditions.[7]

Reaction Workflow:

Williamson_Ether_Synthesis Phenol Phenol or Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide Product Phenoxyacetic Acid Derivative Phenoxide->Product Nucleophilic Attack Chloroacetate Chloroacetic Acid Salt (e.g., Sodium Chloroacetate) Chloroacetate->Product Solvent_Heat Reaction Conditions Final_Product Precipitated Phenoxyacetic Acid Product->Final_Product Protonation Acidification Acidification (e.g., HCl) Acidification->Final_Product

Caption: General workflow for the synthesis of phenoxyacetic acids.

Detailed Experimental Protocol: Synthesis of 4-Chlorophenoxyacetic Acid

This protocol is adapted from established methods for the synthesis of phenoxyacetic acid derivatives.[7][8]

Materials:

  • 4-Chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-chlorophenol in the chosen solvent. With stirring, add a stoichiometric equivalent of a strong base (e.g., NaOH) to deprotonate the phenol and form the sodium 4-chlorophenoxide in situ.

  • Preparation of the Chloroacetate Salt: In a separate beaker, neutralize chloroacetic acid with one equivalent of a strong base to form the corresponding salt (e.g., sodium chloroacetate).

  • Reaction: Add the chloroacetate salt solution to the flask containing the phenoxide. Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary depending on the specific substrates and solvent but is typically in the range of 2-10 hours.[7]

  • Work-up and Isolation: After the reaction is complete (as determined by a suitable monitoring technique like TLC), cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 1. This will protonate the carboxylate and cause the 4-chlorophenoxyacetic acid to precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorophenoxyacetic acid.

Quantitative Data for Synthesis of Chlorinated Phenoxyacetic Acids:

ProductStarting MaterialsCatalyst/BaseSolventYieldReference
2,4-Dichlorophenoxyacetic acidPhenoxyacetic acid, ChlorineFerric chlorideAcetic acid>95%[7]
2,4-Dichlorophenoxyacetic acidPhenoxyacetic acid, ChlorineMolecular SieveOrganic Solventup to 96%[9]
4-Chlorophenoxyacetic acidPhenoxyacetic acid, ChlorineAcetic anhydride, Sodium chlorideAcetic acid85.7%[8]
Applications in Drug Discovery and Medicinal Chemistry

The phenoxyacetic acid scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting compounds.[10][11][12]

Example Application: Synthesis of Novel Antiepileptic Agents

Recent research has demonstrated the potential of phenoxyacetic acid derivatives as potent antiepileptic agents.[13][14] By modifying the phenoxyacetic acid core, researchers have developed compounds with significant anticonvulsant and anti-inflammatory properties.

General Derivatization Strategy:

The carboxylic acid of a phenoxyacetic acid derivative can be activated and coupled with various amines, alcohols, or other nucleophiles to generate a library of new compounds.

Derivatization_Workflow PAA Phenoxyacetic Acid Derivative Activated_PAA Activated Intermediate (e.g., Acyl Chloride, Active Ester) PAA->Activated_PAA Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Activation->Activated_PAA Final_Compound Bioactive Molecule (e.g., Amide, Ester) Activated_PAA->Final_Compound Nucleophile Nucleophile (Amine, Alcohol, etc.) Nucleophile->Final_Compound Coupling Coupling Reaction

Caption: A generalized workflow for the derivatization of phenoxyacetic acids.

Protocol for Amide Synthesis from 4-Chlorophenoxyacetic Acid:

This protocol outlines a general procedure for the synthesis of an amide derivative, a common transformation in drug discovery.

Materials:

  • 4-Chlorophenoxyacetic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDCI)

  • A primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Standard work-up and purification supplies (separatory funnel, drying agent, chromatography equipment)

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acyl Chloride Formation): In a flame-dried flask under an inert atmosphere, suspend or dissolve 4-chlorophenoxyacetic acid in an anhydrous solvent. Add an excess of thionyl chloride and a catalytic amount of DMF. Gently reflux the mixture until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

    • Method B (Carbodiimide Coupling): Dissolve 4-chlorophenoxyacetic acid in an anhydrous aprotic solvent. Add the amine, a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an activating agent such as HOBt (hydroxybenzotriazole). Stir the reaction at room temperature.

  • Amide Formation: Dissolve the amine in an anhydrous aprotic solvent and add a non-nucleophilic base. Cool the solution in an ice bath. Slowly add the solution of the activated 4-chlorophenoxyacetic acid (either the acyl chloride or the activated ester from Method B). Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water or a dilute aqueous acid. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion: From Obscurity to Opportunity

While This compound remains a molecule of untapped synthetic potential, its parent structure, phenoxyacetic acid , and its derivatives stand as testaments to the power of a versatile chemical scaffold. The straightforward synthesis and the reactivity of the carboxylic acid group make phenoxyacetic acids invaluable tools for researchers, scientists, and drug development professionals. The protocols and applications detailed in this guide provide a solid foundation for the exploration and utilization of these compounds in the creation of novel, biologically active molecules. The journey from a simple phenoxy ether to a potential therapeutic agent is a prime example of the elegance and utility of organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-chlorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of bis(4-chlorophenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols and troubleshoot common issues to improve yield and purity. Drawing from established principles of organic synthesis and practical laboratory experience, this resource provides in-depth technical guidance in a user-friendly question-and-answer format.

Overview of the Synthesis: The Double Williamson Ether Synthesis Approach

The synthesis of this compound is typically achieved through a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the two chlorine atoms of dichloroacetic acid with two equivalents of 4-chlorophenoxide. The 4-chlorophenoxide is generated in situ by reacting 4-chlorophenol with a strong base, such as sodium hydroxide or potassium hydroxide.

The overall reaction proceeds in two main stages:

  • Deprotonation: The base deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion. The base also deprotonates the carboxylic acid group of dichloroacetic acid.

  • Nucleophilic Substitution: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the carbon atom bearing a chlorine atom in the dichloroacetate, displacing the chloride ion. This occurs twice to form the final product.

Below is a diagram illustrating the proposed reaction pathway.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-chlorophenol 2 x 4-Chlorophenol phenoxide 4-Chlorophenoxide 4-chlorophenol->phenoxide Deprotonation dichloroacetic_acid Dichloroacetic Acid dichloroacetate Dichloroacetate dichloroacetic_acid->dichloroacetate Deprotonation base Base (e.g., NaOH) base->phenoxide base->dichloroacetate product This compound phenoxide->product Nucleophilic Attack (x2) dichloroacetate->product salt Salt (e.g., NaCl) water Water

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses common problems encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A low yield is a frequent issue and can stem from several factors. Let's break down the potential culprits and their remedies.

  • Cause 1: Presence of Water in the Reaction Mixture

    The Williamson ether synthesis is highly sensitive to moisture. Water can interfere in several ways:

    • It can consume the strong base, reducing the amount available to deprotonate the 4-chlorophenol.

    • It can hydrolyze the dichloroacetic acid.

    • It can solvate the phenoxide ion, reducing its nucleophilicity.

    Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use, for example, by oven-drying or flame-drying under an inert atmosphere (e.g., nitrogen or argon).

    • Dry Reagents: Use anhydrous solvents and ensure your 4-chlorophenol and base are as dry as possible. If necessary, dry the solvent using appropriate drying agents.

  • Cause 2: Inappropriate Stoichiometry of Reactants

    The stoichiometry of the reactants is critical for driving the reaction to completion and minimizing side products.

    Solution:

    • Phenol to Dichloroacetic Acid Ratio: A slight excess of 4-chlorophenol (e.g., 2.1 to 2.2 equivalents) can help to ensure that both chlorine atoms on the dichloroacetic acid are substituted.

    • Base to Phenol Ratio: It is crucial to use at least two equivalents of base for each equivalent of dichloroacetic acid to deprotonate both the phenol and the carboxylic acid, plus an additional amount to neutralize the two equivalents of HCl produced. A common approach is to use a slight excess of base.

  • Cause 3: Suboptimal Reaction Temperature

    Temperature plays a dual role in this reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions.

    Solution:

    • Temperature Control: A typical temperature range for Williamson ether synthesis is 50-100 °C. It is advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

  • Cause 4: Insufficient Reaction Time

    The di-substitution reaction may be slower than a mono-substitution.

    Solution:

    • Reaction Monitoring: Monitor the reaction progress using TLC or another appropriate analytical method. The reaction time can range from a few hours to overnight. Continue the reaction until the starting materials are consumed.

  • Cause 5: Inefficient Formation of the Phenoxide

    If the base is not strong enough or is not handled correctly, the formation of the nucleophilic phenoxide will be incomplete.

    Solution:

    • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used. Sodium hydride (NaH) can also be used for a more robust deprotonation, but requires strictly anhydrous conditions and careful handling.

    • Freshness of Base: Ensure that the base has not been deactivated by prolonged exposure to air and moisture.

The following table summarizes the key parameters for yield optimization:

ParameterRecommendationRationale
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Solvates the cation, leaving a more reactive "naked" nucleophile.
Temperature 50 - 100 °CBalances reaction rate and minimization of side reactions.
Reactant Ratio ~2.1 : 1 (4-chlorophenol : Dichloroacetic acid)Drives the di-substitution to completion.
Base Strong base (NaOH, KOH, NaH) in slight excessEnsures complete deprotonation of reactants.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and CO2.

Q2: I am observing a significant amount of a mono-substituted intermediate in my final product mixture. How can I favor the formation of the di-substituted product?

The formation of the mono-substituted product, (4-chlorophenoxy)chloroacetic acid, is a common issue in this synthesis.

  • Cause: The second substitution is often slower than the first due to steric hindrance and electronic effects.

    Solution:

    • Increase the Equivalents of 4-chlorophenol: Using a larger excess of 4-chlorophenol can increase the probability of the second substitution occurring.

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature (while monitoring for degradation) can help to drive the reaction to completion.

    • Choice of Base and Solvent: A stronger base and a more polar aprotic solvent can enhance the nucleophilicity of the phenoxide, potentially favoring the second substitution.

Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies can I employ?

  • Likely Impurities:

    • Unreacted 4-chlorophenol

    • Mono-substituted intermediate

    • Side products from self-condensation or degradation

    Solution:

    • Acid-Base Extraction: After the reaction is complete, the reaction mixture can be acidified. The desired product, being a carboxylic acid, will be protonated and can be extracted into an organic solvent. Unreacted 4-chlorophenol is also acidic and may be extracted. Washing the organic layer with a dilute sodium bicarbonate solution can selectively extract the more acidic this compound, leaving the less acidic 4-chlorophenol in the organic layer. Subsequent acidification of the bicarbonate solution will precipitate the pure product.

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization of organic acids include ethanol/water or toluene.

    • Column Chromatography: For very difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) can be used to separate the components.

Below is a workflow diagram for a typical synthesis and purification process.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Combine 4-chlorophenol, dichloroacetic acid, and base in a suitable solvent reaction Heat the reaction mixture under inert atmosphere reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring acidify Acidify the reaction mixture monitoring->acidify extract Extract with an organic solvent acidify->extract wash Wash with sodium bicarbonate solution extract->wash re-acidify Re-acidify the aqueous layer to precipitate the product wash->re-acidify filter Filter the crude product re-acidify->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize dry Dry the purified product recrystallize->dry

Caption: General workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction? The base serves three primary functions: 1) It deprotonates the 4-chlorophenol to form the highly nucleophilic 4-chlorophenoxide ion. 2) It deprotonates the carboxylic acid group of dichloroacetic acid. 3) It neutralizes the two equivalents of hydrochloric acid (HCl) that are formed as a byproduct of the two substitution reactions.

Q2: Can I use other dihaloacetic acids for this synthesis? While dichloroacetic acid is the most common starting material, dibromoacetic acid could also be used. Bromo compounds are generally more reactive than chloro compounds in SN2 reactions, which could potentially lead to a faster reaction, but they are also more expensive.

Q3: What are the potential side reactions to be aware of? Besides the formation of the mono-substituted product, other potential side reactions include:

  • Elimination: Although less likely with phenoxides compared to alkoxides, some elimination to form glyoxylic acid derivatives could occur at high temperatures.

  • Self-condensation: Under strongly basic conditions, there is a small possibility of self-condensation reactions of the starting materials or products.

  • Reaction with Solvent: If a reactive solvent is used, it may compete in the reaction. This is why inert, polar aprotic solvents are preferred.

Q4: How can I confirm the identity and purity of my final product? Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic signals for the aromatic protons, the methine proton, and the carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the ether linkages (C-O stretch).

The following diagram provides a logical approach to troubleshooting common issues in the synthesis.

troubleshooting_flowchart start Low Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions anhydrous Were anhydrous conditions used? check_conditions->anhydrous stoichiometry Was the stoichiometry correct? anhydrous->stoichiometry Yes improve_drying improve_drying anhydrous->improve_drying Improve drying of glassware and reagents temp_time Were temperature and time optimized? stoichiometry->temp_time Yes adjust_ratios adjust_ratios stoichiometry->adjust_ratios Adjust reactant and base ratios purification Review Purification Protocol temp_time->purification Yes optimize_conditions optimize_conditions temp_time->optimize_conditions Optimize temperature and monitor reaction time extraction Was acid-base extraction performed correctly? purification->extraction recrystallization Was the recrystallization solvent appropriate? extraction->recrystallization Yes refine_extraction refine_extraction extraction->refine_extraction Refine acid-base extraction steps end end recrystallization->end Purity and Yield Improved screen_solvents screen_solvents recrystallization->screen_solvents Screen different recrystallization solvents

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Purification of Bis(4-chlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for Bis(4-chlorophenoxy)acetic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for the purification of this molecule. Drawing from established chemical principles and field-proven experience, we will explore common challenges and their resolutions in a direct question-and-answer format.

Core Concepts & Initial Assessment

Before selecting a purification strategy, a foundational understanding of this compound's properties is crucial. It is a dicarboxylic acid derivative, a solid at room temperature, and possesses two chlorophenyl groups, which contribute to its hydrophobicity.[1][2] The key to its purification lies in exploiting its acidic nature and differential solubility.

Decision Workflow for Purification Strategy

The first step in any purification is to assess the nature and scale of impurities. This workflow provides a general decision-making framework.

Purification_Decision_Tree start Crude this compound Sample check_impurities What is the nature of the main impurities? start->check_impurities ionic_impurities Ionic / Water-Soluble Impurities (e.g., salts) check_impurities->ionic_impurities Ionic / Salts neutral_impurities Neutral Organic Impurities (e.g., starting materials, non-acidic byproducts) check_impurities->neutral_impurities Neutral Organics isomeric_impurities Closely Related Isomers / Analogs check_impurities->isomeric_impurities Structurally Similar extraction Acid-Base Liquid-Liquid Extraction ionic_impurities->extraction neutral_impurities->extraction chromatography Reversed-Phase Chromatography isomeric_impurities->chromatography recrystallization Recrystallization extraction->recrystallization Product precipitates final_purity Assess Purity (HPLC, MP, NMR) recrystallization->final_purity chromatography->final_purity final_purity->chromatography Purity <98% end Pure Product final_purity->end Purity >98% Extraction_Workflow cluster_0 Step 1: Dissolution & Basic Wash cluster_1 Step 2: Isolation a1 Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) a2 Transfer to separatory funnel a1->a2 a3 Add 1M NaHCO₃ (aq). Stopper and vent frequently. a2->a3 a4 Separate layers a3->a4 b1 Collect aqueous layer containing sodium bis(4-chlorophenoxy)acetate a4->b1 Aqueous Layer org_layer Organic Layer: Contains neutral impurities. (Discard or process as needed) a4->org_layer Organic Layer b2 Cool aqueous layer in an ice bath b1->b2 b3 Slowly add 3M HCl (aq) with stirring until pH ~2 b2->b3 b4 Product precipitates as a solid b3->b4 final_step Collect solid by vacuum filtration. Wash with cold DI water and dry. b4->final_step

References

Technical Support Center: Bis(4-chlorophenoxy)acetic acid (CAS 29815-94-9) Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(4-chlorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. Given that detailed experimental literature on this compound is sparse, this document synthesizes available data, established chemical principles, and insights from structurally related phenoxyacetic acid herbicides to provide a robust framework for your experiments.

Section 1: Frequently Asked Questions - Compound Fundamentals & Handling

This section addresses the most common initial questions regarding the properties and safe handling of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties is the first step to designing a successful experiment. Key data has been consolidated below.

PropertyValueSource
CAS Number 29815-94-9[1][2]
Molecular Formula C₁₄H₁₀Cl₂O₄[1]
Molecular Weight 313.13 g/mol [1][2]
Appearance Solid (powder/crystalline)[3][4]
Melting Point 138-140 °C[2][3]
pKa Not experimentally determined; estimated based on similar structures (e.g., 4-CPA pKa = 3.56) to be acidic.[5]-
Solubility No specific data available. Expected to have low aqueous solubility but be soluble in many organic solvents.[3]-

Q2: How should I safely handle and store this compound?

Proper handling and storage are critical for both researcher safety and compound integrity.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[3][4][6] Inspect gloves before use.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[4][7]

  • Dust Control: Minimize dust generation and accumulation during weighing and transfer.[4]

  • Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[4][9]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][10]

  • Light Sensitivity: While data for the bis-compound is unavailable, the related 4-chlorophenoxyacetic acid (4-CPA) degrades upon exposure to sunlight.[5] As a precaution, it is advisable to store this compound in an amber vial or a dark location.

Q3: What are the primary hazards associated with this compound?

According to safety data sheets, this compound is classified with several hazards. It is harmful if swallowed and may cause respiratory irritation, serious eye damage, and allergic skin reactions.[8] It is also noted as being very toxic to aquatic life. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[3][4][9]

Section 2: Troubleshooting Guide - Experimental Workflows

This section provides solutions to specific problems you may encounter during your experiments, from synthesis to biological testing.

2.1 Synthesis & Purification Issues

Q: My synthesis of this compound is resulting in a low yield. What are the common pitfalls?

Low yields in Williamson ether syntheses (a likely route for this compound) often stem from issues with reactants, reaction conditions, or side reactions.

  • Causality: The reaction involves a nucleophilic attack by a phenoxide on an α-halo acid. The base used to deprotonate the phenol is critical; if it's too weak, the reaction won't proceed, and if it's too strong or hindered, elimination side reactions can occur. Water content is also a major factor, as it can hydrolyze reactants and quench the phenoxide.

  • Troubleshooting Steps:

    • Check Reactant Purity: Ensure your starting materials (e.g., 4-chlorophenol and a suitable dihaloacetate derivative) are pure and, most importantly, anhydrous. Water will consume the base and hinder phenoxide formation.

    • Optimize the Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often effective. Sodium hydroxide (NaOH) can also be used but increases the risk of hydrolysis if conditions are not strictly anhydrous.[11]

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetone. These solvents effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.

    • Temperature Control: Excessive heat can promote side reactions and decomposition. Monitor the reaction temperature closely. A typical range for this type of synthesis is 50-80 °C.

G start Low Synthesis Yield q1 Are starting materials pure and anhydrous? start->q1 a1_no Purify/dry reactants. Use anhydrous solvent. q1->a1_no No q2 Is the base appropriate (e.g., K₂CO₃, NaH)? q1->q2 Yes a1_no->q2 a2_no Switch to a stronger, non-nucleophilic base. Ensure stoichiometry is correct. q2->a2_no No q3 Is the reaction temperature optimized? q2->q3 Yes a2_no->q3 a3_no Run test reactions at different temperatures (e.g., RT, 50°C, 80°C). q3->a3_no No end Yield Improved q3->end Yes a3_no->end

Caption: Troubleshooting Flowchart for Low Synthesis Yield.

Q: I'm seeing multiple spots on my TLC plate post-synthesis. What are the likely impurities?

The presence of multiple spots indicates either unreacted starting materials or the formation of side products.

  • Unreacted Starting Material: The most common impurity is the starting phenol (e.g., 4-chlorophenol).

  • Mono-substituted Product: If the synthesis involves a di-substitution reaction, the mono-ether product is a very likely byproduct.

  • Hydrolysis Products: If water is present, the α-halo acid reactant can be hydrolyzed.

  • Self-Condensation Products: Depending on the reactants, base, and temperature, side reactions can lead to polymeric material.

G cluster_reactants Reactants cluster_products Potential Products A 4-Chlorophenol C Target Product: Bis(4-chlorophenoxy) acetic acid A->C Desired Reaction D Impurity: Unreacted 4-Chlorophenol A->D Incomplete Reaction B Halo-acetic Acid Derivative B->C Desired Reaction E Impurity: Mono-substituted Product B->E Incomplete Reaction F Impurity: Hydrolysis Products B->F Reaction with H₂O

Caption: Potential Products and Byproducts in Synthesis.

Q: What is the best method to purify the crude product?

Purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: If the main impurity is unreacted 4-chlorophenol, you can dissolve the crude mixture in a solvent like ethyl acetate and wash with a weak base (e.g., aqueous sodium bicarbonate). The target carboxylic acid will move to the aqueous layer as its salt, while the less acidic phenol remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

  • Recrystallization: This is an excellent method for removing minor impurities. Based on solubility data for the related 4-CPA, solvents like ethanol or mixtures of ethyl acetate and hexanes could be good starting points for solvent screening.[12]

  • Column Chromatography: For difficult separations, silica gel chromatography is effective. A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase, is a standard approach for purifying carboxylic acids to prevent tailing.

2.2 Formulation & Solubility Challenges

Q: I'm struggling to dissolve this compound for my experiment. What solvents should I use?

This is a critical and common challenge, especially for biological assays. The molecule's structure—large, nonpolar chlorophenyl groups combined with a polar carboxylic acid—makes it poorly soluble in water.

  • Causality: The two bulky chlorophenoxy groups dominate the molecule's character, making it hydrophobic. The carboxylic acid provides a handle for solubility in bases or polar organic solvents but is not sufficient to make it water-soluble in its protonated (acidic) form.

  • Recommended Solvents for Stock Solutions:

    • Polar Aprotic Solvents: DMSO and DMF are excellent choices for creating high-concentration stock solutions.

    • Alcohols: Ethanol, methanol, and isopropanol are also good options.[12]

    • Aqueous Base: For some applications, you can prepare an aqueous stock by deprotonating the carboxylic acid. Add the compound to water and then add a base like NaOH or KOH dropwise until it dissolves. Be aware that the final pH will be basic and may not be suitable for all experiments.

G start Solubility Issue q1 Is this for a stock solution or final aqueous buffer? start->q1 stock Use polar organic solvent: - DMSO (preferred for bio-assays) - DMF - Ethanol q1->stock Stock q2 Is precipitation occurring in the final buffer/medium? q1->q2 Aqueous q3 Is the final organic solvent concentration too high (e.g., >0.5% DMSO)? q2->q3 Yes a2_yes Yes a2_no No a3_yes Lower stock concentration. Increase final volume. q3->a3_yes Yes q4 Is the buffer pH < 5? q3->q4 No a3_yes->q4 a4_yes The compound is likely protonated and insoluble. Consider adjusting buffer pH (if experiment allows). q4->a4_yes Yes end Compound Solubilized q4->end No a4_yes->end

Caption: Decision Tree for Solving Solubility Issues.

Q: My compound is precipitating out of my cell culture medium. How can I fix this?

This is a classic problem when diluting a DMSO stock into an aqueous environment.

  • Causality: The compound is soluble in DMSO but crashes out when the DMSO is diluted into the aqueous medium, where the compound's intrinsic water solubility is very low.

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is low, typically ≤0.5%, to avoid solvent toxicity to cells. If you need a high concentration of your compound, you may be forced to exceed this, but you must run a vehicle control with the same DMSO concentration.

    • Use a Surfactant or Carrier Protein: In some cases, a non-toxic surfactant like Tween 80 or a carrier protein like bovine serum albumin (BSA) can be added to the medium to help maintain solubility.

    • pH Adjustment: Since the compound is an acid, its solubility in aqueous solution is pH-dependent. If your cell culture medium is acidic (e.g., below pH 7), the compound will be in its less soluble protonated form. Buffering the medium to pH 7.4 will favor the more soluble carboxylate form.

2.3 Analytical & Characterization Problems

Q: How can I best confirm the identity and purity of my compound?

A combination of analytical techniques is required for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR should show characteristic peaks for the aromatic protons in the chlorophenyl rings and a singlet for the methine proton of the acetic acid backbone.

  • Mass Spectrometry (MS): This will confirm the molecular weight. Look for the correct molecular ion peak (M⁻ or M+H)⁺ and the characteristic isotopic pattern for two chlorine atoms.

  • HPLC-UV: This is the best method for assessing purity. An acidic compound like this is well-suited for reversed-phase HPLC. See the protocol below for recommended starting conditions.

Q: I'm developing an HPLC method but I'm getting poor peak shape (tailing). What's the cause?

  • Causality: Peak tailing for acidic compounds on a C18 column is often caused by interaction of the negatively charged carboxylate with residual, positively charged silanol groups on the silica backbone.

  • Solutions:

    • Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This will protonate your carboxylic acid (making it neutral) and suppress the ionization of the silanol groups, leading to sharp, symmetrical peaks.[13][14]

    • Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) designed to reduce secondary interactions with polar analytes.[13]

Section 3: Standard Operating Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Tare: Place a clean, dry 1.5 mL amber glass vial on an analytical balance and tare it.

  • Weigh: Carefully weigh approximately 3.13 mg of this compound (MW = 313.13 g/mol ) into the vial. Record the exact weight.

  • Calculate: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = [Weight (mg) / 313.13 (mg/mmol)] / 10 (mmol/L)

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mix: Vortex the vial for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Store: Store the stock solution at -20°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Recommended Starting Conditions for HPLC Purity Analysis

  • System: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm and 280 nm

  • Rationale: The C18 column provides good hydrophobic retention. The formic acid ensures the analyte is protonated for good peak shape.[13][14] The gradient is suitable for eluting a moderately nonpolar compound.

References

Technical Support Center: Optimizing Reaction Conditions for Bis(4-chlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Bis(4-chlorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is a classic example of the Williamson ether synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core process involves the following key steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the highly nucleophilic 4-chlorophenolate anion.

  • Nucleophilic Attack: The newly formed 4-chlorophenolate anion acts as a nucleophile and attacks the electrophilic α-carbon of a dihaloacetic acid, typically dichloroacetic acid. This occurs in two successive SN2 steps, displacing the halide leaving groups.

  • Acidification: The reaction mixture is acidified in the final step to protonate the carboxylate, yielding the final this compound product.

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) cluster_2 Step 3: Acidification 4-Chlorophenol 4-Chlorophenol Phenolate 4-Chlorophenolate Anion 4-Chlorophenol->Phenolate + Base - H₂O Base Base (e.g., NaOH) Intermediate Mono-substituted Intermediate Phenolate->Intermediate + Dichloroacetic Acid - Cl⁻ Dichloroacetic_Acid Dichloroacetic Acid Product_Salt Product Salt Intermediate->Product_Salt + 4-Chlorophenolate - Cl⁻ Final_Product This compound Product_Salt->Final_Product + H⁺ (e.g., HCl)

Caption: Figure 1: Reaction Mechanism.

Q2: Why is the choice of base critical for this reaction?

The base is crucial as it generates the phenolate nucleophile. The pKa of phenols is typically around 10, so a base strong enough to ensure complete deprotonation is required for a high yield.

  • Strong Bases (NaOH, KOH): These are commonly used and effective for deprotonating phenols. They are typically used in aqueous solutions or with a phase-transfer catalyst.[2][3]

  • Weaker Bases (K₂CO₃, Na₂CO₃): Carbonate bases can also be used, often in polar aprotic solvents like DMF or acetonitrile. They are less caustic but may require higher temperatures or longer reaction times.

The stoichiometry of the base is critical. At least two equivalents of base are needed per equivalent of dichloroacetic acid: two to deprotonate the two equivalents of 4-chlorophenol and one to neutralize the carboxylic acid proton of the starting material. An excess is often used to drive the reaction to completion.

Q3: What is a phase-transfer catalyst (PTC) and when should I use one?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[4] In this synthesis, the 4-chlorophenolate is often in an aqueous phase, while the dichloroacetic acid may be in an organic phase.

  • Function: A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), pairs with the phenolate anion, creating a lipophilic ion pair. This complex can then move into the organic phase to react.[5][6]

  • Benefits: Using a PTC can significantly accelerate the reaction rate, allow for milder reaction conditions (lower temperatures), and improve yields by enhancing the interaction between reactants.[7][8] It is highly recommended for biphasic (e.g., water-toluene) systems.

Q4: What are the primary safety considerations?
  • Corrosives: Both strong bases (NaOH, KOH) and acids (HCl) are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Toxic Reagents: 4-chlorophenol is toxic and a skin irritant. Chloroacetic acid derivatives are also irritating to the skin and mucous membranes. Handle these reagents in a well-ventilated fume hood.[3][9]

  • Solvents: Organic solvents may be flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent used.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield. What are the most likely causes and how can I fix them?

A low yield can stem from several factors. Systematically evaluating the reaction setup is key to identifying the root cause.

Troubleshooting_Yield Start Low Yield Observed Base_Check Is Base Stoichiometry/Strength Sufficient? Start->Base_Check Temp_Time_Check Are Temperature & Reaction Time Optimal? Base_Check->Temp_Time_Check Yes Fix_Base Action: Use >2 eq. of strong base (NaOH/KOH). Ensure complete dissolution. Base_Check->Fix_Base No Reagent_Quality Are Starting Materials Pure? Temp_Time_Check->Reagent_Quality Yes Fix_Conditions Action: Increase temperature (50-100°C). Increase reaction time. Consider a PTC. Temp_Time_Check->Fix_Conditions No Side_Reactions Are Side Reactions Dominating? Reagent_Quality->Side_Reactions Yes Fix_Reagents Action: Verify purity of 4-chlorophenol and dichloroacetic acid via analytics. Reagent_Quality->Fix_Reagents No Fix_Side_Reactions Action: Use anhydrous solvents if possible. Ensure temperature is not excessively high. Side_Reactions->Fix_Side_Reactions Yes Success Yield Improved Side_Reactions->Success No Fix_Base->Success Fix_Conditions->Success Fix_Reagents->Success Fix_Side_Reactions->Success

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Detailed Checklist:

  • Inadequate Deprotonation: The 4-chlorophenol may not be fully converted to the active phenolate.

    • Solution: Ensure you are using at least a 2:1 molar ratio of base to 4-chlorophenol. Use a strong base like NaOH or KOH. Ensure the base is fully dissolved before proceeding.

  • Suboptimal Reaction Conditions: The reaction kinetics may be too slow.

    • Solution: The Williamson ether synthesis is often performed at elevated temperatures, typically between 50-100 °C, for 1 to 8 hours.[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Using a polar aprotic solvent like DMF or acetonitrile can also accelerate SN2 reactions.[1]

  • Phase Separation Issues: If using a biphasic system without a PTC, the reactants cannot interact efficiently.

    • Solution: Add a phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide) to shuttle the nucleophile into the organic phase.[4][7]

  • Hydrolysis of Dichloroacetic Acid: In aqueous base, dichloroacetic acid can be hydrolyzed to glyoxylic acid, consuming the starting material in an unproductive pathway.

    • Solution: Add the dichloroacetic acid slowly to the solution of the phenolate to maintain a low instantaneous concentration, favoring the desired reaction.

Problem: Product is Impure

Q: My final product contains significant impurities. What are they likely to be and how can I minimize them?

Impurity profiles often point directly to correctable issues in the reaction setup.

Common Impurities & Solutions:

ImpurityLikely CausePrevention & Removal Strategy
4-Chlorophenol (Starting Material) Incomplete reaction; insufficient dichloroacetic acid.Ensure correct stoichiometry. Remove during workup by washing the organic layer with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate and extract the acidic product, leaving the neutral/less acidic phenol behind.
Mono-substituted Intermediate Insufficient 4-chlorophenol or short reaction time.Use a slight excess of 4-chlorophenol (e.g., 2.1 equivalents). Increase reaction time or temperature to drive the second substitution. Can be separated by column chromatography.
Glycolic Acid Byproducts Hydrolysis of dichloroacetic acid by the base.[7]Add the dichloroacetic acid slowly to the reaction mixture. This water-soluble impurity is typically removed during the aqueous workup.
Ring-Alkylated Byproducts The phenolate is an ambident nucleophile, and alkylation can occur on the aromatic ring.This is generally a minor side reaction but can be influenced by the solvent and counter-ion. Sticking to established protocols helps minimize this.[1]

Purification Strategy: The most common method for purifying the final product is recrystallization . After acidification and filtration of the crude product, recrystallize from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[3][10]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Phase-Transfer Catalyst

This protocol is a representative example and should be optimized for your specific scale and equipment.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol (2.1 eq.) and sodium hydroxide (3.0 eq.) in water.

  • Catalyst Addition: Add tetrabutylammonium bromide (0.02 eq.) to the mixture.

  • Solvent Addition: Add an organic solvent such as toluene to create a biphasic system.

  • Heating: Heat the mixture to 80-90°C with vigorous stirring.

  • Electrophile Addition: Slowly add dichloroacetic acid (1.0 eq.) to the mixture over 30-60 minutes.

  • Reaction: Maintain the temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup - Phase Separation: Cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Workup - Extraction: Extract the aqueous layer with the organic solvent (e.g., toluene or ethyl acetate) to recover any remaining product. Combine the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl until the pH is ~1-2. A white precipitate of the product should form.[9]

  • Isolation: Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum.[3]

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to obtain the pure product.

  • Characterization: Confirm the identity and purity of the product by determining its melting point and using analytical techniques like HPLC, NMR, and MS.[11][12]

Key Parameter Relationships

Optimizing the synthesis requires understanding how different variables interact.

Parameters cluster_0 Inputs cluster_1 Intermediate Effects cluster_2 Outputs Temp Temperature Rate Reaction Rate Temp->Rate Increases Side_Rxns Side Reactions Temp->Side_Rxns Can Increase Base Base Strength/ Stoichiometry Base->Rate Increases Solvent Solvent Polarity Solvent->Rate Affects (Polar Aprotic ↑) Solubility Reagent Solubility/ Interaction Solvent->Solubility PTC PTC Presence PTC->Rate Increases (Biphasic) PTC->Solubility Yield Yield Rate->Yield Solubility->Yield Side_Rxns->Yield Decreases Purity Purity Side_Rxns->Purity Decreases

Caption: Figure 3: Interdependencies of Reaction Parameters.

References

Technical Support Center: Investigating the Degradation of Bis(4-chlorophenoxy)acetic acid (BCPAA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers investigating the degradation pathways of Bis(4-chlorophenoxy)acetic acid (BCPAA). This document provides field-proven insights, detailed experimental protocols, and troubleshooting guides designed for scientists and drug development professionals.

A critical review of current literature reveals a notable scarcity of specific studies on the degradation of BCPAA. However, extensive research on its structural analogs, such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), provides a robust foundation for hypothesizing its degradation mechanisms. This guide leverages that knowledge to provide a predictive framework for your experiments, focusing on microbial and photochemical pathways, and the analytical methods required for their elucidation.

Section 1: Proposed Degradation Pathways of BCPAA

Given its structure, BCPAA degradation is likely initiated at one of two points: the ether linkages or the aromatic rings. The following sections outline the hypothesized pathways based on well-established precedents for related chlorophenoxy herbicides.

Proposed Microbial Degradation Pathway

Microbial degradation of phenoxy herbicides is a well-documented process, often involving specific enzymatic machinery.[1][2] For compounds like 2,4-D, the pathway is typically initiated by an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene, which cleaves the ether bond.[2]

We can hypothesize a similar step-wise degradation for BCPAA, where one ether linkage is cleaved first, followed by the second.

Hypothesized Microbial Degradation Pathway for BCPAA

Microbial_Degradation_BCPAA BCPAA This compound (BCPAA) Intermediate1 4-Chlorophenoxyacetic acid (4-CPA) + 4-Chlorophenol BCPAA->Intermediate1 Ether Cleavage (Dioxygenase) Intermediate2 4-Chlorophenol (4-CP) Intermediate1->Intermediate2 Further Degradation of 4-CPA Intermediate3 4-Chlorocatechol Intermediate2->Intermediate3 Hydroxylation RingCleavage Ring Cleavage Products (e.g., Chloromuconate) Intermediate3->RingCleavage Dioxygenase (Ortho/Meta Cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA Multiple Steps

Caption: Proposed microbial degradation pathway of BCPAA.

Proposed Photochemical Degradation Pathway

Advanced Oxidation Processes (AOPs), particularly photocatalysis using semiconductors like titanium dioxide (TiO₂), are effective for degrading chlorophenoxy herbicides.[3][4] The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) that attack the molecule.

For BCPAA, the initial attack is likely to occur at the ether bond or the electron-rich aromatic rings, leading to hydroxylation and eventual cleavage of the molecule.

Hypothesized Photochemical Degradation Pathway for BCPAA

Photochemical_Degradation_BCPAA Start BCPAA + UV + TiO₂ Radical Hydroxyl Radical (•OH) Generation Start->Radical Attack •OH Attack on BCPAA Radical->Attack PathwayA Ether Bond Cleavage Attack->PathwayA Path A PathwayB Aromatic Ring Hydroxylation Attack->PathwayB Path B ProductsA 4-Chlorophenoxyacetic acid + 4-Chlorophenol Radicals PathwayA->ProductsA ProductsB Hydroxylated BCPAA Intermediates PathwayB->ProductsB Final Mineralization (CO₂, H₂O, Cl⁻) ProductsA->Final Further Oxidation ProductsB->Final Ring Opening

Caption: Proposed photochemical degradation pathways of BCPAA.

Section 2: Experimental Protocols & Analytical Methods

A robust, stability-indicating analytical method is crucial for studying degradation pathways.[5] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

Protocol: HPLC-MS/MS Method for BCPAA and Its Predicted Degradants

This method is designed to separate BCPAA from its primary expected degradation products, 4-chlorophenoxyacetic acid (4-CPA) and 4-chlorophenol (4-CP).

ParameterCondition
Column Synergi Hydro-RP (4.6 x 75 mm, 4-µm) or equivalent
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile:Methanol (80:20, v/v) with 0.1% Acetic Acid
Gradient 0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
MS Detector Triple Quadrupole or Q-TOF
Ionization Mode Negative Electrospray (ESI-)
Key Transitions (MRM) BCPAA: Hypothesized > 311 -> 127 (loss of C₇H₄ClO₂)
4-CPA: 185 -> 127 (loss of CH₂COOH)
4-CP: 127 -> 92 (loss of Cl)

Rationale: The Hydro-RP column is suitable for retaining polar and non-polar analytes. Acetic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency in negative mode.[6] The gradient is designed to elute early the more polar degradants like 4-CP and retain the parent BCPAA longer.

Protocol: Microbial Degradation Assay

This protocol outlines a batch culture experiment to screen for microbial degradation of BCPAA.

  • Prepare Minimal Salt Medium (MSM): Prepare a standard MSM appropriate for the bacterial strains being tested. Ensure it contains no other carbon source.

  • Inoculum Preparation: Grow the selected bacterial strain(s) (e.g., Pseudomonas sp., Cupriavidus necator) in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest cells by centrifugation, wash twice with sterile MSM to remove residual rich medium, and resuspend in MSM to a target OD₆₀₀ of 1.0.

  • Experimental Setup:

    • In sterile 250 mL flasks, add 100 mL of MSM.

    • Spike flasks with BCPAA from a sterile stock solution to a final concentration of 50 mg/L. Note: Higher concentrations may be toxic.[7]

    • Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).

    • Controls are essential:

      • Abiotic Control: MSM + BCPAA (no inoculum) to check for abiotic degradation.

      • Toxicity Control: MSM + BCPAA + Inoculum + an easily metabolizable carbon source (e.g., glucose) to check if BCPAA is toxic.

      • Endogenous Control: MSM + Inoculum (no BCPAA) to monitor background cellular activity.

  • Incubation: Incubate flasks at the optimal growth temperature (e.g., 30 °C) with shaking (150 rpm).

  • Sampling: Withdraw 1 mL aliquots at regular intervals (e.g., 0, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the aliquot to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Analysis: Analyze the samples using the HPLC-MS/MS method described in Section 2.1 to quantify the disappearance of BCPAA and the appearance of any degradation products.

Workflow for a Typical Degradation Study

Caption: General experimental workflow for studying BCPAA degradation.

Section 3: Troubleshooting and FAQ Technical Support

This section addresses common issues encountered during degradation studies in a question-and-answer format.

Q1: My microbial culture shows no degradation of BCPAA. What could be the problem?

A1: There are several possibilities:

  • Toxicity: BCPAA or its intermediates might be toxic to the microorganisms at the tested concentration. Try running the experiment with a lower starting concentration of BCPAA. The inclusion of a toxicity control as described in the protocol is crucial to diagnose this.[7]

  • Lack of Required Enzymes: The selected microbial strain may not possess the necessary enzymes (e.g., dioxygenases) to initiate the degradation. Consider using a microbial consortium from a contaminated site or a strain known to degrade similar compounds like 2,4-D.[2][8]

  • Acclimation Period: Some microbial cultures require a lag phase to acclimate and induce the relevant catabolic genes. Extend the incubation time and monitor for degradation over a longer period.

  • Co-metabolism Requirement: The degradation might require a primary carbon source to occur (co-metabolism). Try supplementing the minimal medium with a small amount of a readily available substrate like succinate or glucose. Some studies have shown that adding carbon sources can facilitate reductive dechlorination in anaerobic settings.[9]

Q2: My photocatalytic degradation experiment is slow or incomplete. How can I improve the rate?

A2: The efficiency of photocatalysis is highly dependent on several parameters:

  • pH: The surface charge of the TiO₂ catalyst and the speciation of the target molecule are pH-dependent. The optimal pH for degrading similar compounds is often acidic.[3][4] Perform a pH optimization study (e.g., testing pH 3, 5, 7, and 9).

  • Catalyst Concentration: Both too little and too much catalyst can be detrimental. Too little provides insufficient active sites, while too much can cause light scattering and reduce UV penetration. An optimal loading (typically 0.5-1.5 g/L) should be determined experimentally.[3]

  • Presence of Electron Acceptors: Adding hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate by trapping photogenerated electrons and producing more hydroxyl radicals.[3]

  • Interfering Substances: If you are using a complex matrix (e.g., wastewater), other organic matter or inorganic ions (like carbonates) can act as scavengers for hydroxyl radicals, reducing the efficiency.[10]

Q3: I see new peaks in my chromatogram, but I'm not sure if they are true degradants. How can I confirm?

A3: This is a common challenge.

  • Monitor Trends: A true degradation product should appear and increase in concentration as the parent compound decreases, and may then decrease itself as it is further degraded. Peaks that appear randomly or do not follow a logical time-course profile may be artifacts.

  • Analyze Controls: Check the chromatograms from your abiotic and endogenous controls. Any peaks present in these controls are not products of the specific degradation process you are studying.

  • High-Resolution Mass Spectrometry (HRMS): If available, use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement of the unknown peak. This allows you to predict a molecular formula and compare it against hypothesized intermediates.

  • MS/MS Fragmentation: Analyze the fragmentation pattern of the unknown peak. The fragments should be logically related to the parent structure. For instance, the presence of a fragment corresponding to chlorophenol (m/z 127) would strongly suggest it is a BCPAA degradant.

  • Use Authentic Standards: The most definitive way is to purchase certified reference standards of suspected intermediates (like 4-CPA and 4-CP) and compare their retention times and mass spectra with your unknown peaks.

Q4: Can I use UV spectroscopy instead of HPLC to monitor the degradation?

A4: While UV spectroscopy can be used to monitor the disappearance of the parent compound, it has significant limitations for pathway analysis.[3] The degradation products often retain aromatic rings and will absorb UV light, frequently at similar wavelengths to the parent compound. This spectral overlap makes it impossible to distinguish between the parent and its intermediates, leading to an underestimation of the true degradation rate. HPLC is strongly recommended as it physically separates the different compounds before detection.

References

Stability issues with Bis(4-chlorophenoxy)acetic acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bis(4-chlorophenoxy)acetic acid

A Guide to Navigating Solution Stability for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: this compound (CAS: 29815-94-9) is a compound of interest for various research applications.[1][2] However, researchers may encounter significant challenges related to its solubility and the stability of its solutions, which can impact experimental reproducibility and outcomes. While specific, in-depth stability data for this exact molecule is not extensively covered in publicly available literature, its chemical structure belongs to the well-studied phenoxyacetic acid class. This guide synthesizes established principles from related compounds, such as (4-chlorophenoxy)acetic acid (4-CPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), to provide a robust framework for troubleshooting and ensuring the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy or formed a precipitate. What is the most likely cause?

A: Precipitation is the most common issue and is typically due to the compound's limited aqueous solubility, especially at neutral or acidic pH. As a weak acid (estimated pKa similar to 4-CPA's 3.56), its solubility is highly dependent on pH.[3] In its protonated (acidic) form, it is less soluble in water. Other causes include using a suboptimal solvent, solution saturation at a lower temperature, or slow degradation leading to less soluble byproducts.

Q2: What is the best solvent for preparing a stock solution?

A: Based on solubility data for the structurally similar 4-CPA, polar organic solvents are the preferred choice for high-concentration stock solutions.[4] Alcohols (ethanol, propanol, butanol) and solvents like 1,4-dioxane are excellent choices.[4] For aqueous experiments, a concentrated stock in an organic solvent (like ethanol or DMSO) should be prepared first, which can then be diluted into your aqueous buffer. Direct dissolution in neutral water is often difficult.

Q3: How should I store my this compound solutions to prevent degradation?

A: Solutions should be stored in tightly sealed containers in a cool, dry, and dark place.[5][6][7] The phenoxyacetic acid structure can be susceptible to photodegradation.[3] For short-term storage (days to weeks), refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to prevent repeated freeze-thaw cycles.

Q4: I am observing inconsistent results in my bioassays. Could this be related to solution instability?

A: Yes, inconsistent results are a classic sign of compound degradation. The primary degradation pathways for related phenoxyacetic acids are hydrolysis of the ether linkage and photodegradation.[3][8] These processes change the effective concentration of the active compound over time, leading to poor reproducibility. It is crucial to use freshly prepared or properly stored solutions for all experiments.

Section 2: In-Depth Troubleshooting Guides

Problem 1: Solution Precipitation and Solubility Issues

Precipitation can compromise your experiment by drastically reducing the effective concentration of the compound. The following workflow helps diagnose and resolve this issue.

G start Precipitate Observed in Solution check_ph Is the solution pH below ~5.0? start->check_ph check_temp Was the solution recently cooled or stored at low temp? check_ph->check_temp No ph_yes pH is too low for solubility. The compound is in its less soluble protonated form. check_ph->ph_yes Yes check_solvent What is the primary solvent? check_temp->check_solvent No temp_yes Compound has likely crystallized out due to lower solubility at reduced temperature. check_temp->temp_yes Yes solvent_aq Aqueous Buffer check_solvent->solvent_aq Aqueous solvent_org Organic Solvent check_solvent->solvent_org Organic ph_action Action: Increase pH gently (e.g., with dilute NaOH) to deprotonate the acid, increasing solubility. ph_yes->ph_action temp_action Action: Gently warm solution (e.g., to 37°C) and sonicate to redissolve. Prepare fresh dilutions if issue persists. temp_yes->temp_action solvent_aq->check_ph solvent_action Action: Re-prepare stock in a more suitable organic solvent (e.g., Ethanol, DMSO) before diluting into aqueous media. solvent_org->solvent_action

Caption: Troubleshooting decision tree for precipitation issues.

Causality: Direct dissolution in aqueous buffers is challenging due to the compound's acidic nature. This protocol utilizes a high-concentration organic stock to bypass initial solubility hurdles.

  • Prepare a High-Concentration Stock: Weigh the required amount of this compound powder and dissolve it in a minimal volume of a suitable organic solvent (see Table 1). For example, prepare a 100 mM stock in pure ethanol.

  • pH Adjustment (if necessary): The target aqueous buffer should ideally have a pH > 6 to ensure the compound remains in its deprotonated, more soluble state. The stability of phenoxyacetic acids is generally good in the pH 4-8 range.[9]

  • Serial Dilution: Perform serial dilutions from the organic stock into your final aqueous buffer. Add the stock solution dropwise to the vortexing buffer to avoid localized high concentrations that can cause immediate precipitation.

  • Final Check: Visually inspect the final solution for any signs of cloudiness. If observed, the concentration may be too high for that specific buffer system.

The following table, based on solubility data for the analogous compound 4-CPA, provides guidance on solvent selection. Solubility increases with temperature for all listed solvents.[4]

Solvent ClassExample SolventsSuitability for Stock SolutionRationale & Comments
Ethers 1,4-DioxaneExcellent 4-CPA shows the highest solubility in this solvent.[4] A good choice for non-biological experiments.
Alcohols Ethanol, 1-Propanol, 1-ButanolExcellent High solubility and compatible with many biological assays upon dilution.[4]
Esters Ethyl Acetate, Methyl AcetateGood Moderate to high solubility.[4] Evaporates quickly.
Nitriles AcetonitrilePoor 4-CPA exhibits its lowest solubility in acetonitrile among tested organic solvents.[4] Not recommended.
Aqueous Water, PBS, Tris BufferVery Poor (at neutral/acidic pH) Low intrinsic solubility. Requires pH adjustment to >6 for effective dissolution.[3]
Problem 2: Suspected Chemical Degradation

If your experimental results are inconsistent over time despite having a clear solution, the compound may be degrading. The two primary non-enzymatic degradation pathways to consider are photodegradation and hydrolysis.

G cluster_factors Degradation Factors cluster_pathways Degradation Pathways compound This compound (in Solution) photo Photodegradation compound->photo hydro Hydrolysis compound->hydro light Light Exposure (especially UV) light->photo ph Non-Neutral pH (Extremes of Acid/Base) ph->hydro temp High Temperature temp->hydro Accelerates outcome Loss of Active Compound & Inconsistent Results photo->outcome hydro->outcome

Caption: Key environmental factors leading to compound degradation.

Causality: Aromatic rings and ether linkages in phenoxyacetic acids can absorb UV light, leading to bond cleavage. The related compound 4-CPA shows a 30% loss in 24 hours upon exposure to sunlight.[3] This is a significant source of experimental error if solutions are left on a lab bench under ambient light.

  • Preventative Protocol:

    • Use Amber Vials: Always prepare and store stock solutions and working solutions in amber glass vials or tubes to block UV light.

    • Wrap in Foil: If amber vials are unavailable, wrap standard clear vials or plates in aluminum foil.

    • Minimize Exposure: During experiments, keep plates and tubes covered as much as possible. Avoid leaving solutions exposed on the benchtop for extended periods.

Causality: The ether linkage in the phenoxyacetic acid structure can be susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction can be catalyzed by both acidic and basic conditions.[8][10] While generally stable at neutral pH, prolonged storage in highly acidic or alkaline buffers, especially at elevated temperatures, can accelerate this degradation.[8][9] The degradation of 2,4-D, for instance, is known to be faster in acidic solutions.[8]

  • Preventative Protocol:

    • Buffer Selection: Use buffers in the pH range of 5-8 for your experiments whenever possible.

    • Temperature Control: Avoid heating solutions for prolonged periods. If warming is necessary to dissolve the compound, do so briefly and then return to room temperature.

    • Prepare Fresh: For critical experiments, prepare fresh dilutions from a frozen, concentrated stock solution on the day of use. This minimizes the time the compound spends in a potentially destabilizing aqueous environment.

References

Technical Support Center: Bis(4-chlorophenoxy)acetic acid Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock in research and development. This guide is designed to provide in-depth troubleshooting assistance for researchers, scientists, and drug development professionals who suspect that Bis(4-chlorophenoxy)acetic acid (BCAA) is interfering with their analytical assays. We will delve into the mechanisms of interference and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions you might have about this compound and its potential to disrupt your experiments.

Q1: What is this compound and where might I encounter it?

A1: this compound, with CAS number 29815-94-9, is a chemical compound belonging to the phenoxyacetic acid family.[1] Structurally related compounds, like 4-chlorophenoxyacetic acid (4-CPA), are used as plant growth regulators and herbicides.[2][3] While BCAA itself is less common, its structural similarity to these widely used agricultural chemicals means it could potentially be present as a metabolite, a degradation product, or an impurity in environmental or biological samples. It's crucial to consider the sample's origin and potential exposure to related phenoxy herbicides.

Q2: Why would a compound like this compound interfere with my analytical assay?

A2: Analytical interference from a compound like BCAA typically stems from two primary mechanisms:

  • Structural Similarity & Cross-Reactivity: In immunoassays (like ELISA), antibodies are designed to bind to a specific target molecule (analyte). If BCAA or its metabolites share structural features (epitopes) with your target analyte, the antibody may bind to it unintentionally.[4] This is known as cross-reactivity and can lead to false-positive signals or an overestimation of your analyte's concentration.[5]

  • Matrix Effects in Mass Spectrometry: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), interference often manifests as a "matrix effect."[6] If BCAA is present in your sample, it may co-elute with your analyte of interest from the chromatography column and enter the mass spectrometer's ion source simultaneously. There, it can either suppress or enhance the ionization of your target analyte, leading to inaccurate quantification (falsely low or high results, respectively).[6][7]

Q3: Which analytical techniques are most susceptible to interference from BCAA?

A3: The assays most at risk are those that rely on highly specific molecular recognition or are sensitive to co-eluting contaminants during the detection phase.

  • Immunoassays (ELISA, Lateral Flow, etc.): These are highly susceptible due to the potential for antibody cross-reactivity, especially if the assay is designed to detect other phenoxyacetic acid derivatives or structurally similar molecules.[2][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique, but it is well-documented to be prone to matrix effects, particularly when analyzing complex biological samples like plasma, urine, or tissue homogenates.[6][9]

Q4: What are the common signs that this compound might be interfering with my results?

A4: The indicators of interference can be subtle or dramatic. Be vigilant for the following signs:

  • Poor Reproducibility: High variability between replicate samples or across different sample batches.

  • Inaccurate Quantification: Consistently higher or lower concentrations than expected, which cannot be explained by experimental error.

  • Non-parallelism in Dilution Series: When you dilute a sample, the measured concentration should decrease proportionally. If it doesn't, it's a strong indicator of interference.[8]

  • Discrepancy Between Different Methods: If you measure the same sample with two different analytical methods (e.g., an ELISA and LC-MS/MS) and get significantly different results, interference in one or both assays is a likely cause.

Troubleshooting Guide: Immunoassay Interference

This guide provides a systematic approach to identifying and mitigating interference from BCAA in immunoassays such as ELISA.

Problem: My ELISA results are inconsistent, showing high background or false positives.

Causality: The most probable cause is the cross-reactivity of your assay's antibodies with BCAA or a structurally related compound in your sample matrix.[4][10] The antibodies are binding to the interfering molecule as if it were the intended target analyte, generating a signal that does not correspond to the true analyte concentration.[11]

Experimental Workflow for Immunoassay Troubleshooting

Below is a step-by-step protocol to diagnose and resolve the issue.

G cluster_0 Phase 1: Diagnose Interference cluster_1 Phase 2: Confirm Cross-Reactivity cluster_2 Phase 3: Mitigation Strategies A Step 1: Spike & Recovery Spike known amount of analyte into suspect matrix vs. clean buffer. B Calculate Recovery % (Observed / Expected) * 100 A->B C Evaluate Results Is recovery outside 80-120%? B->C D Step 2: Direct Cross-Reactivity Test Run ELISA with BCAA standard in place of target analyte. C->D Yes, poor recovery I No, recovery is acceptable. Consider other error sources. C->I C->I No E Analyze Signal Does BCAA alone generate a signal? D->E F Option A: Sample Dilution Dilute sample to reduce interferent concentration. E->F Yes, signal detected G Option B: Improve Blocking Use a more robust blocker (e.g., specialized HAMA blockers). [29] E->G H Option C: Antibody Validation Test a different, more specific monoclonal antibody. [25] E->H

Caption: Workflow for diagnosing and mitigating immunoassay interference.

Detailed Protocol Steps
  • Step 1: Perform a Spike and Recovery Experiment.

    • Objective: To determine if the sample matrix itself is inhibiting or enhancing signal.

    • Protocol:

      • Prepare two sets of samples. In Set A, spike a known concentration of your target analyte standard into a clean, simple buffer (the same used for your standard curve). In Set B, spike the same amount of analyte into your sample matrix (e.g., extracted plasma, urine).

      • Run both sets in your ELISA.

      • Calculate the percent recovery for the sample in the matrix: (% Recovery) = (Concentration measured in matrix / Concentration measured in buffer) x 100.

    • Interpretation: A recovery value significantly outside the acceptable range (typically 80-120%) suggests matrix interference.[8]

  • Step 2: Conduct a Direct Cross-Reactivity Test.

    • Objective: To confirm if BCAA is the specific cause of the interference.

    • Protocol:

      • Prepare a dilution series of a pure this compound standard.

      • Run these BCAA samples in your ELISA without adding your target analyte.

      • Observe if a signal is generated.

    • Interpretation: If BCAA alone produces a signal, it confirms that the assay antibodies are cross-reacting with it. The degree of cross-reactivity can be calculated: (% Cross-reactivity) = (IC50 of target analyte / IC50 of BCAA) x 100.[12]

  • Step 3: Implement Mitigation Strategies.

    • Sample Dilution: This is the simplest approach. Diluting the sample can lower the concentration of BCAA to a level where its cross-reactivity is negligible, while hopefully keeping your target analyte within the detection range of the assay.[13]

    • Improve Blocking: Non-specific binding can be a component of interference. Ensure you are using an effective blocking agent. Sometimes, commercially available interference blockers, which may contain immunoglobulins to neutralize interfering antibodies, can be effective.[14]

    • Source a More Specific Antibody: The ultimate solution is often to use a better antibody. If you are using a polyclonal antibody, switching to a well-characterized monoclonal antibody that has been screened for specificity against BCAA and related compounds can eliminate the problem.[2][4]

Troubleshooting Guide: LC-MS/MS Interference

This guide provides a systematic approach for identifying and mitigating matrix effects caused by BCAA in quantitative LC-MS/MS analysis.

Problem: I'm observing signal suppression or enhancement for my analyte in LC-MS/MS.

Causality: This is a classic sign of a matrix effect. When BCAA co-elutes with your analyte, it can compete for ionization in the mass spectrometer's source.[6] This competition can reduce the number of analyte ions that are formed and detected (ion suppression) or, less commonly, increase them (ion enhancement), leading to inaccurate and unreliable quantification.[7]

Experimental Workflow for LC-MS/MS Troubleshooting

This workflow will guide you through diagnosing and resolving matrix effects.

G cluster_0 Phase 1: Diagnose Matrix Effect cluster_1 Phase 2: Mitigation Strategies A Step 1: Post-Extraction Spike Analysis Compare analyte signal in neat solvent vs. post-extraction spiked blank matrix. B Calculate Matrix Factor (MF) MF = Peak Area (Matrix) / Peak Area (Solvent) A->B C Evaluate Results Is MF < 0.8 (suppression) or > 1.2 (enhancement)? B->C D Option A: Optimize Sample Prep Develop a more selective SPE or LLE method to remove BCAA. [7] C->D Yes, matrix effect present E Option B: Modify Chromatography Adjust gradient or change column to separate analyte from BCAA. [23] C->E F Option C: Use Isotope-Labeled IS Best practice for correction. The IS co-elutes and experiences the same matrix effect as the analyte. [14] C->F G No, MF is acceptable. Investigate other issues (e.g., instrument stability). C->G C->G No

Caption: Workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Detailed Protocol Steps
  • Step 1: Quantify the Matrix Effect.

    • Objective: To confirm and measure the degree of ion suppression or enhancement caused by the sample matrix.

    • Protocol (Post-Extraction Spike Method):

      • Prepare a blank sample matrix by performing your entire sample extraction procedure on a sample known to not contain your analyte.

      • Prepare two sample sets. In Set A, spike your analyte standard into a clean solvent (e.g., your initial mobile phase). In Set B, spike the same amount of analyte into the extracted blank matrix from step 1.

      • Analyze both sets by LC-MS/MS and record the peak area for your analyte.

      • Calculate the Matrix Factor (MF): MF = (Peak Area in Matrix) / (Peak Area in Solvent).

    • Interpretation: An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. A value deviating by more than 15-20% (i.e., outside 0.8-1.2) is generally considered significant and requires action.[9]

  • Step 2: Implement Mitigation and Correction Strategies.

    • Optimize Sample Preparation: The goal is to remove the interfering substance (BCAA) before analysis. If you are using a simple protein precipitation, consider developing a more selective Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method.[15] Different SPE sorbents or LLE solvent systems can be tested to find conditions that retain BCAA while allowing your analyte to be eluted, or vice-versa.

    • Modify Chromatographic Conditions: If sample preparation changes are insufficient, aim to chromatographically separate your analyte from BCAA.

      • Adjust the Gradient: A shallower gradient can increase the resolution between closely eluting peaks.

      • Change the Column: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) can alter selectivity and resolve the co-elution.[16]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[6] A SIL-IS is an analog of your analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It is chemically identical and will co-elute with your analyte, experiencing the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.

Summary of Mitigation Strategies
StrategyAssay TypePrincipleAdvantagesDisadvantages
Sample Dilution BothReduces concentration of interferent.Simple, fast, and cost-effective.May dilute analyte below the limit of quantification.
Optimized Sample Prep (SPE/LLE) LC-MS/MSPhysically removes interfering components from the sample.[15]Can completely eliminate the matrix effect.Requires method development; can be time-consuming.
Chromatographic Separation LC-MS/MSResolves the analyte peak from the interferent peak.[16]Highly effective; avoids complex sample prep.Requires method development; may increase run time.
Use of Specific Antibodies ImmunoassayEmploys reagents that do not recognize the interfering molecule.[4]The most robust solution for eliminating cross-reactivity.May require sourcing or developing a new antibody.
Stable Isotope-Labeled IS LC-MS/MSCo-elutes with the analyte and corrects for signal variability.[6]Gold standard for correcting matrix effects; highly accurate.Can be expensive and may not be available for all analytes.

References

Technical Support Center: Synthesis and Purification of Bis(4-chlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(4-chlorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. The following troubleshooting guides and frequently asked questions are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

My final product is a sticky oil or fails to crystallize properly. What are the likely causes and how can I obtain a solid product?

This is a common issue often indicative of significant impurities that disrupt the crystal lattice formation.

Answer: The primary culprits for obtaining an oily product instead of a crystalline solid are typically residual starting materials, the presence of a mono-substituted byproduct, or incomplete hydrolysis of an ester intermediate.

  • Unreacted 4-chlorophenol: This starting material is phenolic and slightly acidic but less so than the desired carboxylic acid product. Its presence can act as a plasticizer, preventing crystallization.

  • (4-chlorophenoxy)acetic acid: This mono-substituted byproduct is a likely impurity if the reaction stoichiometry or conditions are not optimal. Its structure is similar enough to co-precipitate but different enough to disrupt the crystal lattice of the desired bis-substituted product.

  • Incomplete Hydrolysis: If your synthesis route involves the hydrolysis of a bis(4-chlorophenoxy)acetate ester, any remaining ester will be a neutral impurity that can lead to an oily product.[1]

Troubleshooting Protocol: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid product to separate it from neutral and less acidic impurities.

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities (like unreacted ester) will remain in the organic layer. Repeat the extraction 2-3 times.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 6 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which can be checked with litmus paper.[2] The this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry thoroughly.

My product yield is significantly lower than expected. Where could I be losing my product?

Low yields can stem from several factors, from incomplete reactions to losses during workup.

Answer: The most common reasons for low yield are incomplete reaction, side reactions, and mechanical losses during the purification process.

  • Incomplete Reaction: The reaction between two equivalents of 4-chlorophenoxide and a dihaloacetic acid derivative is a double SN2 reaction.[2] Insufficient reaction time, inadequate temperature, or a poor choice of base to form the phenoxide can lead to an incomplete reaction.

  • Hydrolysis of Reactants or Product: In the presence of water and at elevated temperatures, the dihaloacetic acid starting material or even the final product can undergo hydrolysis, reducing the yield of the desired ether linkage.[3]

  • Losses During Workup: During acid-base extraction, if the pH is not sufficiently acidic during precipitation, the product will remain dissolved in the aqueous phase as its carboxylate salt. Similarly, using an excessive amount of solvent during recrystallization can lead to significant product loss in the mother liquor.

Optimization Strategy:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's completion.

  • Anhydrous Conditions: Ensure that your reagents and solvents are dry, especially for the ether synthesis step, to minimize hydrolysis-related side reactions.

  • Careful Purification: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the product. After cooling and filtering, the filtrate can be concentrated to obtain a second crop of crystals.

I suspect my sample is contaminated with unreacted 4-chlorophenol. How can I remove it and confirm its absence?

Residual 4-chlorophenol is a very common impurity.

Answer: Unreacted 4-chlorophenol can be effectively removed using a basic wash during the workup, as it is less acidic than the carboxylic acid product.

Troubleshooting Protocol: Selective Basic Wash

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Weak Base Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. This will extract the highly acidic this compound into the aqueous layer, leaving the less acidic 4-chlorophenol in the organic layer.

  • Separation and Precipitation: Separate the aqueous layer and proceed with acidification as described in the acid-base extraction protocol to precipitate the pure product.

Confirmation of Purity:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for assessing purity.[4][5][6] A well-developed HPLC method can separate the product from residual 4-chlorophenol and other impurities, allowing for quantification.

  • Melting Point: A sharp melting point range that corresponds to the literature value is a good indicator of high purity. The presence of impurities will typically cause the melting point to be depressed and broadened.

Compound Expected Melting Point Appearance
This compoundCheck literature valuesCrystalline solid
4-chlorophenol42-44 °CCrystalline solid
What are the best practices for recrystallizing this compound?

Recrystallization is a powerful purification technique if the correct solvent system is chosen.[7][8][9]

Answer: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar molecule like this compound, a moderately polar solvent or a solvent pair is often effective.

Recommended Solvents to Screen:

  • Single Solvents: Acetic acid, ethanol, methanol, or mixtures of these with water.

  • Solvent Pairs: A common and effective technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.

    • Example Pairs: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane.[9]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

I am concerned about the potential for dioxin formation. How can I mitigate this risk?

The formation of polychlorinated dibenzo-p-dioxins (PCDDs) is a serious safety and purity concern in the synthesis of chlorinated phenoxyacetic acids.[10][11][12][13]

Answer: Dioxins are typically formed under high-temperature conditions, especially during the chlorination of phenols or from the condensation of chlorophenols.[12][13] Modern synthetic routes are designed to avoid these harsh conditions.

Mitigation Strategies:

  • Avoid High-Temperature Chlorination: If your synthesis involves a chlorination step, perform it at the lowest effective temperature.

  • Use Purified Starting Materials: Ensure that your 4-chlorophenol starting material is free from other polychlorinated phenols.

  • Post-Condensation Chlorination: Some modern methods synthesize the phenoxyacetic acid first and then perform a controlled chlorination reaction, which can offer better control and reduce the risk of dioxin formation compared to starting with already chlorinated phenols.[3][14]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

Caption: Purification workflow for this compound.

References

Technical Support Center: Crystallization of Bis(4-chlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Bis(4-chlorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled this information based on established principles of crystallization and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of for crystallization?

Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol.

  • Molecular Formula: C₁₄H₁₀Cl₂O₄[1][2]

  • Molecular Weight: 313.13 g/mol [1][2]

  • Appearance: Off-white crystalline solid.[3]

  • Melting Point: Approximately 156.5 °C.[4] This is a critical parameter, as "oiling out" can occur if the boiling point of your solvent is higher than the melting point of the compound.[5]

  • Solubility: It is very slightly soluble in water but soluble in most organic solvents, including ethanol.[6]

  • pKa: 3.56.[4] As a carboxylic acid, its solubility is pH-dependent. It will be more soluble in basic solutions due to salt formation.

Q2: Which solvent system is recommended for the crystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[7] For this compound, common choices would be alcohols (like ethanol or methanol), ketones, or esters. Given its solubility in ethanol, this is a good starting point.[6] A mixed solvent system, such as ethanol/water, can also be effective. You would dissolve the compound in the minimum amount of hot ethanol and then slowly add water (the anti-solvent) until the solution becomes slightly cloudy, then reheat to clarify before cooling.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

Cause: "Oiling out" occurs when the solid melts before it dissolves in the solvent, forming an oil.[5] This often happens when the boiling point of the solvent is higher than the melting point of the compound being crystallized. The impurities tend to be more soluble in the oily layer, leading to poor purification.

Solution:

  • Re-heat and Add More Solvent: Heat the solution to dissolve the oil. Add more of the primary solvent to decrease the saturation level.

  • Lower the Temperature: If possible, use a solvent with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: After dissolving the oil by adding more solvent, allow the solution to cool more slowly. Once it is below the melting point of your compound, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Problem 2: No crystals form, even after the solution has cooled.

Cause: The solution is likely not supersaturated. This can happen if too much solvent was added initially.

Solution:

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution too quickly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for crystal growth.

  • Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes cloudy, then add a small amount of the primary solvent to redissolve the precipitate before allowing it to cool slowly.

Problem 3: The crystallization happens too quickly, resulting in fine powder instead of well-defined crystals.

Cause: Rapid cooling or a solution that is too concentrated can lead to rapid precipitation rather than slow crystal growth.[5][8] This can trap impurities within the crystal lattice.[8]

Solution:

  • Slow Cooling: Insulate the flask to slow down the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.

  • Use More Solvent: Re-dissolve the precipitate by heating the solution and adding a small amount of additional solvent.[5] This will ensure that the solution becomes supersaturated at a lower temperature, allowing for slower crystal growth.

  • Reduce Agitation: Avoid excessive stirring or agitation during the cooling phase, as this can promote rapid nucleation.

Problem 4: The crystal yield is very low.

Cause: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of the compound remaining in the mother liquor.[5]

  • Premature crystallization: If crystals form while the solution is still hot (for example, during a hot filtration step), you will lose product.

  • Incomplete precipitation: The solution may not have been cooled to a low enough temperature.

Solution:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Pre-heat Funnels: If performing a hot filtration, pre-heat the funnel to prevent premature crystallization.

  • Cool Thoroughly: Cool the solution in an ice bath to maximize the precipitation of the product.

  • Recover from Mother Liquor: If you suspect a significant amount of product is still in the filtrate, you can try to recover it by evaporating some of the solvent and cooling again.

Experimental Workflow & Troubleshooting Logic

Below is a generalized workflow for the crystallization of this compound and a decision tree for troubleshooting common issues.

General Crystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate to dissolve the solid. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Troubleshooting Decision Tree

Caption: Troubleshooting workflow for crystallization.

Solvent Selection Guide

The choice of solvent is critical for successful crystallization. The following table provides information on common solvents that could be used for the crystallization of this compound.

SolventBoiling Point (°C)PolarityNotes
Water 100HighThis compound has low solubility in water.[6] Can be used as an anti-solvent with a more soluble solvent like ethanol.
Ethanol 78Medium-HighGood starting choice as the compound is known to be soluble in it.[6]
Methanol 65Medium-HighSimilar to ethanol but with a lower boiling point.
Acetone 56MediumA good solvent for many organic compounds. Its low boiling point makes it easy to remove.
Ethyl Acetate 77Medium-LowAnother common choice for recrystallization.
Toluene 111LowMay be a good solvent, but its boiling point is relatively high.
Hexane 69Very LowLikely to have low solubility. Could be used as an anti-solvent.

References

Validation & Comparative

A Comparative Analysis of Bis(4-chlorophenoxy)acetic Acid and 2,4-Dichlorophenoxyacetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of Bis(4-chlorophenoxy)acetic acid and the widely-used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Designed for researchers, scientists, and professionals in drug development and agriculture, this document delves into the structural nuances, known and inferred biological activities, and toxicological profiles of these two phenoxyacetic acid derivatives. By synthesizing available data and established scientific principles, this guide aims to provide a comprehensive resource for understanding their similarities and key differentiators.

Introduction: The Phenoxyacetic Acid Class

Phenoxyacetic acids are a class of organic compounds that have garnered significant attention for their biological activities, most notably as synthetic auxins. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins, like 2,4-D, mimic the action of the natural auxin indole-3-acetic acid (IAA), but often with greater stability and potency, leading to their widespread use as herbicides for broadleaf weed control.[1][2] The biological effects of phenoxyacetic acid derivatives are highly dependent on the nature and position of substituents on the aromatic ring.[1] This guide focuses on a comparative analysis of two such derivatives: the well-characterized 2,4-D and the lesser-known this compound.

Chemical Structure and Properties

A fundamental understanding of the chemical structures of this compound and 2,4-D is crucial for interpreting their biological activities.

2,4-Dichlorophenoxyacetic acid (2,4-D) is a phenoxyacetic acid with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring.[3][4] This specific substitution pattern is critical for its selective herbicidal activity against broadleaf plants, while most grasses remain unaffected.[3]

This compound , in contrast, features two 4-chlorophenoxy groups attached to the same acetic acid backbone.[5] This structural difference, particularly the presence of a second chlorophenoxy group, is expected to significantly influence its steric hindrance, lipophilicity, and ultimately, its interaction with biological targets.

The following table summarizes the key chemical and physical properties of both compounds.

PropertyThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Molecular Formula C₁₄H₁₀Cl₂O₄C₈H₆Cl₂O₃
Molecular Weight 313.13 g/mol 221.04 g/mol
CAS Number 29815-94-994-75-7
Appearance -White to yellow powder
Melting Point -140.5 °C
Water Solubility -900 mg/L (at 25 °C)
Structure Two 4-chlorophenoxy groups on an acetic acidOne 2,4-dichlorophenoxy group on an acetic acid

Mechanism of Action: Known vs. Inferred

2,4-Dichlorophenoxyacetic acid (2,4-D): A Classic Synthetic Auxin

The mechanism of action for 2,4-D is well-established. It acts as a synthetic mimic of the plant hormone auxin.[3] In susceptible broadleaf plants, 2,4-D binds to auxin receptors, leading to an uncontrolled and disorganized cell growth and division. This hormonal imbalance disrupts the plant's normal physiological processes, causing epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.[3] The selectivity of 2,4-D is attributed to differences in translocation and metabolism between susceptible and resistant plant species.

This compound: An Uncharacterized Profile

To date, there is a significant lack of published experimental data on the specific biological activity and mechanism of action of this compound. However, based on its structural similarity to other phenoxyacetic acids, we can infer its potential as a plant growth regulator. The presence of the phenoxyacetic acid moiety suggests a possibility of auxin-like activity. The two bulky 4-chlorophenoxy groups might hinder its ability to bind effectively to the auxin receptors targeted by 2,4-D. It is plausible that this compound may exhibit weaker auxin activity, or potentially even act as an antagonist.

To elucidate the biological activity of this compound, standard auxin bioassays are required. The following experimental protocols provide a framework for such investigations.

Experimental Protocols for Determining Auxin-like Activity

The following are established bioassays to quantitatively assess the auxin-like activity of a test compound like this compound.

Plant Cell Elongation Assay

This assay measures the ability of a compound to induce cell elongation in plant tissues, a hallmark of auxin activity.

Methodology:

  • Plant Material: Etiolated (dark-grown) coleoptiles from oat (Avena sativa) or hypocotyls from mung bean (Vigna radiata) seedlings are commonly used.

  • Preparation: Excise uniform segments (e.g., 10 mm) from the coleoptiles or hypocotyls under a dim green safelight to avoid phototropic responses.

  • Incubation: Place the segments in a buffered solution containing a range of concentrations of the test compound (this compound) and a positive control (2,4-D or IAA). A negative control with only the buffer solution should also be included.

  • Measurement: After a defined incubation period (e.g., 24 hours) in the dark, measure the final length of the segments.[6]

  • Data Analysis: Calculate the percentage of elongation for each concentration relative to the initial length and compare the dose-response curves of the test compound with the positive control.

Root Inhibition Assay

High concentrations of auxins typically inhibit root growth. This assay is a sensitive method to detect auxin and auxin-like activity.

Methodology:

  • Plant Material: Seeds of a model plant like Arabidopsis thaliana are surface-sterilized and germinated on a nutrient-rich agar medium.

  • Treatment: Transfer seedlings with a primary root of a specific length to new agar plates containing a range of concentrations of the test compound and controls.

  • Growth Conditions: Place the plates vertically in a growth chamber with controlled light and temperature.

  • Measurement: After a set period (e.g., 3-5 days), measure the length of the primary root.[7][8]

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the untreated control.

Diagram: Experimental Workflow for Auxin Bioassays

Auxin_Bioassay_Workflow cluster_elongation Plant Cell Elongation Assay cluster_root Root Inhibition Assay elongation_start Excise Coleoptile Segments elongation_incubation Incubate with Test Compound elongation_start->elongation_incubation elongation_measure Measure Final Length elongation_incubation->elongation_measure data_analysis Data Analysis: - Dose-Response Curves - EC50/IC50 Calculation elongation_measure->data_analysis root_start Germinate Seedlings root_transfer Transfer to Treatment Plates root_start->root_transfer root_growth Vertical Incubation root_transfer->root_growth root_measure Measure Root Length root_growth->root_measure root_measure->data_analysis start Prepare Test Compound Solutions (this compound & 2,4-D) start->elongation_start start->root_start

Caption: Workflow for assessing auxin-like activity.

Comparative Toxicology

Toxicological data is paramount for assessing the safety profile of any chemical compound. While extensive data is available for 2,4-D, information on this compound is limited.

Toxicological EndpointThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Acute Oral LD₅₀ (Mouse) 555 mg/kg347 mg/kg
Carcinogenicity Data not availableClassified as a possible human carcinogen (Group 2B) by IARC
Environmental Impact Data not availableCan be toxic to aquatic life, particularly in its ester forms.[9] Generally has a short half-life in soil and water.[3]

The available acute oral LD₅₀ value in mice suggests that this compound may have a lower acute toxicity than 2,4-D in this specific model. However, this is a single data point, and a comprehensive toxicological evaluation would require a battery of tests, including dermal toxicity, inhalation toxicity, and chronic exposure studies.

Potential Applications: A Comparative Outlook

2,4-Dichlorophenoxyacetic acid (2,4-D): The primary application of 2,4-D is as a selective herbicide for the control of broadleaf weeds in agriculture (e.g., in cereal crops, corn, and sugarcane), turf, and non-crop areas.[3] It is also used as a plant growth regulator in laboratory settings for plant tissue culture.

This compound: The applications of this compound are not well-defined due to the lack of research on its biological activity. If it is found to possess auxin-like properties, it could potentially be explored as a plant growth regulator or a herbicide, although its efficacy and selectivity would need to be thoroughly investigated. Conversely, if it acts as an auxin antagonist, it could have applications in preventing fruit drop or altering plant architecture. Further research is essential to determine its potential utility.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and 2,4-Dichlorophenoxyacetic acid. While 2,4-D is a well-understood and widely used herbicide with a defined mechanism of action, this compound remains largely uncharacterized. The key structural difference—the presence of two 4-chlorophenoxy groups—is likely to impart distinct biological and toxicological properties.

For researchers and scientists, this compound represents an intriguing molecule for further investigation. The immediate research priorities should be to:

  • Determine its biological activity: Employing the auxin bioassays detailed in this guide will be the first step in understanding its potential as a plant growth regulator or herbicide.

  • Elucidate its mechanism of action: If biological activity is confirmed, further studies will be needed to identify its molecular targets and signaling pathways.

  • Conduct a comprehensive toxicological assessment: A thorough evaluation of its toxicity is crucial for any potential application.

By systematically addressing these research questions, the scientific community can unlock the potential of this compound and determine its place within the broader landscape of phenoxyacetic acid derivatives.

References

A Researcher's Guide to Validating the Efficacy of Bis(4-chlorophenoxy)acetic acid: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the purported biological efficacy of Bis(4-chlorophenoxy)acetic acid. Given the sparse and often contradictory information in the public domain for this specific molecule, this document takes a foundational approach. Instead of merely summarizing non-existent extensive data, we will establish a rigorous, protocol-driven methodology for its evaluation.

We will navigate the existing knowledge gaps by drawing parallels with structurally related and well-characterized phenoxyacetic acid derivatives, namely 4-Chlorophenoxyacetic acid (4-CPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). This comparative context is essential for designing robust experiments and interpreting novel findings. This guide is structured not as a static review, but as a dynamic roadmap for discovery, empowering researchers to generate the high-quality, reproducible data needed to define the true therapeutic or biological potential of this compound.

Defining the Compound of Interest: A Landscape of Ambiguity

This compound (also known as p,p'-Dichlorodiphenylacetic acid or DDA) is an organochlorine compound.[1] It is recognized primarily as a metabolite of the insecticide DDT.[1] The publicly available data on its intrinsic biological activity is remarkably limited and presents a conflicting picture.

Some commercial suppliers describe it as an in-vitro and in-vivo adjuvant capable of stimulating the immune system, reducing tumor cell growth via phagocytosis, and exerting anti-inflammatory and neuroprotective effects, possibly through the inhibition of prostaglandin synthesis.[2] Conversely, pharmacological classifications in established databases like PubChem categorize it as a potential immunosuppressive and antihypertensive agent.[1] This discordance highlights a critical need for primary, unbiased experimental validation.

Chemical IdentifierThis compound
CAS Number 83-05-6[1]
Molecular Formula C₁₄H₁₀Cl₂O₂[1]
Molecular Weight 281.1 g/mol [1]
Reported Activities Immune stimulant[2], Immunosuppressant[1], Neuroprotective[2], Antihypertensive[1]

The Comparative Context: Learning from Structural Analogs

To build a logical validation strategy, we must look to its better-understood chemical relatives. Phenoxyacetic acids are a class of compounds with significant, well-documented biological activities.

  • 4-Chlorophenoxyacetic Acid (4-CPA): A synthetic auxin, 4-CPA is widely used as a plant growth regulator to promote fruit set and as a herbicide at higher concentrations.[3] Recent research has illuminated its role as a chemical elicitor in plants, inducing defense mechanisms against herbivores.[4][5] This is achieved by modulating peroxidase (POD) activity, leading to the deposition of protective lignin-like polymers.[4][5]

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D): One of the most common herbicides globally, 2,4-D is a potent synthetic auxin that causes uncontrolled growth and death in broadleaf weeds.[6] Its mechanism of action, involving the overwhelming of natural auxin signaling pathways, is extensively studied and provides a clear example of potent, targeted biological activity within this chemical class.

These analogs serve as invaluable benchmarks. They provide not only potential mechanisms to investigate for this compound but also established experimental models and expected phenotypic outcomes against which new data can be compared.

A Proposed Validation Workflow

The following diagram outlines a multi-tiered approach to systematically investigate and validate the biological efficacy of this compound, starting with fundamental screening and progressing to more complex mechanistic studies.

Validation_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Efficacy Validation & Mechanistic Insights cluster_2 Tier 3: In-Vivo Corroboration A Cytotoxicity Profiling (e.g., MTT Assay in relevant cell lines) B Primary Activity Screening (Immune & Neuro cell lines) A->B Determine Non-Toxic Concentration Range C Immunomodulatory Assays (Cytokine Profiling, Phagocytosis) B->C If Immune Activity Detected D Neuroprotection Assays (Oxidative Stress, Apoptosis) B->D If Neuro Activity Detected E Comparative Analysis (vs. 4-CPA, 2,4-D, established drugs) C->E D->E F Animal Model Selection (e.g., LPS-induced inflammation, Ischemia model) E->F Promising in-vitro results G Efficacy & Biomarker Analysis (Histology, Serum Markers) F->G

Caption: A tiered workflow for validating this compound efficacy.

Experimental Protocols for Efficacy Validation

Herein, we provide detailed, self-validating protocols for key experiments proposed in the workflow. The causality behind experimental choices is explained to ensure robust and interpretable results.

Protocol 1: Determining the Therapeutic Window via Cytotoxicity Assay

Objective: To identify the concentration range of this compound that is non-toxic to cells, establishing a safe "therapeutic window" for subsequent efficacy assays.

Rationale: Efficacy data is meaningless without understanding the compound's inherent toxicity. An apparent "neuroprotective" effect could merely be an artifact of a compound slowing cell metabolism, while an "immunomodulatory" effect might be caused by stress-induced cytokine release. The MTT assay is a standard colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.

Methodology (MTT Assay):

  • Cell Seeding: Plate relevant cell lines (e.g., SH-SY5Y for neuroprotection, RAW 264.7 macrophages for immunology) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture media, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM).

  • Treatment: Remove old media from cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (media with solvent, e.g., DMSO) and "no treatment" wells. Incubate for 24-48 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize absorbance values to the vehicle control (set to 100% viability). Plot viability (%) versus compound concentration to determine the TC₅₀ (Toxic Concentration, 50%). Select concentrations well below the TC₅₀ for efficacy studies.

Protocol 2: Validating Immunomodulatory Efficacy

Objective: To quantify the effect of this compound on key immune cell functions: inflammatory response and phagocytosis.

Rationale: The conflicting claims of immune stimulation and suppression must be tested directly. We will measure the release of TNF-α, a key pro-inflammatory cytokine, from macrophages in both resting and stimulated (LPS) states. We will also assess the fundamental macrophage function of phagocytosis.

Methodology (Macrophage Activation & Phagocytosis):

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells for 2 hours with non-toxic concentrations of this compound.

  • Inflammatory Challenge: Stimulate the cells by adding Lipopolysaccharide (LPS) at 1 µg/mL to a subset of wells for each treatment condition. Maintain an unstimulated subset. Incubate for 24 hours.

    • Control Groups: No treatment; Vehicle + LPS; Vehicle alone.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Quantify TNF-α concentration using a commercial ELISA kit, following the manufacturer's instructions.

    • Interpretation: A decrease in TNF-α in the LPS-stimulated group suggests an anti-inflammatory/immunosuppressive effect. An increase in the unstimulated group suggests a pro-inflammatory/immune-stimulating effect.

  • Phagocytosis Assay (Neutral Red Uptake):

    • In a separate plate, treat cells as in step 1.

    • After 24 hours, add zymosan particles (a yeast cell wall component) to the wells to initiate phagocytosis. Incubate for 1 hour.

    • Wash cells to remove non-phagocytosed particles.

    • Add Neutral Red dye, which will be taken up by the phagocytosed zymosan.

    • Lyse the cells and measure the absorbance of the released dye.

    • Interpretation: An increase in absorbance relative to the control indicates enhanced phagocytic activity.

Protocol 3: Validating Neuroprotective Efficacy

Objective: To determine if this compound can protect neuronal cells from a common pathological insult, oxidative stress.

Rationale: Oxidative stress is a central mechanism in many neurodegenerative diseases. By inducing it with hydrogen peroxide (H₂O₂), we can create a simple, reproducible model of neuronal damage. We will assess the compound's ability to preserve cell viability.

Methodology (Oxidative Stress Model):

  • Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Introduce an oxidative insult by adding H₂O₂ (e.g., 100 µM) for an additional 24 hours.

    • Control Groups: Vehicle control (no H₂O₂), H₂O₂-only control, positive control (e.g., N-acetylcysteine).

  • Assessment of Cell Viability: Perform an MTT assay as described in Protocol 1 to quantify the percentage of viable cells remaining after the insult.

  • Interpretation: A statistically significant increase in cell viability in the "Compound + H₂O₂" group compared to the "H₂O₂-only" group indicates a neuroprotective effect.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate comparison. The goal is to build a data profile for this compound that can be directly compared against established benchmarks.

Table 1: Comparative Cytotoxicity Profile

CompoundCell LineTC₅₀ (µM) after 24h
This compoundSH-SY5YExperimental Data
This compoundRAW 264.7Experimental Data
4-CPA (Comparator)SH-SY5YExperimental Data
2,4-D (Comparator)RAW 264.7Experimental Data

Table 2: Comparative Immunomodulatory Activity

Treatment ConditionTNF-α Release (pg/mL)Phagocytic Index (% of Control)
This compound
1 µM (no LPS)Experimental DataExperimental Data
1 µM (+ LPS)Experimental DataExperimental Data
Positive Control (e.g., Dexamethasone)
1 µM (+ LPS)Experimental DataN/A

Table 3: Comparative Neuroprotective Efficacy

Treatment Condition% Cell Viability (vs. H₂O₂ Control)
This compound (1 µM) Experimental Data
Positive Control (N-acetylcysteine) Experimental Data
4-CPA (Comparator, 1 µM) Experimental Data

Known Signaling Pathways of Comparator Compounds

Understanding the mechanisms of the analogs is key to forming hypotheses for this compound.

Auxin Signaling Pathway (4-CPA & 2,4-D)

Synthetic auxins like 4-CPA and 2,4-D hijack the plant's natural growth regulation machinery. They bind to TIR1/AFB receptor proteins, promoting the degradation of Aux/IAA transcriptional repressors. This "removes the brakes" on Auxin Response Factors (ARFs), leading to the expression of auxin-responsive genes that, at high concentrations, result in uncontrolled growth and plant death.

Auxin_Pathway cluster_0 Normal State cluster_1 High Synthetic Auxin State AuxIAA Aux/IAA Repressor ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits Gene Auxin-Responsive Gene ARF->Gene Repressed Auxin 4-CPA / 2,4-D TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to AuxIAA2 Aux/IAA Repressor TIR1->AuxIAA2 Targets for Degradation Ub Ubiquitin Ub->AuxIAA2 Proteasome 26S Proteasome AuxIAA2->Proteasome Degraded ARF2 ARF (Transcription Factor) Gene2 Auxin-Responsive Gene ARF2->Gene2 Activates Transcription Growth Uncontrolled Growth Gene2->Growth

Caption: Simplified mechanism of synthetic auxin herbicides like 4-CPA and 2,4-D.

Conclusion and Future Directions

The validation of this compound's efficacy requires a systematic, evidence-based approach, especially given the current lack of consensus in scientific literature. The comparative framework and detailed protocols provided in this guide offer a clear path forward. By first establishing a therapeutic window and then performing robust in-vitro screens for immunomodulatory and neuroprotective activities, researchers can generate the foundational data required to either substantiate or refute the claims surrounding this compound.

Positive and reproducible in-vitro results, benchmarked against comparators like 4-CPA, would warrant progression to more complex mechanistic studies (e.g., identifying specific receptor targets, downstream signaling cascades) and eventual validation in appropriate in-vivo animal models. This rigorous, step-wise process is the cornerstone of sound scientific and pharmacological discovery.

References

Introduction: The Challenge of Specificity in Small Molecule Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Understanding and Quantifying Cross-reactivity of Bis(4-chlorophenoxy)acetic acid in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity of this compound (BCAA) in immunoassays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, predict, and experimentally validate the specificity of their immunoassays for this and structurally related compounds.

Immunoassays are powerful tools for the detection and quantification of a vast array of molecules, prized for their high sensitivity and throughput.[1] However, a significant challenge, particularly in the analysis of small molecules like this compound, is the potential for cross-reactivity.[2][3] Cross-reactivity occurs when antibodies, the core recognition element of the assay, bind to molecules that are structurally similar to the target analyte.[4] This can lead to inaccurate quantification, false-positive results, and misinterpretation of data, with profound implications in research and diagnostic settings.[4][5]

This compound (BCAA) is a chemical compound with a distinct structure that includes two chlorophenoxy groups attached to an acetic acid backbone.[6][7][8] Its structural similarity to other phenoxy herbicides and related compounds necessitates a thorough evaluation of immunoassay cross-reactivity to ensure data integrity.

The Mechanism of Cross-Reactivity in Competitive Immunoassays

Competitive immunoassays are the format of choice for detecting small molecules like BCAA, as these analytes often cannot simultaneously bind to two different antibodies, a requirement for the "sandwich" ELISA format.[9][10][11] In a competitive assay, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[10][12] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11][12]

Cross-reactivity arises when a structurally related molecule can also bind to the antibody, displacing the labeled analyte and leading to a change in signal that is not attributable to the target analyte. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering compound, as well as the specific binding characteristics of the antibody.[4][13]

Below is a diagram illustrating the principle of a competitive immunoassay and how a cross-reacting compound can interfere.

Competitive_Immunoassay cluster_0 High Analyte Concentration (or High Cross-Reactivity) cluster_1 Low Analyte Concentration (High Specificity) Analyte Analyte (BCAA) in Sample Antibody Specific Antibody (Limited Sites) Analyte->Antibody Binds CrossReactant Cross-Reactant (Structurally Similar) CrossReactant->Antibody Binds Bound_Complex_Low Few Labeled Analytes Bound (Low Signal) Antibody->Bound_Complex_Low Results in Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Antibody Competes for Binding Analyte_Low Analyte (BCAA) in Sample (Low Conc.) Antibody_High Specific Antibody (Limited Sites) Analyte_Low->Antibody_High Minimal Binding Bound_Complex_High Many Labeled Analytes Bound (High Signal) Antibody_High->Bound_Complex_High Results in Labeled_Analyte_High Enzyme-Labeled Analyte Labeled_Analyte_High->Antibody_High Binds

Caption: Principle of competitive immunoassay and cross-reactivity.

Potential Cross-Reactants for this compound

The specificity of an immunoassay for BCAA should be evaluated against a panel of structurally related compounds. The following table provides a list of potential cross-reactants, highlighting the structural similarities that could lead to antibody binding.

Compound NameChemical StructureKey Structural Similarities with BCAA
This compound (BCAA) C14H10Cl2O4[7]Target Analyte
2,2-Bis(4-chlorophenyl)acetic acid (DDA)C14H10Cl2O2[14][15]Two 4-chlorophenyl groups attached to an acetic acid moiety.
4-Chlorophenoxyacetic acid (4-CPA)C8H7ClO3[16]A single 4-chlorophenoxy group and an acetic acid moiety.
2,4-Dichlorophenoxyacetic acid (2,4-D)C8H6Cl2O3Two chlorine atoms on the phenyl ring and a phenoxyacetic acid structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)C8H5Cl3O3Three chlorine atoms on the phenyl ring and a phenoxyacetic acid structure.

Experimental Protocol for Assessing Cross-Reactivity

A robust and well-controlled experiment is crucial for accurately determining the cross-reactivity of an immunoassay. The following protocol outlines a competitive ELISA for this purpose.

Materials and Reagents:
  • Microtiter plates (96-well)

  • This compound (BCAA) standard

  • Potential cross-reacting compounds (e.g., DDA, 4-CPA, 2,4-D, 2,4,5-T)

  • Anti-BCAA primary antibody

  • Enzyme-conjugated secondary antibody (if using an indirect competitive format) or enzyme-conjugated BCAA (for a direct competitive format)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB for HRP-conjugated antibodies)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Experimental Workflow:

ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with BCAA-Protein Conjugate Start->Coat_Plate Wash_1 2. Wash Coat_Plate->Wash_1 Block 3. Block Wells Wash_1->Block Wash_2 4. Wash Block->Wash_2 Add_Samples 5. Add Standards and Potential Cross-Reactants Wash_2->Add_Samples Add_Antibody 6. Add Primary Antibody Add_Samples->Add_Antibody Incubate_1 7. Incubate Add_Antibody->Incubate_1 Wash_3 8. Wash Incubate_1->Wash_3 Add_Secondary 9. Add Enzyme-Conjugated Secondary Antibody Wash_3->Add_Secondary Incubate_2 10. Incubate Add_Secondary->Incubate_2 Wash_4 11. Wash Incubate_2->Wash_4 Add_Substrate 12. Add Substrate Wash_4->Add_Substrate Incubate_3 13. Incubate in Dark Add_Substrate->Incubate_3 Stop_Reaction 14. Stop Reaction Incubate_3->Stop_Reaction Read_Plate 15. Read Absorbance Stop_Reaction->Read_Plate End End Read_Plate->End

Caption: Experimental workflow for cross-reactivity testing via competitive ELISA.

Step-by-Step Procedure:
  • Plate Coating: Coat the wells of a 96-well microtiter plate with a BCAA-protein conjugate (e.g., BCAA-BSA) diluted in coating buffer. Incubate overnight at 4°C. The rationale for using a conjugate is to immobilize the small BCAA molecule onto the solid phase.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies to the plate surface.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the BCAA standard and each potential cross-reacting compound.

    • Add the standards and potential cross-reactants to the appropriate wells.

    • Immediately add the anti-BCAA primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free analyte/cross-reactant and the coated BCAA for antibody binding.

  • Washing: Repeat the washing step to remove unbound antibodies and analytes.

  • Detection (Indirect Method):

    • Add the enzyme-conjugated secondary antibody (which binds to the primary antibody) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops. The incubation time will depend on the substrate and enzyme used.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation:
  • Standard Curve: Plot the absorbance values against the concentration of the BCAA standard to generate a standard curve.

  • IC50 Determination: Determine the concentration of BCAA and each potential cross-reactant that causes a 50% reduction in the maximum signal (IC50).

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the following formula[17]:

    % Cross-Reactivity = (IC50 of BCAA / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Interpreting Cross-Reactivity Data: A Guide for Researchers

The calculated cross-reactivity percentages provide a quantitative measure of an immunoassay's specificity.

  • High Cross-Reactivity (>10%): Indicates that the antibody has a significant affinity for the tested compound. If such compounds are expected to be present in the samples, the immunoassay results may be unreliable for accurately quantifying BCAA. Further assay optimization or the use of a more specific antibody may be necessary.

  • Moderate Cross-Reactivity (1-10%): Suggests that the antibody has some affinity for the compound. The impact on the results will depend on the relative concentrations of BCAA and the cross-reactant in the samples.

  • Low Cross-Reactivity (<1%): Indicates high specificity of the antibody for BCAA, with minimal interference from the tested compound.

It is important to note that cross-reactivity can be influenced by the specific immunoassay format and the reagents used.[13] Therefore, it is crucial to validate the cross-reactivity for the exact assay conditions that will be used for sample analysis.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

References

Bis(4-chlorophenoxy)acetic acid versus other auxins in agriculture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Phenoxyacetic Auxins in Agriculture: 4-CPA, 2,4-D, and MCPA

Introduction: The Dual Nature of Synthetic Auxins

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to root formation and fruit development.[1][2] The primary native auxin, indole-3-acetic acid (IAA), is essential for the plant life cycle but is metabolically unstable.[3][4] This instability led to the development of synthetic auxins, which are more persistent in plants.[3][5] These synthetic compounds, particularly those in the phenoxycarboxylic acid family, exhibit a remarkable dose-dependent duality: at low concentrations, they act as plant growth regulators (PGRs), while at higher concentrations, they become potent and selective herbicides.[1][6]

This guide provides a comparative analysis of key phenoxyacetic acids used in agriculture, focusing on 4-chlorophenoxyacetic acid (4-CPA), a compound primarily used as a PGR, versus the widely used herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA).[7][8][9] We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the standardized protocols used for their evaluation.

Note on Nomenclature: The user topic specified "Bis(4-chlorophenoxy)acetic acid". This chemical name is ambiguous and could refer to several compounds. A chemically precise name, 2,2-bis(4-chlorophenyl)acetic acid, is a known metabolite of the insecticide DDT and not an auxin herbicide.[10] Given the context of comparison with other agricultural auxins, this guide will focus on the structurally related and widely used phenoxyacetic acid compound, 4-chlorophenoxyacetic acid (4-CPA) , alongside its herbicide counterparts.

Part 1: Mechanism of Action - A Tale of Engineered Overload

Synthetic auxins function by mimicking and overwhelming the natural auxin signaling pathway.[4][11] Their superior chemical stability compared to endogenous IAA means they persist at high levels within plant tissues, leading to a sustained and catastrophic overstimulation of auxin-responsive genes in susceptible species.[5][12]

The core mechanism involves the following steps:

  • Perception : Synthetic auxins bind to the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[12][13] Different TIR1/AFB proteins exhibit varying affinities for different auxin molecules, which contributes to differences in herbicide selectivity and efficacy.[12][14]

  • De-repression of Transcription : This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[13]

  • Gene Activation : The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.[13]

  • Phytotoxic Cascade : The massive, uncontrolled expression of these genes disrupts normal cellular processes. A key downstream effect is the dramatic upregulation of genes involved in ethylene biosynthesis, such as ACC synthase (ACS).[11][15] The resulting overproduction of ethylene, often followed by an increase in the stress hormone abscisic acid (ABA), leads to epinasty (twisting of stems and leaves), uncontrolled cell division, senescence, and ultimately, plant death.[11][16]

Simplified signaling pathway of synthetic auxin herbicides.

Part 2: Comparative Performance and Properties

While sharing a core mechanism, 4-CPA, 2,4-D, and MCPA differ significantly in their chemical properties, primary applications, and biological efficacy.

Physicochemical and Toxicological Properties

The seemingly minor differences in their chemical structures—specifically the position and number of chlorine atoms—have profound effects on their activity and environmental fate.

Property4-Chlorophenoxyacetic acid (4-CPA)2,4-Dichlorophenoxyacetic acid (2,4-D)MCPA
Chemical Formula C₈H₇ClO₃[17]C₈H₆Cl₂O₂C₉H₉ClO₃
Primary Use Plant Growth Regulator[6][18]Selective Herbicide[9][19]Selective Herbicide[7]
Key Applications Prevents fruit/flower drop, promotes fruit set (e.g., tomatoes).[8]Broadleaf weed control in monocot crops (cereals, turf).[9]Broadleaf weed control in cereals, pastures, and turf.[7]
Water Solubility Moderately soluble[18]Varies by formulation (acid vs. salt)Highly soluble[20]
Volatility Quite volatile[18]Varies by formulation (esters are volatile)[21]Low volatility
Soil Mobility Mobile[18]Frequently detected in surface waters[19][20]Readily transported to surface/groundwater[20]
Mammalian Toxicity Moderately toxic[18]Moderately toxic; LD50 (rat) is 639 mg/kg.[9]Moderately toxic[7]
Efficacy and Selectivity in the Field

The primary distinction lies in their intended biological effect at typical application rates.

  • 4-CPA is used at very low concentrations to gently modulate plant development. Its main role is to prevent the formation of the abscission layer in fruits and flowers, thereby increasing yield.[8] At high doses, it can act as an herbicide, but this is not its primary registered use.[6] Recent research also suggests it can induce defense responses in plants against certain insects.[22]

  • 2,4-D and MCPA are applied at much higher concentrations with the explicit goal of inducing phytotoxicity in susceptible broadleaf weeds.[1] They are cornerstones of weed management in cereal crops and turfgrass.[9][23] Their selectivity is a key feature; monocot crops like wheat, corn, and oats are generally tolerant.[4][21] This tolerance is attributed to several factors, including restricted translocation of the herbicide, more rapid metabolic detoxification in the crop plant, and the absence of a vascular cambium, a key target tissue in dicots.[15][21]

While both 2,4-D and MCPA are effective, subtle differences in crop tolerance exist. For instance, oats are known to be more tolerant to MCPA than to 2,4-D, making MCPA a preferred choice in some oat production systems.[23]

Part 3: Experimental Evaluation of Auxin Herbicides

To generate reliable and comparative data on the performance of different auxins, standardized experimental protocols are essential. The whole-plant bioassay conducted in a greenhouse or controlled field setting is the gold standard for assessing herbicide efficacy and crop tolerance.

Protocol: Whole-Plant Bioassay for Herbicide Efficacy and Crop Tolerance

This protocol is designed to determine the dose-response relationship of a herbicide on target weed species and to assess potential phytotoxicity in a non-target crop.

1. Plant Material and Growth Conditions:

  • Seed Sourcing: Obtain certified seeds of the target weed species and the crop species to be tested. Include a known susceptible weed population as a positive control.[24]
  • Germination and Planting: Germinate seeds and transplant uniform seedlings into individual pots filled with a standardized soil or potting mix.
  • Growth Environment: Maintain plants in a greenhouse with controlled temperature (e.g., 25°C day/20°C night), humidity, and photoperiod (e.g., 12-16 hours) to ensure uniform growth.[25]

2. Experimental Design:

  • Design: Employ a Randomized Complete Block Design (RCBD) to minimize the effects of environmental gradients within the greenhouse.[26]
  • Treatments: Include a range of herbicide doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate), the different auxin herbicides being compared, an untreated control, and a commercial standard herbicide.[26]
  • Replication: Replicate each treatment at least four times.[26]

3. Herbicide Application:

  • Timing: Apply herbicides when plants have reached a specific, uniform growth stage (e.g., 4-6 true leaves for weeds).[24]
  • Equipment: Use a calibrated research track sprayer or CO2-pressurized backpack sprayer with appropriate nozzles to ensure precise and uniform application at a defined spray volume (e.g., 200 L/ha).[24][26]
  • Environmental Conditions: Record temperature and humidity during application. Avoid spraying under adverse conditions.[26]

4. Data Collection and Assessment:

  • Visual Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment - DAT), visually rate weed control (0% = no effect, 100% = complete death) and crop phytotoxicity (0% = no injury, 100% = crop death) relative to the untreated control.[14][26]
  • Biomass Measurement: At the final assessment point, harvest the above-ground biomass of each plant/pot. Dry the biomass in an oven (e.g., 72 hours at 60°C) and record the shoot dry weight (SDW).[14][27]

5. Data Analysis:

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA).[26] If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
  • Dose-Response Curves: For the weed efficacy data, fit the dry weight or visual rating data to a non-linear regression model to calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide.[14] This provides a quantitative measure of efficacy.

start [label="Start: Define Objectives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="1. Plant Preparation\n- Source seeds (Weed & Crop)\n- Germinate and transplant seedlings\n- Grow under controlled conditions"]; design [label="2. Experimental Design\n- Randomized Complete Block Design (RCBD)\n- Define treatments (doses, herbicides)\n- Replicate 3-4 times"]; application [label="3. Herbicide Application\n- Calibrate sprayer\n- Apply at uniform plant stage\n- Record environmental conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_collection [label="4. Data Collection\n- Visual ratings at 7, 14, 21 DAT\n- Assess weed control (%)\n- Assess crop phytotoxicity (%)"]; harvest [label="5. Biomass Harvest\n- Harvest above-ground tissue at final DAT\n- Dry in oven\n- Measure Shoot Dry Weight (SDW)"]; analysis [label="6. Statistical Analysis\n- Perform ANOVA\n- Mean separation test (e.g., Tukey's)\n- Calculate GR50 from dose-response curves", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="End: Comparative Efficacy Report", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep; prep -> design; design -> application; application -> data_collection; data_collection -> harvest; harvest -> analysis; analysis -> end_node; }

Workflow for a whole-plant herbicide efficacy bioassay.

Conclusion

The phenoxyacetic acid family of synthetic auxins represents one of the earliest and most successful classes of chemical tools in modern agriculture. While all operate by hijacking the plant's native auxin signaling pathway, their utility is highly dependent on their specific chemical structure and the concentration at which they are applied. 4-CPA serves as a valuable plant growth regulator, enhancing fruit set and yield in horticultural crops. In contrast, 2,4-D and MCPA are powerful herbicides that provide selective control of broadleaf weeds in essential monocot crops. Understanding their distinct properties, mechanisms, and the rigorous experimental protocols required for their evaluation is critical for their continued effective and safe use in agricultural research and production.

References

A Comparative Guide to the Biological Effects of Bis(4-chlorophenoxy)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenoxyacetic acid derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities, ranging from widespread use in agriculture as herbicides to emerging applications in pharmacology. This guide provides a detailed comparative analysis of Bis(4-chlorophenoxy)acetic acid and its key structural analogs, including 4-Chlorophenoxyacetic acid (4-CPA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and the structurally related metabolite, 2,2-bis(4-chlorophenyl)acetic acid (DDA). By examining the subtle variations in their chemical structures, we aim to elucidate the profound impact these changes have on their mechanisms of action, toxicity profiles, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation into this important chemical family.

Introduction: The Phenoxyacetic Acid Scaffold

The phenoxyacetic acid backbone is a privileged structure in chemical biology. Its derivatives were famously developed as synthetic auxins, a class of plant hormones that regulate growth. This mimicry forms the basis of their herbicidal action. However, their biological activity is not confined to the plant kingdom. The number and position of halogen substituents on the phenyl ring, as well as the nature of the acetic acid side chain, dramatically alter the molecule's interaction with biological targets in various organisms, including mammals.[1] Understanding these structure-activity relationships (SAR) is critical for both agricultural applications and the exploration of new therapeutic agents.[2][3] This guide will dissect these relationships through a comparative lens, focusing on this compound and its scientifically significant analogs.

Comparative Biological Profiles

The biological effect of a phenoxyacetic acid derivative is intricately linked to its molecular structure. The addition of chlorine atoms, for instance, can enhance herbicidal activity but also modify mammalian toxicity and metabolic fate.[1]

This compound: The Core Compound

This compound is characterized by two 4-chlorophenyl groups attached to the same carbon of the acetic acid moiety. This unique structure distinguishes it from its more common mono-phenoxy analogs. While less studied as a herbicide, it has been investigated for its pharmacological potential. Some research indicates it may act as an adjuvant to stimulate the immune system and has shown anti-inflammatory and neuroprotective effects.[4] An oral LD50 of 555 mg/kg in mice classifies it as moderately toxic upon acute ingestion.[5]

Analog 1: 4-Chlorophenoxyacetic acid (4-CPA)

4-CPA is a direct structural analog, possessing a single 4-chlorophenoxy group. It is widely used as a plant growth regulator to improve fruit set and for fruit thinning.[6][7]

  • Mechanism in Plants: Like other synthetic auxins, 4-CPA disrupts normal plant growth patterns, which is the basis for its herbicidal use.[8] Recent studies have revealed a more complex role, where 4-CPA can induce defense resistance in rice against insects like the white-backed planthopper.[9][10] It achieves this by modulating hydrogen peroxide (H₂O₂) levels and peroxidase (POD) activity, leading to the deposition of protective lignin-like polymers.[9][10][11]

  • Mammalian Toxicity: 4-CPA is rated as moderately toxic to mammals and is a recognized irritant.[6]

  • Therapeutic Potential: It serves as a key intermediate in the synthesis of novel hypoxia-inducible factor-1 (HIF-1) inhibitors, which are being explored as a therapeutic strategy for diseases like cancer.[8]

Analog 2: 2,4-Dichlorophenoxyacetic acid (2,4-D)

2,4-D is one of the most common and widely studied herbicides globally. It differs from 4-CPA by the presence of a second chlorine atom on the phenyl ring at the 2-position. This modification significantly enhances its herbicidal potency.

  • Mechanism in Plants: 2,4-D functions as a classic auxin mimic, causing uncontrolled, unsustainable growth in broadleaf weeds.

  • Mammalian Toxicity: Subchronic toxicity studies in rats comparing 2,4-D acid with its dimethylamine salt and 2-ethylhexyl ester forms found their toxicities to be comparable.[12] Major effects observed at higher doses included decreased red blood cell counts, altered thyroid hormone levels, increased liver and kidney weights, and ocular issues like cataracts and retinal degeneration.[12] There is suggestive evidence for increased liver tumors in mice, though a rat carcinogenicity study was negative.[13]

Analog 3: 2,2-bis(4-Chlorophenyl)acetic acid (DDA)

DDA is structurally distinct but relevant. It features two 4-chlorophenyl groups, similar to our core compound, but they are attached to the α-carbon of the acetic acid. It is primarily known as the main metabolic byproduct of the infamous insecticide DDT.[14][15]

  • Biological Role: DDA is not used commercially but serves as a crucial biomarker for assessing human exposure to DDT, as it can be measured in urine.[14]

  • Pharmacological Activity: Despite being a metabolite, DDA is not inert. It has been classified with potential antihypertensive and immunosuppressive activities, highlighting that even metabolic breakdown products of related compounds can possess significant biological effects.[15]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its analogs, allowing for direct comparison of their physical and toxicological properties.

Compound NameStructureMolecular Weight ( g/mol )Acute Oral LD50 (Rat, unless noted)Key Biological Role(s)
This compound Two 4-chlorophenoxy groups on the α-carbon313.13[5]555 mg/kg (mouse)[5]Immune Adjuvant, Anti-inflammatory[4]
4-Chlorophenoxyacetic acid (4-CPA) One 4-chlorophenoxy group186.59[16]Moderately Toxic[6]Plant Growth Regulator, Herbicide[6][17]
2,4-Dichlorophenoxyacetic acid (2,4-D) One 2,4-dichlorophenoxy group221.04~375-666 mg/kgBroadleaf Herbicide[12]
2,2-bis(4-Chlorophenyl)acetic acid (DDA) Two 4-chlorophenyl groups on the α-carbon281.1[15]Data not availableDDT Metabolite, Exposure Biomarker[14]

Visualization of Concepts and Workflows

Structure-Activity Relationship (SAR) Overview

This diagram illustrates the logical flow of how minor structural changes to the phenoxyacetic acid core can lead to vastly different biological applications.

SAR_Flow cluster_core Core Structure: Phenoxyacetic Acid cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Core Phenoxyacetic Acid Scaffold Mod1 Add Single Chlorine (e.g., 4-CPA) Core->Mod1 Mod2 Add Multiple Chlorines (e.g., 2,4-D) Core->Mod2 Mod3 Add Second Phenyl Group (e.g., Bis-derivatives) Core->Mod3 Outcome1 Plant Growth Regulation Herbicidal Activity Mod1->Outcome1 Outcome2 Enhanced Herbicidal Potency Mod2->Outcome2 Outcome3 Potential Pharmacological Activity (Anti-inflammatory, Immunomodulatory) Mod3->Outcome3

Caption: Logical flow of structure-activity relationships for phenoxyacetic acid derivatives.

Mechanism of Action: 4-CPA Induced Plant Defense

This diagram outlines the proposed mechanism by which 4-CPA induces a defensive response in rice plants against herbivorous insects.[11]

Plant_Defense CPA 4-CPA Uptake by Plant Roots POD Induces Peroxidase (POD) Activity CPA->POD Polymer Catalyzes Formation of Lignin-like Polymers POD->Polymer H2O2 Utilizes H₂O₂ H2O2->Polymer Defense Physical Barrier to Insect Stylet Polymer->Defense

Caption: Proposed mechanism of 4-CPA-induced insect resistance in plants.

Experimental Protocols for Comparative Analysis

To ensure trustworthy and reproducible results, standardized protocols are essential. The following sections detail robust methodologies for comparing the cytotoxic effects of these compounds.

Protocol 1: In Vitro Mammalian Cytotoxicity Assay

This protocol determines the concentration at which a compound causes 50% cell death (IC50), a key indicator of cytotoxicity.

Objective: To quantitatively compare the cytotoxicity of this compound and its analogs on a human cell line (e.g., HepG2 liver carcinoma cells).

Principle: The MTS assay is a colorimetric method for assessing cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • HepG2 cells (or other relevant cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (this compound, 4-CPA, 2,4-D, DDA) dissolved in DMSO (100 mM stock)

  • 96-well flat-bottom cell culture plates

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • Microplate reader (490 nm absorbance)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Wash cells with PBS, then detach using Trypsin-EDTA.

    • Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well plate.

    • Causality Check: Seeding a consistent number of cells is critical for reproducibility, as the final absorbance reading is dependent on the initial cell density.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of each test compound in culture medium. A common range is 0.1 µM to 1000 µM. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells (perform in triplicate).

    • Incubate for another 24 or 48 hours.

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.

    • Incubate for 1-4 hours at 37°C. Monitor for color development.

    • Self-Validation: Include "no cell" blanks (medium + MTS) to subtract background absorbance and "untreated cell" controls (cells + medium + MTS) to represent 100% viability.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the average absorbance of the "no cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control:

      • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

    • Plot % Viability against the logarithm of compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each compound.

Experimental Workflow Diagram

workflow A 1. Seed Cells (1x10⁴ cells/well in 96-well plate) B 2. Incubate 24h (Allow cell attachment) A->B D 4. Treat Cells (Incubate 24-48h) B->D C 3. Prepare Serial Dilutions of Test Compounds C->D E 5. Add MTS Reagent (Incubate 1-4h) D->E F 6. Read Absorbance (490 nm) E->F G 7. Data Analysis (Calculate % Viability, Plot Dose-Response, Determine IC₅₀) F->G

Caption: Standard experimental workflow for an in vitro MTS cytotoxicity assay.

Discussion and Future Directions

This comparative analysis reveals that the biological profile of phenoxyacetic acid derivatives is highly tunable through structural modification.

  • From Herbicide to Healer: The transition from potent herbicides like 2,4-D to compounds with potential anti-inflammatory[4] or anti-cancer applications[8] underscores the versatility of this chemical scaffold. The key appears to be shifting the molecular target from plant-specific auxin pathways to mammalian signaling cascades. The bis-phenoxy structure may be a key determinant in this functional switch.

  • Toxicity Considerations: While effective, the toxicity of compounds like 2,4-D and 4-CPA cannot be ignored.[6][12] The observed effects on the thyroid, liver, and reproductive organs in animal studies necessitate careful risk assessment.[12] Future research should focus on designing analogs with higher target specificity to minimize off-target toxic effects.

  • Metabolic Fate: The case of DDA demonstrates that metabolites can retain or gain biological activity.[15] A comprehensive understanding of a compound's effects must therefore include an evaluation of its metabolic pathway and the activity of its byproducts.

Future research should expand to a wider array of analogs, employing high-throughput screening and computational modeling to predict biological activity and toxicity more efficiently.[18] Investigating the epigenetic effects and long-term exposure consequences of these compounds remains a critical area of study.

Conclusion

This compound and its analogs are a compelling case study in structure-activity relationships. While sharing a common chemical backbone, their biological effects diverge significantly based on the number, position, and type of substituents. Analogs like 4-CPA and 2,4-D are potent plant growth regulators with moderate mammalian toxicity, whereas the bis-substituted parent compound and the related metabolite DDA exhibit distinct pharmacological activities, including immunomodulatory and antihypertensive potential. This guide provides the foundational data and experimental frameworks necessary for researchers to further explore and harness the diverse biological activities of this important class of molecules.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Bis(4-chlorophenoxy)acetic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the quantification of Bis(4-chlorophenoxy)acetic acid, a compound of interest in various scientific domains. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in established scientific principles.

At the heart of any reliable analytical method lies a rigorous validation process. This ensures that the method is fit for its intended purpose. Throughout this guide, we will adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4]

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The quantification of this compound can be approached using several robust analytical techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of technique often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection.High-selectivity separation with highly specific mass-based detection.
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5]LLE or SPE followed by mandatory derivatization.[6][7][8]LLE, SPE, or simplified methods like QuEChERS.[9]
Limit of Detection (LOD) Higher, typically in the µg/mL range.[7]Lower, in the ng/mL to µg/mL range.[7]Lowest, often in the ng/g or µg/L range.[9]
Limit of Quantification (LOQ) Typically around 15 µg/L for related compounds.[5]Can be below 10 ng/L with appropriate derivatization.[10]As low as 0.10 µg/L in water matrices.[11]
Linearity (Correlation Coefficient) Generally >0.99.Typically >0.99.Consistently >0.99.[9]
Accuracy (% Recovery) Dependent on extraction efficiency.Good, but can be affected by derivatization efficiency.Excellent, often in the 86-107% range.[12]
Precision (%RSD) Typically <15%.Generally <15%.Often <10%.[9][12]
Throughput Moderate.Lower due to derivatization and longer run times.High, especially with modern UPLC systems.
Matrix Effects Can be significant.Less prone to ion suppression than LC-MS.Can be a factor, requiring careful method development.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Acidification Acidify to pH < 2 Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Acidification->Extraction Drying Dry Extract (Anhydrous Na2SO4) Extraction->Drying Concentration Concentrate Extract Drying->Concentration Derivatization Derivatization (e.g., Methylation) Concentration->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

GC-MS Workflow for this compound Analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction Add Water & Acetonitrile with Formic Acid Sample->Extraction SaltingOut Add MgSO4 & NaCl (Salting Out) Extraction->SaltingOut Centrifugation Centrifuge SaltingOut->Centrifugation Dilution Dilute Supernatant Centrifugation->Dilution Injection Inject into LC-MS/MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

LC-MS/MS Workflow for this compound Analysis.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating, incorporating quality control checks at critical stages.

Protocol 1: GC-MS Quantification with Derivatization

This method is highly specific and sensitive, making it a confirmatory technique.[6] Derivatization is necessary to increase the volatility of the acidic herbicide for gas chromatography.[6]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To a 100 mL aqueous sample, add a suitable internal standard.

  • Acidify the sample to a pH below 2 with concentrated sulfuric acid to ensure the analyte is in its acidic form.[6]

  • Perform a liquid-liquid extraction by shaking the sample with 20 mL of dichloromethane. Allow the layers to separate and collect the organic layer. Repeat the extraction twice more.

  • Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.[6]

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • For derivatization, add 2 mL of a derivatizing agent (e.g., pentafluorobenzyl bromide) and a phase-transfer catalyst.[7] Alternatively, esterification with methanol and an acid catalyst can be performed.[6]

  • Heat the mixture at 60°C for 1 hour to complete the reaction.

  • After cooling, evaporate the solvent and reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Analysis

  • GC Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Oven Temperature Program: Start at 80°C for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.[11]

  • Injector: Use a splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions: Operate in electron impact (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) mode, monitoring at least two characteristic ions for the derivatized analyte and the internal standard.[11]

3. Validation Parameters

  • Linearity: Prepare a calibration curve using at least five concentrations of derivatized this compound standards. The correlation coefficient (r²) should be ≥ 0.99.[9]

  • Accuracy and Precision: Analyze spiked samples at three different concentration levels (low, medium, and high) in triplicate. The mean recovery should be within 80-120%, and the relative standard deviation (RSD) should be ≤ 15%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: LC-MS/MS Quantification

LC-MS/MS offers high throughput and sensitivity without the need for derivatization, making it a popular choice for routine analysis.

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • To a 10 g homogenized sample, add 10 mL of water and an appropriate internal standard.

  • Add 10 mL of acetonitrile containing 1% formic acid and shake vigorously for 1 minute.[9]

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.[9]

  • Take an aliquot of the upper acetonitrile layer and dilute it 1:1 with water.[9]

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase: Use a gradient elution with Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • MS/MS Conditions: Operate in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to monitor at least two precursor-to-product ion transitions for both the analyte and the internal standard for confident quantification and confirmation.

3. Validation Parameters

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a calibration curve with a minimum of five standards in the matrix. The r² should be ≥ 0.99.[9]

  • Accuracy and Precision: Analyze spiked matrix samples at low, medium, and high concentrations in replicate. Mean recoveries should be within 80-120% with an RSD of ≤ 15%.[9]

  • Matrix Effect: Evaluate by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

  • Stability: Assess the stability of the analyte in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Conclusion: Selecting the Optimal Method

The choice between HPLC, GC-MS, and LC-MS/MS for the quantification of this compound is contingent upon the specific requirements of the study.

  • HPLC-UV is a cost-effective option for screening purposes or when high sensitivity is not paramount.

  • GC-MS provides excellent confirmatory data, but the requirement for derivatization can be a bottleneck in high-throughput environments.[6]

  • LC-MS/MS stands out for its superior sensitivity, selectivity, and high throughput, making it the method of choice for trace-level quantification in complex matrices.

By carefully considering the performance characteristics of each method and implementing a robust validation plan based on ICH guidelines, researchers can ensure the generation of high-quality, reliable data for their studies involving this compound.

References

A Comparative Analysis of the Toxicological Profiles of Chlorophenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorophenoxyacetic acids are a class of systemic herbicides widely utilized in agriculture and land management for the control of broadleaf weeds.[1] Their efficacy lies in their ability to mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in target species. This guide provides a comparative toxicological study of four prominent chlorophenoxyacetic acids: 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), 4-chloro-2-methylphenoxy)acetic acid (MCPA), and 2-(2,4,5-Trichlorophenoxy)propionic acid (Silvex).

This document is intended for researchers, scientists, and professionals in drug development and toxicology. It offers an in-depth analysis of the mechanisms of toxicity, comparative toxicity data, and standardized protocols for assessing the cytotoxic and genotoxic potential of these compounds.

Comparative Acute Toxicity

The acute toxicity of chlorophenoxyacetic acids can vary significantly depending on the specific compound, the formulation (e.g., acid, salt, or ester), and the species being tested.[2] The median lethal dose (LD50) is a common metric used to compare the acute toxicity of chemicals. The table below summarizes the oral LD50 values for the selected chlorophenoxyacetic acids in various species.

CompoundSpeciesOral LD50 (mg/kg)Reference
2,4-D Rat639 - 1646[2]
Mouse138 - 370[2][3]
Guinea Pig320 - 1000[3]
Dog100[4][5]
2,4,5-T Rat~500[4]
Mouse~389[4]
Guinea Pig~381[4]
Dog~100[4]
MCPA Rat~700
Mouse~550
Silvex (2,4,5-TP) Rat650

Note: LD50 values can vary based on the specific salt or ester form of the herbicide and the experimental conditions.

Mechanisms of Toxicity

The toxic effects of chlorophenoxy herbicides are not limited to plants. In animals and humans, exposure can lead to a range of adverse health effects, with the primary mechanisms of toxicity involving cellular membrane damage, uncoupling of oxidative phosphorylation, and disruption of acetyl-CoA metabolism.[1][6][7]

Cellular and Molecular Mechanisms

At the cellular level, these compounds can induce toxicity through several pathways:

  • Membrane Damage: Chlorophenoxyacetic acids can cause dose-dependent damage to cellular membranes, leading to a loss of integrity and function.[1][6]

  • Uncoupling of Oxidative Phosphorylation: These herbicides can interfere with mitochondrial function by uncoupling oxidative phosphorylation, the process that generates the majority of cellular ATP. This disruption of energy metabolism can lead to cell death.[1][6]

  • Metabolic Disruption: They can interfere with metabolic pathways that involve acetyl-coenzyme A, a critical molecule in cellular metabolism.[1][6]

  • Oxidative Stress: Exposure to some chlorophenoxy herbicides has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids.[8]

  • Endocrine Disruption: Several studies have investigated the potential for these compounds to act as endocrine disruptors. For instance, MCPA has been shown to exhibit antiestrogenic and antiandrogenic activity in vitro.[9][10][11]

Below is a diagram illustrating the proposed mechanism of toxicity involving the uncoupling of oxidative phosphorylation.

cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow Proton_gradient Proton Gradient H_pump->Proton_gradient Establishes ATP_synthase ATP Synthase ATP ATP Production ATP_synthase->ATP Proton_gradient->ATP_synthase Drives Reduced_ATP Reduced ATP Production Proton_gradient->Reduced_ATP Leads to Chlorophenoxy_Acid Chlorophenoxyacetic Acid Disruption Disrupts Proton Gradient (Uncoupling) Chlorophenoxy_Acid->Disruption Disruption->Proton_gradient Dissipates Cell_Dysfunction Cellular Dysfunction & Toxicity Reduced_ATP->Cell_Dysfunction

Caption: Uncoupling of oxidative phosphorylation by chlorophenoxyacetic acids.

Experimental Protocols for Toxicity Assessment

To experimentally assess and compare the toxicity of chlorophenoxyacetic acids, standardized in vitro assays are essential. The following sections detail the protocols for two widely used assays: the MTT assay for cytotoxicity and the Comet assay for genotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12][14]

Experimental Workflow

start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding end End treatment 2. Treat cells with varying concentrations of chlorophenoxyacetic acids cell_seeding->treatment incubation_24h 3. Incubate for 24-72 hours treatment->incubation_24h add_mtt 4. Add MTT solution to each well incubation_24h->add_mtt incubation_4h 5. Incubate for 4 hours add_mtt->incubation_4h solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilize read_absorbance 7. Measure absorbance at 570 nm solubilize->read_absorbance analyze 8. Analyze data to determine cell viability and IC50 values read_absorbance->analyze analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells to be tested in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Treatment:

    • Prepare stock solutions of the chlorophenoxyacetic acids in a suitable solvent (e.g., DMSO or ethanol) and then dilute to final concentrations in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][15]

    • Incubate the plate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background subtraction.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Genotoxicity Assessment: The Comet Assay

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells. It is based on the ability of damaged DNA fragments to migrate out of the cell nucleus under the influence of an electric field, forming a "comet" shape.

Experimental Workflow

start Start cell_prep 1. Prepare single-cell suspension from treated and control cells start->cell_prep end End embedding 2. Embed cells in low-melting-point agarose on a microscope slide cell_prep->embedding lysis 3. Lyse cells to remove membranes and proteins, leaving behind the nucleoid embedding->lysis unwinding 4. Unwind DNA in an alkaline solution lysis->unwinding electrophoresis 5. Perform electrophoresis to allow damaged DNA to migrate unwinding->electrophoresis neutralization 6. Neutralize the slide electrophoresis->neutralization staining 7. Stain DNA with a fluorescent dye neutralization->staining visualization 8. Visualize and score comets using fluorescence microscopy staining->visualization analysis 9. Analyze data (e.g., tail moment, % DNA in tail) visualization->analysis analysis->end

Caption: Workflow for the Comet genotoxicity assay.

Step-by-Step Protocol
  • Cell Preparation and Treatment:

    • Expose cells in culture to various concentrations of the chlorophenoxyacetic acids for a specific duration.

    • Harvest the cells and prepare a single-cell suspension.

  • Embedding in Agarose:

    • Mix the cell suspension with low-melting-point agarose.

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and nuclear membranes.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

    • Apply an electric field to separate the damaged DNA fragments from the nucleoid.

  • Neutralization and Staining:

    • Neutralize the slides in a neutralization buffer.

    • Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the "comets" and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, and tail moment).

Environmental Fate and Ecotoxicity

The environmental persistence and mobility of chlorophenoxyacetic acids are key factors in their overall toxicological profile. 2,4-D, for instance, is readily broken down by microbes in soil and aquatic environments, with a half-life of 7-10 days in soil.[16] However, it has the potential to leach into groundwater in sandy soils with low organic content.[16]

These herbicides can also pose a risk to non-target organisms. The toxicity of 2,4-D to aquatic life varies depending on its form; ester formulations are generally more toxic to fish than amine salts.[3]

Regulatory Status

The regulatory status of chlorophenoxyacetic acids has evolved over time due to concerns about their potential health effects and environmental impact.

  • 2,4-D: It remains one of the most widely used herbicides globally.[17] The U.S. Environmental Protection Agency (EPA) has conducted multiple reviews and concluded that there is insufficient evidence to link 2,4-D to cancer in humans when used according to label directions.[16][17][18]

  • 2,4,5-T: The use of 2,4,5-T was discontinued in the United States in 1985 due to concerns about contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[19]

  • MCPA: This herbicide is still widely used, particularly in cereal crops.

  • Silvex (2,4,5-TP): The use of Silvex was also banned in the United States in 1985 due to its potential for TCDD contamination and associated health risks.[20]

Conclusion

Chlorophenoxyacetic acids are effective herbicides with a complex toxicological profile. Their toxicity varies depending on the specific compound, formulation, and organism. The primary mechanisms of toxicity involve cellular membrane damage, disruption of energy metabolism, and oxidative stress. Standardized in vitro assays, such as the MTT and Comet assays, are crucial tools for assessing their cytotoxic and genotoxic potential. While some compounds like 2,4-D are still widely used under regulatory oversight, others like 2,4,5-T and Silvex have been banned due to unacceptable health and environmental risks. A thorough understanding of their comparative toxicity is essential for informed risk assessment and the development of safer alternatives.

References

A Researcher's Guide to the Structural Confirmation of Bis(4-chlorophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is a foundational requirement. Bis(4-chlorophenoxy)acetic acid and its derivatives represent a class of molecules with significant potential, stemming from the biological activities of related phenoxy herbicides.[1][2] Ensuring the exact molecular architecture, including isomeric purity and substituent placement, is paramount for understanding structure-activity relationships (SAR) and ensuring reproducible biological outcomes.

This guide provides a comprehensive framework for the unambiguous structural confirmation of this compound derivatives. It moves beyond a simple recitation of techniques, delving into the causal logic behind experimental choices and presenting a self-validating, multi-faceted analytical workflow.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

The synthesis of this compound derivatives can potentially yield various isomers. For instance, depending on the synthetic route, the two chlorophenoxy groups could be attached to the same carbon (a geminal or 2,2-disubstituted derivative) or on different carbons of a starting backbone. Furthermore, positional isomers of the chloro-substituent on the phenyl rings (ortho, meta, para) can exist. Relying on a single analytical technique can lead to ambiguity. Therefore, a synergistic approach combining spectroscopic and spectrometric methods is essential for complete and trustworthy characterization.

Core Methodologies for Structural Elucidation

A robust confirmation of structure relies on gathering complementary data from several orthogonal techniques. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, when feasible, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[3] Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, connectivity, and chemical environment of atoms.

Causality in Protocol Design: The choice of deuterated solvent is critical. A solvent like DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and its acidic proton is often observed as a broad singlet, preventing exchange with residual water which can sometimes broaden the signal to invisibility.[4] A high-field spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.

Detailed Experimental Protocol (¹H & ¹³C NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry 5 mm NMR tube.[3]

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm), if not already present in the solvent.

  • Acquisition: Acquire the ¹H spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): For complex structures or to confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon connectivities, respectively.[5]

Interpreting the Data: For a hypothetical 2,2-bis(4-chlorophenoxy)acetic acid, the expected NMR signals would be:

  • ¹H NMR:

    • A singlet for the methine proton (-CH-) of the acetic acid backbone. Its chemical shift would be influenced by the two adjacent oxygen atoms.

    • Two sets of doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The integration of these signals should correspond to 8 aromatic protons in total.[6][7]

    • A very broad singlet at high chemical shift (δ > 10 ppm) for the carboxylic acid proton (-COOH), which would disappear upon adding a drop of D₂O to the sample.[4]

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid in the downfield region (δ ~165-185 ppm).[4][8]

    • Signals for the aromatic carbons. The carbon attached to the chlorine atom will have a distinct chemical shift.

    • A signal for the methine carbon of the acetic acid backbone.

    • The symmetry of the molecule will influence the number of distinct signals observed.[9][10]

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[11] For chlorophenoxy derivatives, the isotopic pattern of chlorine is a key diagnostic feature.

Causality in Protocol Design: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[12][13]

Detailed Experimental Protocol (LC-ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

  • LC Method: A simple isocratic or gradient elution on a C18 column can be used to introduce the sample and separate it from any impurities.

  • MS Acquisition: Acquire data in both positive and negative ion modes. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is highly recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Interpreting the Data: For this compound (C₁₄H₁₀Cl₂O₄), the molecular weight is approximately 312.0 g/mol (using ³⁵Cl).[14][15]

  • Molecular Ion: The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[16]

  • Accurate Mass: High-resolution MS should yield a mass that matches the calculated exact mass of the molecular formula (e.g., for C₁₄H₁₀³⁵Cl₂O₄, the monoisotopic mass is 311.9956 Da).[14]

  • Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH), cleavage of the ether bond, or loss of HCl.[17][18] Observing a fragment corresponding to the 4-chlorophenoxy cation or radical is strong evidence for that substructure.[12]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.[19]

Causality in Protocol Design: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation, or as a KBr pellet. The key is to obtain a spectrum with good resolution to clearly identify the characteristic vibrational bands.

Detailed Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Interpreting the Data: The IR spectrum provides a clear signature of the functional groups present:

  • O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.[4][20]

  • C=O Stretch: A sharp, intense absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[8][20] Conjugation with the aromatic ring can slightly lower this frequency.[4]

  • C-O Stretch: The ether (Ar-O-CH) and carboxylic acid (C-O) linkages will show strong C-O stretching bands in the 1000-1320 cm⁻¹ region.[19][20]

  • Aromatic C-H and C=C: Bends and stretches characteristic of the aromatic ring will also be present.

X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[21][22] It provides precise bond lengths, bond angles, and the absolute configuration for chiral molecules.

Causality in Protocol Design: The primary and often most challenging step is growing a single crystal of sufficient size and quality.[21][23] This is typically achieved by slowly evaporating the solvent from a saturated solution of the highly purified compound. The choice of solvent or solvent system is critical and often determined empirically.

Experimental Workflow:

G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Interpreting the Data: The output of a successful crystallographic experiment is a detailed 3D model of the molecule's arrangement in the crystal lattice. This data confirms the connectivity of all atoms, resolves any isomeric ambiguities, and provides definitive proof of the structure.[24][25]

Comparative Analysis and Integrated Workflow

No single technique is sufficient on its own. A logical, integrated workflow leverages the strengths of each method to build a comprehensive and validated structural assignment.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistryUnparalleled for detailed structural mapping in solutionCan be complex to interpret; requires pure sample
Mass Spectrometry Molecular weight, elemental formula, fragmentation cluesHigh sensitivity, confirms MW and formula, Cl isotope pattern is diagnosticIsomers often have identical mass; fragmentation can be complex
IR Spectroscopy Presence of key functional groupsFast, simple, excellent for functional group identificationProvides limited information on the overall molecular skeleton
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid stateThe "gold standard" for absolute structure determination[21][22]Requires a suitable single crystal, which can be difficult to grow[23]

Recommended Integrated Workflow:

G Start Synthesized Compound IR IR Spectroscopy (Confirm Functional Groups) Start->IR MS High-Res Mass Spec (Confirm MW & Formula) Start->MS NMR 1D & 2D NMR (Elucidate Connectivity) Start->NMR Check Data Consistent? IR->Check MS->Check NMR->Check Xray X-ray Crystallography (Absolute Confirmation) Check->Xray Ambiguity Remains Final Structure Confirmed Check->Final Yes Revise Re-evaluate Structure or Purity Check->Revise No Xray->Final

Caption: Integrated workflow for structural confirmation.

By systematically applying this multi-technique approach, researchers can confidently confirm the structure of novel this compound derivatives, laying a solid foundation for further research and development.

References

A Comparative Guide to the Performance of Bis(4-chlorophenoxy)acetic Acid Against Novel Herbicide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent challenge of herbicide resistance necessitates a continuous evaluation of both established and novel weed management strategies. This guide provides an in-depth comparative analysis of bis(4-chlorophenoxy)acetic acid, a synthetic auxin herbicide, against the backdrop of emerging herbicide formulations characterized by new modes of action (MoA). We delve into the biochemical pathways underpinning their mechanisms, present a framework for objective performance evaluation through rigorous experimental design, and discuss the strategic implications for managing resistant weed populations. This document is intended for researchers, agronomists, and crop protection professionals seeking to understand the relative merits and future roles of these herbicidal compounds in sustainable agriculture.

Introduction: The Evolving Landscape of Weed Management

For decades, synthetic auxin herbicides have been a cornerstone of broadleaf weed control in global agriculture.[1] this compound (4-CPA), a member of the phenoxyacetic acid chemical family, operates by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible species.[2][3][4] While effective, the extensive use of herbicides with a limited number of modes of action has led to an alarming increase in herbicide-resistant weeds, posing a significant threat to food security.[5][6]

This growing resistance crisis has spurred innovation, leading to the development of new herbicide formulations with novel modes of action.[7][8] These next-generation herbicides target different biochemical pathways in plants, offering new tools to combat weeds that have evolved resistance to older chemistries.[5][8] This guide provides a critical comparison of the performance characteristics of this compound relative to these innovative formulations, grounded in mechanistic understanding and principles of robust field trial design.

Mechanism of Action: A Tale of Two Pathways

Understanding the molecular mechanism of a herbicide is critical to predicting its efficacy, selectivity, and potential for resistance development.

This compound: The Synthetic Auxin Pathway

This compound, like other synthetic auxins such as MCPA and 2,4-D, functions as an auxin mimic.[9][10] The herbicidal action is initiated when the compound binds to the TIR1/AFB family of auxin co-receptors.[1][11] This binding event triggers a signaling cascade that results in the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors leads to the overexpression of auxin-responsive genes, causing a cascade of physiological disruptions including epinasty, tissue swelling, and ultimately, plant death due to uncontrolled cell division and growth.[4]

Synthetic_Auxin_Pathway cluster_0 Plant Cell Auxin This compound (Synthetic Auxin) Receptor TIR1/AFB Co-Receptor Auxin->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Genes->Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

New Herbicide Formulations: Exploring Novel Targets

The pipeline of new herbicides is focused on identifying and inhibiting novel molecular targets essential for plant survival. This strategy is crucial for managing weeds that are already resistant to established herbicide classes.[8][12] Key areas of development include:

  • Amino Acid Synthesis Inhibition: Newer herbicides are targeting enzymes in amino acid biosynthetic pathways that were not previously exploited. For example, inhibiting dihydrodipicolinate synthase (DHDPS) disrupts lysine biosynthesis, providing a new mode of action with no existing cross-resistance.[5]

  • Lipid Metabolism Inhibition: Some emerging compounds target enzymes critical for fatty acid synthesis, which is essential for building cell membranes.

  • Novel Enzyme Targets: Researchers have identified unique enzyme targets such as homogentisate solanesyltransferase (HST) and dihydroorotate dehydrogenase (DHODH), leading to the development of herbicides with entirely new mechanisms.[7] Bayer's recently announced herbicide, Icafolin, represents the first new mode of action for post-emergent weed control in broadacre crops in over three decades.[12][13]

These novel MoAs are designed to be effective against a spectrum of weeds, including those resistant to synthetic auxins, glyphosate, and ALS inhibitors.

Performance Comparison: Efficacy, Spectrum, and Resistance Management

A direct comparison requires evaluating key performance indicators under controlled conditions. While field data comparing this compound to the very latest formulations is not yet widely available, we can extrapolate a comparative framework based on their known properties and modes of action.

Performance Metric This compound (Synthetic Auxin) New Herbicide Formulations (Novel MoA)
Primary Target Broadleaf WeedsDesigned for broad spectrum, including difficult-to-control grasses and broadleaf weeds.
Mode of Action WSSA Group 4/HRAC Group O: Auxin Mimic[11]Various new groups (e.g., WSSA Group 30) targeting novel enzyme sites.[7][8]
Speed of Action Moderate to slow; symptoms (e.g., twisting) appear over several days.[9]Varies by MoA; some may exhibit rapid burndown, others slower systemic action.
Resistance Profile Resistance has been documented in 28 weed species globally.[6]No known resistance initially; provides a new tool for rotation to manage existing resistance.[7][8]
Use in Rotation Limited effectiveness against weeds already resistant to other auxins.Highly effective in rotation programs to control weeds resistant to auxins, glyphosate, ALS inhibitors, etc.[12]

Experimental Protocol for Comparative Efficacy Evaluation

To generate robust, objective data, a standardized field trial is essential. The following protocol provides a self-validating framework for comparing the performance of this compound against a new herbicide formulation.

Objective

To evaluate the comparative efficacy of this compound and a novel herbicide formulation on target weed species, including a known auxin-resistant biotype, and to assess crop safety.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[14][15]

  • Replicates: A minimum of four replicates for each treatment.[14]

  • Plot Size: 10m x 2m is a standard size, allowing for a central assessment area to minimize edge effects.[14]

  • Target Weeds: Include economically important broadleaf weeds (e.g., Amaranthus palmeri, Chenopodium album) and, if possible, a confirmed auxin-resistant biotype of a target species.

Treatments
  • Untreated Control: To establish a baseline for weed pressure and growth.

  • This compound: Applied at the manufacturer's recommended low, medium, and high label rates.

  • New Herbicide Formulation: Applied at the manufacturer's recommended low, medium, and high label rates.

  • Tank Mix: this compound (medium rate) + New Herbicide Formulation (medium rate) to assess for synergistic or antagonistic effects.

  • Commercial Standard: A commonly used herbicide in the region for the target crop/weed system (e.g., glyphosate or dicamba) for benchmarking.[16]

Application
  • Timing: Post-emergence, when weeds are at the 2-4 leaf stage and actively growing.

  • Equipment: Calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.

  • Carrier Volume: Standardized across all treatments (e.g., 150-200 L/ha).

Data Collection and Assessment
  • Weed Control Efficacy: Visually assess percent weed control at 7, 14, 28, and 42 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).[17]

  • Weed Density and Biomass: Count the number of live weeds per quadrat (e.g., 0.25 m²) and collect the above-ground biomass at 42 DAT. Dry biomass to a constant weight.

  • Crop Injury: Visually assess crop phytotoxicity at 7 and 14 DAT on a 0-100% scale (0 = no injury, 100 = crop death).

  • Yield: Harvest the central area of each plot and measure crop yield, adjusting for moisture content.

Experimental_Workflow cluster_setup Phase 1: Trial Setup cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis Site Site Selection (Uniform Weed Infestation) Design Experimental Design (RCBD, 4 Reps) Site->Design Plot Plot Establishment (10m x 2m) Design->Plot Treatments Prepare 5 Treatment Groups (Control, 4-CPA, New Herbicide, etc.) Application Calibrated Spray Application (Post-emergence) Treatments->Application Assessments Assessments at 7, 14, 28, 42 DAT (% Control, Crop Injury) Biomass Biomass & Density (42 DAT) Assessments->Biomass Yield Crop Yield at Harvest Biomass->Yield Analysis Statistical Analysis (ANOVA) Yield->Analysis

Caption: Workflow for a comparative herbicide efficacy trial.

Conclusion and Future Outlook

This compound remains a relevant tool within the synthetic auxin class of herbicides. However, its utility in the face of evolving weed resistance is limited. The introduction of new herbicide formulations with novel modes of action is not merely an incremental advance but a critical necessity for sustainable weed management.[7][8] These new chemistries provide growers with essential tools for rotation, breaking the cycle of resistance and preserving the efficacy of existing herbicides.

For researchers and drug development professionals, the focus must be on a holistic approach. This includes not only the discovery of new molecular targets but also the development of integrated weed management (IWM) strategies that combine chemical controls with cultural and biological practices. The rigorous, comparative evaluation of both old and new herbicides, as outlined in this guide, is fundamental to building these effective and durable strategies for the future of agriculture.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(4-chlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Bis(4-chlorophenoxy)acetic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, mitigates risk and protects the integrity of your research and your personal health.

Hazard Assessment: The 'Why' Behind the Protective Barrier

Understanding the specific risks associated with this compound is fundamental to selecting appropriate PPE. This compound, like many phenoxy-class chemicals, presents multiple routes of potential exposure, each with distinct health implications. The primary directive of your PPE is to create an impermeable barrier between you and these hazards.

This compound is classified as harmful if swallowed and can cause significant irritation or damage upon contact with skin and eyes.[1][2] In solid form, it poses a risk of dust generation, leading to respiratory irritation if inhaled.[3][4][5] Therefore, a multi-faceted PPE strategy is not merely recommended; it is essential.

Table 1: Hazard and Exposure Summary for this compound

Hazard ClassificationPrimary Routes of ExposurePotential Health EffectsRequired Engineering Control & PPE
Acute Oral Toxicity IngestionHarmful if swallowed.[1][2][6][7][8]Prohibit eating, drinking, and smoking in the lab.[1][2][7]
Skin Irritation/Corrosion Dermal ContactCauses skin irritation; may cause allergic skin reaction.[2]Chemical-resistant gloves, lab coat, apron.[2][3]
Serious Eye Damage Ocular ContactCauses serious eye damage; risk of permanent injury.[2][6]Chemical splash goggles and/or face shield.[2][3][9]
Respiratory Irritation Inhalation (of dust)May cause respiratory tract irritation.[2][6]Use in a certified chemical fume hood.[3][10]
Aquatic Toxicity Environmental ReleaseToxic to aquatic life.[2][6][10]Proper spill control and hazardous waste disposal.[2]

The Core Ensemble: Your Primary PPE Protocol

For all laboratory-scale work involving this compound, the following PPE is mandatory. This ensemble is designed to provide comprehensive protection during routine weighing, mixing, and analytical procedures.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[3] When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[9]

  • Hand Protection: Nitrile gloves provide an effective barrier against this compound. Always inspect gloves for tears or punctures before use. For procedures involving extended handling time or higher concentrations, consider double-gloving. This technique allows for the safe removal of the outer, contaminated glove without compromising the barrier.

  • Body Protection: A clean, buttoned laboratory coat is the minimum requirement.[3] For tasks involving potential splashes, such as transferring solutions, a chemical-resistant apron worn over the lab coat is necessary.[9] All protective clothing should be removed before leaving the laboratory area.

  • Respiratory Protection: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or other ventilated enclosure.[3][4][10] This engineering control is your primary defense against inhalation. If a situation arises where ventilation is inadequate and dust may be present, a respirator (e.g., an N95 dust mask or a respirator with an organic vapor cartridge and P100 particulate filter) is required.[2][5][11]

Procedural Blueprint: Safe Handling from Start to Finish

A disciplined workflow is crucial for safety. The following diagram illustrates the logical progression of a safe handling procedure, from initial preparation to final disposal. Each phase is critical and must be executed with diligence.

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_decon Phase 3: Decontamination & Doffing cluster_disp Phase 4: Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 ops1 Don PPE (Follow Sequence) prep3->ops1 ops2 Handle Chemical (Inside Fume Hood) ops1->ops2 decon1 Decontaminate Work Surfaces & Equipment ops2->decon1 decon2 Doff PPE (Follow Sequence to Avoid Contamination) decon1->decon2 decon3 Wash Hands Thoroughly decon2->decon3 disp1 Segregate & Label Waste (Chemical & Contaminated PPE) decon3->disp1 disp2 Dispose According to Institutional & Regulatory Guidelines disp1->disp2

Caption: Workflow for Safe Handling of this compound.

Protocol 1: Step-by-Step PPE Donning Sequence

The order in which you put on PPE is designed to ensure a proper fit and minimize contamination.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.

  • Respirator (if required): Perform a fit check as per the manufacturer's instructions.

  • Goggles/Face Shield: Position your eye and face protection. Ensure a snug fit for goggles.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a secure seal.

Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence

This sequence is the most critical part of the process to prevent self-contamination. Assume all PPE is contaminated.

  • Gloves (Outer Pair if double-gloved): Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.[9]

  • Face Shield/Goggles: Remove by handling the strap or earpieces from behind your head. Avoid touching the front surface. Place in a designated area for decontamination.

  • Lab Coat/Apron: Unfasten the lab coat. As you remove it, roll it away from your body, keeping the contaminated exterior folded inward. Hang it in its designated place or place it in a laundry container if disposable.

  • Respirator (if worn): Remove last by pulling the straps from behind. Do not touch the front of the mask.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[10]

Contingency and Disposal Protocols

Emergency Response: In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses after the first 5 minutes if possible.[10] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area with soap and plenty of water for 15-20 minutes.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[3][10]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1] Call a poison control center or doctor for treatment advice immediately.[1][10]

Spill Management

For small spills in a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[10]

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontaminate the spill area with an appropriate cleaning agent, followed by water.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials must be placed in a designated hazardous waste container.[10]

  • Disposal: All waste must be disposed of following your institution's environmental health and safety guidelines and in accordance with all local, state, and federal regulations.[1][2][7] Never dispose of this chemical down the drain.[2]

By adhering to these detailed protocols, you establish a robust safety culture that protects you, your colleagues, and the integrity of your scientific pursuits.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.